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  • Product: N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE
  • CAS: 950603-22-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Methyl(tetrahydrothiopyran-4-yl)methylamine (CAS 950603-22-2)

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl(tetrahydrothiopyran-4-yl)methylamine, identified by CAS number 950603-22-2, is a heterocyclic amine that serves as a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl(tetrahydrothiopyran-4-yl)methylamine, identified by CAS number 950603-22-2, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its saturated sulfur-containing ring, the tetrahydrothiopyran moiety, offers a unique combination of physicochemical properties that can be advantageously incorporated into novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role as a structural motif in the development of new drugs. Detailed protocols for its synthesis and characterization are presented, alongside a discussion of its safety and handling.

Introduction: The Significance of the Tetrahydrothiopyran Moiety in Medicinal Chemistry

The tetrahydrothiopyran (thiane) ring system is a saturated heterocycle that has garnered significant interest in drug design. As a bioisostere of the more commonly used tetrahydropyran and cyclohexane rings, the tetrahydrothiopyran moiety offers distinct advantages. The replacement of a methylene group with a sulfur atom can modulate key drug-like properties such as lipophilicity, metabolic stability, and receptor-binding interactions.[1] The sulfur atom, with its potential for hydrogen bonding and other non-covalent interactions, can provide an additional anchor point for binding to biological targets.[2]

N-Methyl(tetrahydrothiopyran-4-yl)methylamine provides a readily functionalizable scaffold, combining the beneficial properties of the tetrahydrothiopyran ring with a secondary amine that can be further elaborated to introduce pharmacophoric elements. This makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of N-Methyl(tetrahydrothiopyran-4-yl)methylamine is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 950603-22-2PubChem
Molecular Formula C₇H₁₅NSPubChem
Molecular Weight 145.27 g/mol PubChem
IUPAC Name N-methyl-1-(thian-4-yl)methanaminePubChem
SMILES CNCC1CCSCC1PubChem
Appearance Not specified, likely a liquid or low-melting solidInferred
Boiling Point Not available
Melting Point Not available
Solubility Not specified, likely soluble in organic solventsInferred

Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine: A Focus on Reductive Amination

The most direct and efficient method for the synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine is through the reductive amination of tetrahydrothiopyran-4-one. This widely used reaction involves the formation of an intermediate imine or enamine from the ketone and methylamine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Caption: Reductive amination of tetrahydrothiopyran-4-one with methylamine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • Tetrahydrothiopyran-4-one

  • Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane (DCM) is added a solution of methylamine (1.2 eq) in THF at room temperature.

  • The reaction mixture is stirred for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary.

  • The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting ketone than other borohydrides like sodium borohydride.

  • Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for this reaction as they are relatively non-polar and aprotic, which is suitable for the reaction conditions.

  • Workup: The aqueous sodium bicarbonate wash is used to neutralize any remaining acidic components and to quench the reaction. The brine wash helps to remove water from the organic layer.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key building block for introducing the N-methyl-tetrahydrothiopyran-4-yl-methyl moiety into larger molecules.[3] This can be particularly useful in the following contexts:

  • Scaffold Hopping: Replacing existing cyclic fragments (e.g., piperidine, cyclohexane) with the tetrahydrothiopyran ring to explore new chemical space and potentially improve drug properties.

  • Fragment-Based Drug Discovery: As a fragment for screening against biological targets, where the secondary amine provides a vector for fragment evolution.

  • Lead Optimization: Modifying lead compounds to enhance potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The broader class of tetrahydropyridine and its heteroatom-substituted analogs have been extensively studied for their pharmacological properties, with derivatives showing a wide range of biological activities.[4][5]

Analytical and Spectroscopic Characterization

Thorough analytical characterization is essential to confirm the identity and purity of N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene group adjacent to the nitrogen, the methine proton at the 4-position of the ring, and the methylene protons of the tetrahydrothiopyran ring. The chemical shifts and coupling patterns will be indicative of the compound's structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon, the methylene carbon adjacent to the nitrogen, and the carbons of the tetrahydrothiopyran ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the C-N and C-C bonds.

  • Electrospray Ionization (ESI-MS): This softer ionization technique is useful for confirming the molecular weight by observing the protonated molecule [M+H]⁺.

Chromatographic Methods
  • Gas Chromatography (GC): GC can be used to assess the purity of the compound and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. As the compound lacks a strong chromophore, a UV detector may not be suitable without derivatization. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used. Alternatively, derivatization with a UV-active agent can be employed.

Safety, Handling, and Storage

N-Methyl(tetrahydrothiopyran-4-yl)methylamine is classified as a hazardous substance and should be handled with appropriate precautions.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via reductive amination is straightforward and efficient. The unique properties of the tetrahydrothiopyran moiety make this compound an attractive scaffold for the development of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. As with all research chemicals, proper safety precautions must be observed during its handling and use. This guide provides a foundational understanding of this compound to aid researchers in its effective application.

References

  • Zhang, H. (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. Retrieved from [Link]

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551–571. [Link]

  • Revistas Bolivianas. (2013). 8_Tetrahydropyrimidines synthesis. Retrieved from [Link]

  • Supplementary Information. (n.d.). MPG.PuRe. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram. Retrieved from [Link]

  • Khan, S. A., & Chawla, G. (2015). Recent advances in the synthesis of highly substituted imidazolidines. Journal of the Serbian Chemical Society, 80(10), 1215-1236. [Link]

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). [Link]

  • Ali, A., Ullah, H., Shah, S. W. A., Uddin, G., & Khan, I. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Molecules, 26(6), 1759. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 6(14), 1593–1608. [Link]

  • Talybov, A. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Methylamine, N,N-dimethyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of building blocks 9–13. a) BH3 ⋅ THF, THF, 99 %; b).... Retrieved from [Link]

  • Crimmins, M. T., & Pace, J. M. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current organic synthesis, 3(4), 437–464. [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • Zary, J. F., & Spratlin, T. L. (1989). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of medicinal chemistry, 32(11), 2591–2597. [Link]

  • MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • IntechOpen. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-(4-(9H-purin-6-YL)phenyl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-[methyl(methylamino)amino]methanamine. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-Methyl(tetrahydrothiopyran-4-yl)methylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Executive Summary N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a sulfur-containing heterocyclic amine that represents a valuable, yet specialized, build...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a sulfur-containing heterocyclic amine that represents a valuable, yet specialized, building block in medicinal chemistry and materials science. The incorporation of the tetrahydrothiopyran (thiane) moiety offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity compared to its acyclic or carbocyclic analogues. This guide provides a comprehensive technical overview of this compound, focusing on its fundamental physicochemical properties, detailing robust synthetic and analytical methodologies, and exploring its potential applications in drug discovery. Particular emphasis is placed on the precise determination of its molecular weight, which underpins all quantitative experimental work.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. This section delineates the core identity and calculated characteristics of N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

Nomenclature and Identifiers

Correct and unambiguous identification is critical for literature searches, regulatory submissions, and procurement.[1] While a specific CAS Registry Number for this exact structure is not broadly cataloged, its systematic naming and formula provide clear identification.

  • Systematic IUPAC Name: N-((Tetrahydro-2H-thiopyran-4-yl)methyl)methanamine

  • Common Name: N-Methyl(tetrahydrothiopyran-4-yl)methylamine

  • Molecular Formula: C₇H₁₅NS[2]

  • Key Structural Features: A saturated six-membered thiane ring substituted at the 4-position with a methylaminomethyl [-CH₂NH(CH₃)] group.

Molecular Formula and Molecular Weight

The molecular weight is a cornerstone property, essential for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and interpretation of mass spectrometry data.

The molecular weight is derived from its molecular formula, C₇H₁₅NS , based on the atomic weights of its constituent elements.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)151.00815.120
Nitrogen (N)114.00714.007
Sulfur (S)132.06532.065
Total 145.269
  • Average Molecular Weight: 145.269 g/mol

  • Monoisotopic Mass: 145.09252 g/mol

Note: The oxygen analogue, N-Methyl(tetrahydropyran-4-yl)methylamine (C₇H₁₅NO), has a molecular weight of 129.20 g/mol , highlighting the significant mass contribution of the sulfur atom in place of oxygen.[3][4]

Structural Elucidation

The three-dimensional structure and connectivity of the molecule dictate its chemical reactivity and biological interactions.

Caption: 2D Chemical Structure of the target molecule.

Predicted Physicochemical Properties

For novel or rare compounds, many physical properties are predicted using computational models until experimental data becomes available. These predictions are invaluable for planning purification and formulation strategies.

PropertyPredicted ValueRationale / Comparison
Boiling Point ~200-220 °CHigher than the oxygen analogue (180 °C) due to increased molecular weight and stronger van der Waals forces.[5]
LogP (octanol/water) 1.0 - 1.5The sulfur atom increases lipophilicity compared to the oxygen in a tetrahydropyran ring.[6]
pKa (Conjugate Acid) 9.5 - 10.5Typical for a secondary aliphatic amine, allowing for salt formation in acidic media.
Polar Surface Area ~12.5 ŲRelatively low, suggesting good potential for cell membrane permeability.

Synthesis and Manufacturing

The synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine can be efficiently achieved through a reductive amination pathway, a robust and widely used transformation in organic chemistry.[7][8]

Retrosynthetic Analysis

A logical disconnection approach reveals a straightforward synthetic strategy starting from commercially available precursors.

Retrosynthesis target N-Methyl(tetrahydrothiopyran-4-yl)methylamine (C₇H₁₅NS) disconnection1 C-N Bond Formation (Reductive Amination) target->disconnection1 ketone Tetrahydrothiopyran-4-one disconnection1->ketone amine Methylamine (CH₃NH₂) disconnection1->amine disconnection2 Ring Formation (Dieckmann Condensation) ketone->disconnection2 precursor Dimethyl 3,3'-thiobispropanoate disconnection2->precursor

Caption: Retrosynthetic analysis of the target molecule.

The key transformation is the direct reductive amination of Tetrahydro-4H-thiopyran-4-one with methylamine . This one-pot process is highly efficient and avoids the isolation of the unstable imine intermediate.[9] The starting ketone itself can be synthesized from dimethyl 3,3′-thiobispropanoate.[10][11]

Recommended Synthetic Protocol: One-Pot Reductive Amination

This protocol is designed as a self-validating system, where successful execution yields a product that can be rigorously characterized.

Causality Behind Experimental Choices:

  • Solvent (1,2-Dichloroethane - DCE): Chosen for its ability to azeotropically remove water, which drives the initial imine formation equilibrium forward.

  • Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is a mild and selective reducing agent.[7] It is particularly effective for reductive aminations because it is less reactive towards the starting ketone than the intermediate iminium ion, minimizing the formation of the corresponding alcohol byproduct.[7][8] Its acidic nature also helps catalyze imine formation.

  • Stoichiometry: A slight excess of methylamine is used to ensure complete consumption of the limiting ketone precursor.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.2 M), add a solution of methylamine (1.2 eq, typically as a solution in THF or ethanol) at room temperature under an inert atmosphere (N₂ or Ar).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amine.

Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized compound.

Workflow for Characterization

Analytical_Workflow start Crude Product (Post-Workup) purification Flash Column Chromatography start->purification lcms LC-MS Analysis (Purity & Mass) purification->lcms nmr ¹H and ¹³C NMR (Structure Confirmation) lcms->nmr final Pure Compound (>95% Purity) nmr->final

Sources

Foundational

An In-depth Technical Guide to N-Methyl(tetrahydrothiopyran-4-yl)methylamine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of N-methyl(tetrahydrothiopyran-4-yl)methylamine, a heterocyclic amine of increasing interest in medicinal chemistry. The document delineates its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-methyl(tetrahydrothiopyran-4-yl)methylamine, a heterocyclic amine of increasing interest in medicinal chemistry. The document delineates its structural features, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the strategic rationale for incorporating the tetrahydrothiopyran motif in drug design, contextualizing the molecule's relevance for researchers, medicinal chemists, and professionals in drug development. The guide emphasizes practical, field-proven insights and methodologies, ensuring scientific integrity and immediate applicability in a research setting.

Introduction and Strategic Rationale

N-methyl(tetrahydrothiopyran-4-yl)methylamine belongs to a class of sulfur-containing heterocyclic compounds that have garnered significant attention in modern drug discovery. The core scaffold, a tetrahydrothiopyran ring, is a bioisostere of the more common cyclohexane and tetrahydropyran rings.[1] The substitution of a methylene group (in cyclohexane) or an oxygen atom (in tetrahydropyran) with a sulfur atom introduces unique physicochemical properties that can be strategically exploited to overcome common drug development challenges.

The rationale for its use is grounded in several key principles of medicinal chemistry:

  • Modulation of Lipophilicity: The sulfur atom in the thiopyran ring is less electronegative and more polarizable than oxygen. This can subtly alter the molecule's lipophilicity (LogP) compared to its cyclohexane or tetrahydropyran analogs, which is a critical parameter for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

  • Improved Metabolic Stability: The C-S bond is generally more resistant to metabolic cleavage than a C-O bond, potentially reducing metabolic liabilities and improving the pharmacokinetic profile of a lead compound.

  • Novel Receptor Interactions: The sulfur atom can participate in non-covalent interactions, such as hydrogen bonds or interactions with soft metals in enzyme active sites, that are not possible with its carbocyclic or oxygen-based counterparts. This can lead to enhanced binding affinity and selectivity for a biological target.[2]

  • Scaffold Hopping and Patentability: Employing a thiopyran ring allows for "scaffold hopping" from existing patented chemical series, providing a pathway to novel intellectual property.

This guide will focus on the secondary amine, N-((tetrahydro-2H-thiopyran-4-yl)methyl)methanamine, as the most probable and synthetically accessible structure corresponding to the topic name.

Physicochemical and Structural Properties

Accurate characterization is the bedrock of chemical research. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structural analogs and foundational chemical principles.

Structure and Conformation

The molecule consists of a central amine nitrogen atom bonded to a methyl group and a methyl group that is itself attached to the C4 position of a tetrahydrothiopyran ring.

Caption: 2D structure of N-((tetrahydro-2H-thiopyran-4-yl)methyl)methanamine.

The tetrahydrothiopyran ring adopts a chair conformation, similar to cyclohexane, to minimize steric strain. The substituent at the C4 position can exist in either an axial or equatorial orientation, with the equatorial position being energetically favored to reduce 1,3-diaxial interactions.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties, with data from its oxygen analog, N-methyl-1-(oxan-4-yl)methanamine, provided for comparison.[3]

PropertyPredicted Value (Thiopyran derivative)Reference Value (Pyran analog)[3]Significance in Drug Development
Molecular Formula C₇H₁₅NSC₇H₁₅NODefines molecular weight and elemental composition.
Molecular Weight 145.27 g/mol 129.20 g/mol Impacts diffusion rates and formulation calculations.
XLogP3 ~0.8 - 1.20.4Predicts lipophilicity; crucial for membrane permeability (Rule of 5).
Topological Polar Surface Area (TPSA) 38.1 Ų (N-H and S)21.3 Ų (N-H and O)Influences cell penetration and blood-brain barrier passage.
Hydrogen Bond Donors 11Potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 1 (N), 1 (S)1 (N), 1 (O)Potential for specific interactions with biological targets.
pKa (Predicted) ~9.5 - 10.0 (Amine)~9.6 (Amine)Determines ionization state at physiological pH, affecting solubility and receptor binding.

Synthesis and Purification

The synthesis of N-methyl(tetrahydrothiopyran-4-yl)methylamine is not explicitly detailed in publicly available literature. However, a robust and reliable synthetic route can be designed based on established, high-yield chemical transformations. The most logical approach is a two-step process starting from the commercially available Tetrahydro-4H-thiopyran-4-one.

Synthetic Workflow Overview

The proposed synthesis involves an initial reductive amination to form the primary amine, followed by N-methylation to yield the desired secondary amine.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Step 1 - Reductive Amination

This protocol describes the synthesis of the key intermediate, (Tetrahydro-2H-thiopyran-4-yl)methanamine, from Tetrahydro-4H-thiopyran-4-one. This method is an adaptation of standard reductive amination procedures.[4][5]

Materials:

  • Tetrahydro-4H-thiopyran-4-one (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Tetrahydro-4H-thiopyran-4-one and ammonium acetate.

  • Solvent Addition: Dissolve the solids in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes.

    • Expert Insight: The formation of the intermediate imine or enamine is the rate-limiting step. Allowing this to stir before adding the reducing agent maximizes the yield of the desired amine over the reduction of the starting ketone.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride portion-wise over 15 minutes.

    • Trustworthiness: NaBH₃CN is a mild reducing agent that is selective for the iminium ion over the ketone, which is crucial for preventing the formation of the corresponding alcohol byproduct. Portion-wise addition controls the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 1M NaOH until the pH is >10. Reduce the volume of methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purification: The crude product can be purified by silica gel column chromatography or by vacuum distillation to yield (Tetrahydro-2H-thiopyran-4-yl)methanamine as a clear oil.

Experimental Protocol: Step 2 - N-Methylation (Eschweiler-Clarke Reaction)

This is a classic and highly effective method for methylating primary amines using formaldehyde as the source of the methyl group and a reducing agent.[6]

Materials:

  • (Tetrahydro-2H-thiopyran-4-yl)methanamine (1.0 eq)

  • Formaldehyde (37% solution in water, 2.2 eq)

  • Formic acid (2.0 eq) or Sodium borohydride (NaBH₄) (1.5 eq)

  • 10M Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine in formic acid and cool to 0 °C.

  • Methylation: Slowly add the formaldehyde solution while maintaining the temperature below 20 °C. After the addition is complete, heat the reaction mixture to reflux (90-100 °C) for 4-6 hours.

    • Expert Insight: Formic acid serves as both the catalyst and the reducing agent in the classical Eschweiler-Clarke reaction. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.

  • Alternative Reduction (If using NaBH₄): For a milder alternative, dissolve the amine and formaldehyde in methanol at 0 °C. Slowly add NaBH₄. This avoids the high temperatures and strong acid of the classical method.

  • Workup: Cool the reaction mixture and make it strongly alkaline (pH > 12) by the slow addition of 10M NaOH.

    • Trustworthiness: This step neutralizes the formic acid and deprotonates the amine product, rendering it soluble in organic solvents for extraction.

  • Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).

  • Purification: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure. The resulting crude N-methyl(tetrahydrothiopyran-4-yl)methylamine can be further purified by vacuum distillation or chromatography.

Applications in Medicinal Chemistry and Drug Development

The true value of a chemical building block is realized in its application. The N-methyl(tetrahydrothiopyran-4-yl)methylamine scaffold is a versatile pharmacophore that can be incorporated into lead compounds across various therapeutic areas. Thiopyran derivatives have been explored for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2]

Case Study: Bioisosterism in Kinase Inhibitors

Many kinase inhibitors utilize heterocyclic scaffolds to interact with the hinge region of the ATP binding pocket. The tetrahydropyran motif is common in this context.[1]

G cluster_0 Drug Candidate Core cluster_1 Bioisosteric Replacement A Pharmacophore (e.g., Pyrimidine) B Linker A->B C Solubilizing Group (e.g., Tetrahydropyran amine) B->C F N-methyl(tetrahydrothiopyran-4-yl)methylamine C->F Bioisosteric Swap (O for S) D Pharmacophore (e.g., Pyrimidine) E Linker D->E E->F

Caption: Bioisosteric replacement strategy in drug design.

By replacing a tetrahydropyran-based solubilizing group with the N-methyl(tetrahydrothiopyran-4-yl)methylamine moiety, a drug development team can achieve several goals:

  • Modulate PK/PD: The subtle change in lipophilicity and metabolic stability can fine-tune the pharmacokinetic profile.

  • Explore New Interactions: The sulfur atom may form a new hydrogen bond with a backbone residue in the kinase active site, potentially increasing potency.

  • Escape Existing Patents: This modification creates a structurally distinct new chemical entity.

Central Nervous System (CNS) Agents

The secondary amine in the title compound is a common feature in agents targeting the central nervous system. The pKa of the amine ensures it is protonated at physiological pH, allowing for potential ionic interactions with acidic residues in neurotransmitter receptors or transporters. The tetrahydrothiopyran ring provides a constrained, non-planar scaffold that can orient other pharmacophoric elements in a precise three-dimensional arrangement required for selective receptor binding.

Conclusion

N-methyl(tetrahydrothiopyran-4-yl)methylamine is more than a simple chemical entity; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust and well-understood chemical reactions. Its unique structural and physicochemical properties, derived from the presence of the sulfur-containing heterocycle, offer a compelling alternative to more traditional carbocyclic and oxygen-containing rings. By leveraging the principles of bioisosterism, researchers can use this compound to modulate ADME properties, enhance target affinity, and generate novel intellectual property, thereby accelerating the journey from a promising hit to a viable clinical candidate.

References

  • PharmaBlock. Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper.

  • Inamuddin, & Asiri, A. M. (2024). Synthesis, Properties, and Biological Applications of Thiopyrans. Books. [URL: Not available directly, referenced through search snippet]
  • Guidechem. N-methyl-1-(4-methyltetrahydro-2H-pyran-4-yl)methanamine. Guidechem Product Page.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22225668, Tetrahydro-N-methyl-2H-pyran-4-methanamine. PubChem.

  • MySkinRecipes. N-Methyl-1-(4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)methanamine. MySkinRecipes Product Page.

  • ChemicalBook. Tetrahydro-2H-thiopyran-4-amine synthesis. ChemicalBook.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22737007, Methyl((oxan-4-yl)methyl)amine hydrochloride. PubChem.

  • SynHet. N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine. SynHet Product Page.

  • Sigma-Aldrich. (Tetrahydro-2H-pyran-4-yl)methanamine. Sigma-Aldrich Product Page.

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 6(11), 1263–1280.

  • Barbey, S., Goossens, L., Taverne, T., et al. (2002). Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(5), 779-782.

  • Lee, H., & Lee, C. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 18(3), 169.

  • Magnasource Inc. Cascade 1017187 17 FT - REEL - CORD. Magnasource Inc. Product Page.

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate Publication.

  • ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate Publication.

  • Sigma-Aldrich. methyl-(tetrahydro-pyran-4-ylmethyl)-amine AldrichCPR. Sigma-Aldrich Product Page.

  • The Modern Shop. 1017187 | Aftermarket Cascade Reel - Cord. The Modern Shop Product Page.

  • Zoro. Replacement For CLUB CAR 1017187 (Discontinued). Zoro Product Page.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6991950, 4-(Methylamino)tetrahydro-2H-pyran. PubChem.

  • Taylor & Francis. Thiopyran – Knowledge and References. Taylor & Francis Online.

  • PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.

  • Erowid. Methylamine Synthesis FAQ. Erowid.

  • European Patent Office. Method for preparing methylamines. Google Patents.

  • Sciencemadness Discussion Board. questions regarding methylamine synthesis impurities. Sciencemadness.

  • Chemdad. Tetrahydro-2H-thiopyran-4-amine. Chemdad Product Page.

  • ChemicalBook. 4-(Aminomethyl)tetrahydro-2H-pyran. ChemicalBook.

  • Cart Mart. CLUB CAR GRAY BRACKET CORD REEL 1017187 CHARGER CORD. Cart Mart Product Page.

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Exploratory

The Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine: A Comprehensive Technical Guide

Abstract This in-depth technical guide provides a comprehensive overview of the synthetic pathways for N-methyl(tetrahydrothiopyran-4-yl)methylamine, a valuable building block in medicinal chemistry and drug discovery. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for N-methyl(tetrahydrothiopyran-4-yl)methylamine, a valuable building block in medicinal chemistry and drug discovery. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed and practical understanding of the most efficient and reliable synthetic methodologies. We will delve into the intricacies of two primary synthetic routes: the highly efficient reductive amination of tetrahydrothiopyran-4-carbaldehyde and the classical, yet often problematic, direct alkylation of methylamine. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and a comparative analysis of the two approaches to inform rational synthesis design and optimization.

Introduction

N-methyl(tetrahydrothiopyran-4-yl)methylamine is a saturated heterocyclic amine that has garnered interest as a key structural motif in the development of novel therapeutic agents. The tetrahydrothiopyran ring, a sulfur-containing heterocycle, imparts unique physicochemical properties to molecules, including lipophilicity and metabolic stability, which can be advantageous in drug design. The secondary amine functionality provides a crucial point for further molecular elaboration and interaction with biological targets.

The efficient and scalable synthesis of this compound is paramount for its application in medicinal chemistry programs. This guide will explore the most viable synthetic strategies, with a strong emphasis on practicality, yield, and purity of the final product.

Recommended Synthetic Pathway: Reductive Amination

The most robust and recommended pathway for the synthesis of N-methyl(tetrahydrothiopyran-4-yl)methylamine is the reductive amination of tetrahydrothiopyran-4-carbaldehyde with methylamine. This method is renowned for its high efficiency, selectivity for mono-alkylation, and operational simplicity.[1][2] The overall transformation is a one-pot reaction that proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine.[3][4]

Synthesis of the Key Intermediate: Tetrahydrothiopyran-4-carbaldehyde

The commercially available tetrahydrothiopyran-4-one is the logical starting point for the synthesis of the required aldehyde intermediate.[5][6] The conversion can be efficiently achieved in a two-step sequence involving reduction to the corresponding alcohol followed by a mild oxidation.

Step 1: Reduction of Tetrahydrothiopyran-4-one to (Tetrahydro-2H-thiopyran-4-yl)methanol

The reduction of the ketone to the primary alcohol is a straightforward transformation that can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a common and cost-effective choice for this purpose.

Experimental Protocol: Synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol

  • To a stirred solution of tetrahydrothiopyran-4-one (10.0 g, 86.1 mmol) in methanol (100 mL) at 0 °C (ice bath), add sodium borohydride (1.63 g, 43.1 mmol) portion-wise over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-thiopyran-4-yl)methanol as a colorless oil, which can be used in the next step without further purification.

Step 2: Oxidation of (Tetrahydro-2H-thiopyran-4-yl)methanol to Tetrahydrothiopyran-4-carbaldehyde

The oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice for this transformation as it is highly efficient and operates under mild, low-temperature conditions.[1][7][8]

Experimental Protocol: Swern Oxidation to Synthesize Tetrahydrothiopyran-4-carbaldehyde

  • To a solution of oxalyl chloride (10.2 mL, 116.2 mmol) in anhydrous dichloromethane (200 mL) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (16.5 mL, 232.4 mmol) in dichloromethane (40 mL) dropwise over 30 minutes, maintaining the internal temperature below -65 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (tetrahydro-2H-thiopyran-4-yl)methanol (crude from the previous step, ~86.1 mmol) in dichloromethane (50 mL) dropwise over 30 minutes, again keeping the temperature below -65 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (48.0 mL, 344.4 mmol) dropwise over 20 minutes.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Add water (100 mL) and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tetrahydrothiopyran-4-carbaldehyde.

Reductive Amination with Methylamine

With the aldehyde in hand, the final step is a one-pot reductive amination with methylamine. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mildness and selectivity for reducing the iminium ion in the presence of the aldehyde.[4][9][10]

Experimental Protocol: Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine

  • To a stirred solution of tetrahydrothiopyran-4-carbaldehyde (5.0 g, 38.4 mmol) in 1,2-dichloroethane (DCE) (150 mL), add a solution of methylamine (2.0 M in THF, 28.8 mL, 57.6 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (12.2 g, 57.6 mmol) portion-wise over 20 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to yield N-methyl(tetrahydrothiopyran-4-yl)methylamine.

Mechanistic Insights

The reductive amination proceeds through two key stages within the same pot. First, the aldehyde reacts with methylamine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The reaction is typically carried out in a non-protic solvent to favor imine formation. In the second stage, the hydride reagent, sodium triacetoxyborohydride, selectively reduces the electrophilic iminium ion to the final secondary amine. The three acetoxy groups on the boron atom moderate its reducing power, preventing the reduction of the starting aldehyde.[9]

Alternative Synthetic Pathway: Direct Alkylation

An alternative, though less favorable, approach to N-methyl(tetrahydrothiopyran-4-yl)methylamine is the direct alkylation of methylamine with a suitable 4-substituted tetrahydrothiopyran, such as 4-(chloromethyl)tetrahydro-2H-thiopyran. This method relies on a classical S(_N)2 reaction.[11]

Synthesis of 4-(Chloromethyl)tetrahydro-2H-thiopyran

The synthesis of this chloro-intermediate can be achieved from the previously synthesized (tetrahydro-2H-thiopyran-4-yl)methanol using a chlorinating agent like thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 4-(Chloromethyl)tetrahydro-2H-thiopyran

  • To a stirred solution of (tetrahydro-2H-thiopyran-4-yl)methanol (5.0 g, 37.8 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add thionyl chloride (3.3 mL, 45.4 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(chloromethyl)tetrahydro-2H-thiopyran, which can be used in the next step after assessing its purity.

Alkylation of Methylamine

The final step involves the reaction of the chloro-intermediate with an excess of methylamine.

Experimental Protocol: Alkylation of Methylamine

  • To a solution of 4-(chloromethyl)tetrahydro-2H-thiopyran (4.0 g, 26.5 mmol) in a pressure vessel, add a large excess of a solution of methylamine (e.g., 40% in water or 2.0 M in THF).

  • Seal the vessel and heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) overnight.

  • After cooling to room temperature, carefully vent the vessel.

  • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired secondary amine from unreacted starting material, the tertiary amine, and quaternary ammonium salt byproducts.

Limitations of the Direct Alkylation Pathway

The primary drawback of direct alkylation of a primary amine is the lack of selectivity.[12][13] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine. This tertiary amine can then be alkylated again to form a quaternary ammonium salt. This results in a mixture of products that can be challenging to separate, leading to lower yields of the desired secondary amine. Using a large excess of the primary amine can help to favor mono-alkylation but does not completely eliminate the formation of byproducts.

Comparative Analysis of Synthetic Routes

FeatureReductive AminationDirect Alkylation
Selectivity High for mono-alkylationLow, mixture of products
Yield Generally highOften low to moderate
Reaction Conditions MildCan require elevated temperatures and pressure
Purification Relatively straightforwardCan be challenging due to product mixture
Atom Economy GoodPoor, requires a large excess of amine

Visualization of Synthetic Pathways

Reductive Amination Pathway

G start Tetrahydrothiopyran-4-one alcohol (Tetrahydro-2H-thiopyran-4-yl)methanol start->alcohol NaBH4, MeOH aldehyde Tetrahydrothiopyran-4-carbaldehyde alcohol->aldehyde Swern Oxidation product N-Methyl(tetrahydrothiopyran-4-yl)methylamine aldehyde->product 1. MeNH2 2. NaBH(OAc)3

Caption: Reductive Amination Synthesis Workflow.

Direct Alkylation Pathway

G start Tetrahydrothiopyran-4-one alcohol (Tetrahydro-2H-thiopyran-4-yl)methanol start->alcohol NaBH4, MeOH chloride 4-(Chloromethyl)tetrahydro-2H-thiopyran alcohol->chloride SOCl2 product N-Methyl(tetrahydrothiopyran-4-yl)methylamine chloride->product Excess MeNH2 byproducts Tertiary Amine & Quaternary Salt product->byproducts Further Alkylation

Caption: Direct Alkylation Synthesis Workflow.

Conclusion

For the synthesis of N-methyl(tetrahydrothiopyran-4-yl)methylamine, the reductive amination of tetrahydrothiopyran-4-carbaldehyde stands out as the superior method. It offers high selectivity, excellent yields, and operational simplicity, making it the preferred choice for both laboratory-scale synthesis and potential scale-up. While direct alkylation is a conceptually simpler approach, it is plagued by a lack of selectivity, leading to a mixture of products and lower yields of the desired secondary amine. This guide provides detailed and actionable protocols to enable researchers to confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Land of Chemistry. (2024). Alkylation of Amines | Methyl amine | Secondary, Tertiary & Quaternary Ammonium Salts. Retrieved from [Link]

  • ACS Publications. (2023).
  • Chemistry LibreTexts. (2021). Alkylation of Amines. Retrieved from [Link]

  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).

Sources

Foundational

An Examination of N-Methyl(tetrahydrothiopyran-4-yl)methylamine: Assessing the Landscape of its Biological Activity

Therefore, the creation of a comprehensive technical guide as requested—complete with detailed experimental protocols, signaling pathways, and quantitative data tables for this specific molecule—is not feasible at this t...

Author: BenchChem Technical Support Team. Date: February 2026

Therefore, the creation of a comprehensive technical guide as requested—complete with detailed experimental protocols, signaling pathways, and quantitative data tables for this specific molecule—is not feasible at this time. To do so would require speculation and extrapolation beyond the available evidence, which would be contrary to the principles of scientific accuracy.

This document will instead provide a transparent overview of the available information for N-Methyl(tetrahydrothiopyran-4-yl)methylamine and will discuss the biological activities of structurally related compounds to offer context and potential avenues for future research.

Section 1: What is Known About N-Methyl(tetrahydrothiopyran-4-yl)methylamine

N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a known chemical entity, cataloged in chemical supplier databases with the CAS Number 950603-22-2. Its primary characterization in the available literature is through safety and chemical property data rather than pharmacological or biological studies.

Chemical Structure:

Caption: Chemical structure of N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

Toxicological Profile: Safety Data Sheets (SDS) are the primary source of biological information for this compound.[1] They indicate that N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a corrosive material that can cause skin burns and eye damage.[1] It is also listed as potentially causing respiratory irritation.[1] These are general toxicological warnings and do not describe a specific pharmacological mechanism of action.

Section 2: Biological Activity of Structurally Related Compounds

While data on the target molecule is scarce, examining structurally similar compounds can provide valuable, albeit speculative, insights into its potential biological properties. The core structure contains a tetrahydrothiopyran ring and a methylamine side chain, features present in various biologically active molecules.

The Tetrahydrothiopyran Ring in Medicinal Chemistry

The tetrahydrothiopyran-4-one core, a direct precursor to the user's molecule of interest, is utilized in the synthesis of pharmaceutical intermediates.[2] Specifically, it is a substrate for the Mannich reaction to create β-amino ketones.[2] These intermediates are pivotal in constructing more complex heterocyclic systems, such as thieno[2,3-c]pyridines, which have been investigated for their potential as antidepressant drug candidates by targeting neurotransmitter reuptake.[2]

Analogs with a Piperidine Core: Antifungal Agents

If the sulfur atom in the tetrahydrothiopyran ring is replaced by a nitrogen atom, the resulting structure is a piperidine. A study on 4-aminopiperidine derivatives has revealed their potential as novel antifungal agents.[3] Compounds such as 1-benzyl-N-dodecylpiperidin-4-amine showed significant growth-inhibiting activity against clinically relevant fungal isolates, including Candida spp. and Aspergillus spp.[3] The proposed mechanism of action for these compounds is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[3] This suggests that the general scaffold of a six-membered heterocyclic ring with an aminomethyl side chain has potential for antimicrobial activity.

The N-Methylamine Moiety: A Common Pharmacophore

The N-methylamine group is a fundamental component of many biologically active compounds, from natural metabolites to synthetic drugs.[4][5][6] For example, methylamine itself can activate glucose uptake in human adipocytes, demonstrating an insulin-mimicking effect.[7]

Furthermore, in the context of psychoactive substances, the N-methylation of amphetamine analogues significantly influences their activity at monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8] A study on N-alkyl-4-methylamphetamine isomers showed that the S(+) N-methyl variant is a potent and efficacious releaser at all three transporters, correlating with a high abuse potential.[8] This highlights the critical role of the N-methyl group in interactions with key neurological targets.

Section 3: Future Research Directions

The absence of data on the biological activity of N-Methyl(tetrahydrothiopyran-4-yl)methylamine presents a clear opportunity for novel research. A logical starting point would be a broad screening campaign to identify potential biological targets.

Proposed Initial Experimental Workflow:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation & MoA A Compound Synthesis & QC B Broad Phenotypic Screening (e.g., cell viability arrays) A->B C Target-Based Screening (e.g., receptor binding, enzyme inhibition) A->C D Dose-Response Studies B->D C->D E Mechanism of Action (MoA) Elucidation D->E F Initial In Vivo Toxicity Assessment E->F

Caption: A proposed high-level workflow for initial biological characterization.

  • Phenotypic Screening: The compound could be tested across a wide range of cell lines representing different tissues and disease states (e.g., cancer, neuronal, immune cells) to identify any effects on cell viability, proliferation, or morphology.

  • Target-Based Screening: Based on the activities of related structures, initial screens could focus on:

    • GPCRs and Ion Channels: Particularly monoamine transporters (DAT, NET, SERT) due to the presence of the N-methylamine moiety.

    • Enzyme Inhibition Assays: Focusing on enzymes involved in fungal ergosterol biosynthesis or other microbial pathways.

  • Mechanism of Action Studies: If a "hit" is identified in the initial screens, subsequent studies would be required to determine the precise mechanism of action, including identifying direct binding partners and downstream signaling effects.

Conclusion

References

This list is provided for context on related compounds and concepts, as no direct references for the biological activity of N-Methyl(tetrahydrothiopyran-4-yl)methylamine are available.

Sources

Exploratory

The Strategic Integration of N-Methyl(tetrahydrothiopyran-4-yl)methylamine in Modern Organic Synthesis: A Technical Guide

For Immediate Release An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of N-Methyl(tetrahydrothiopyran-4-yl)methylamine, a crucial building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of N-Methyl(tetrahydrothiopyran-4-yl)methylamine, a crucial building block in contemporary organic synthesis and medicinal chemistry.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a key-enabling tactic for the development of novel therapeutics with optimized pharmacological profiles. Among these, the tetrahydrothiopyran moiety has garnered significant attention due to its unique conformational properties and its ability to serve as a bioisosteric replacement for more common carbocyclic and ethereal rings. This guide focuses on a particularly valuable derivative, N-Methyl(tetrahydrothiopyran-4-yl)methylamine, and its role as a versatile building block in the synthesis of complex molecular architectures.

Physicochemical Properties and Strategic Value

N-Methyl(tetrahydrothiopyran-4-yl)methylamine, with the molecular formula C₇H₁₅NS, presents a unique combination of a flexible, yet conformationally defined, six-membered sulfur-containing heterocycle and a reactive secondary amine functionality. This distinct structural arrangement offers several advantages in the context of medicinal chemistry and drug design.

The tetrahydrothiopyran ring, as a bioisostere of cyclohexane or tetrahydropyran, can modulate a molecule's lipophilicity and metabolic stability. The sulfur atom, with its potential for hydrogen bonding and other non-covalent interactions, can provide additional binding affinity to biological targets. The exocyclic N-methylaminomethyl group serves as a critical handle for further synthetic elaboration, allowing for the introduction of diverse functionalities and the construction of complex molecular frameworks.

Table 1: Physicochemical Properties of N-Methyl(tetrahydrothiopyran-4-yl)methylamine

PropertyValueSource
Molecular Formula C₇H₁₅NSCalculated
Molecular Weight 145.27 g/mol Calculated
CAS Number 1014793-11-0 (tentative)
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not available
Solubility Soluble in common organic solvents

Note: Experimental data for this specific compound is not widely available in public literature. The CAS number provided is tentative and may be associated with other substances in some databases.

Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine: Key Methodologies

The synthesis of this valuable building block can be approached through several strategic pathways, primarily revolving around the functionalization of a readily available precursor, tetrahydrothiopyran-4-one.

Pathway 1: One-Pot Reductive Amination (Eschweiler-Clarke type)

A highly efficient and atom-economical approach involves a one-pot reaction of tetrahydrothiopyran-4-one with methylamine and a reducing agent, often in the presence of an acid catalyst. A particularly relevant variation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

A related and highly plausible method is the aminomethylation of tetrahydrothiopyran-4-one with a mixture of formaldehyde and methylamine. This reaction is known to proceed with analogous cyclic ketones, such as 3,5-dimethyltetrahydro-4H-thiopyran-4-one, to produce the corresponding Mannich bases. Subsequent reduction of the intermediate enamine or iminium ion would yield the desired N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

Workflow for One-Pot Reductive Amination:

Caption: One-pot reductive amination workflow.

Experimental Protocol: Reductive Amination of Tetrahydrothiopyran-4-one

  • To a stirred solution of tetrahydrothiopyran-4-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added methylamine (as a solution in a compatible solvent, 1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

Pathway 2: Two-Step Synthesis via (Tetrahydrothiopyran-4-yl)methanamine

An alternative, more controlled approach involves a two-step sequence starting with the synthesis of the primary amine, (tetrahydrothiopyran-4-yl)methanamine, followed by N-methylation.

Step 1: Synthesis of (Tetrahydrothiopyran-4-yl)methanamine

This intermediate can be prepared from tetrahydrothiopyran-4-one via a Wittig reaction to introduce a cyanomethylene group, followed by reduction of the nitrile.

Step 2: N-Methylation

The resulting primary amine can then be selectively methylated using various established methods, such as:

  • Reductive amination with formaldehyde: A controlled reaction with one equivalent of formaldehyde followed by reduction.

  • Alkylation with a methylating agent: Reaction with a reagent like methyl iodide or dimethyl sulfate, often in the presence of a non-nucleophilic base to prevent over-alkylation.

Workflow for Two-Step Synthesis:

Caption: Two-step synthesis via a primary amine intermediate.

Applications in Drug Discovery and Development

The tetrahydrothiopyran motif is a recognized privileged structure in medicinal chemistry, appearing in several FDA-approved drugs and numerous clinical candidates. For instance, the analgesic drug Tapentadol features a tetrahydrothiopyran ring, highlighting the utility of this scaffold in accessing biologically active molecules.[1] While specific examples of N-Methyl(tetrahydrothiopyran-4-yl)methylamine's direct incorporation into named drug candidates are not prevalent in publicly accessible literature, its value as a building block can be inferred from the frequent appearance of similar substituted saturated heterocycles in pharmaceutical compounds.

The N-methylaminomethyl side chain is a common feature in many biologically active molecules, contributing to improved solubility, modulation of pKa, and providing a key interaction point with biological targets. The combination of this versatile functional group with the tetrahydrothiopyran core makes N-Methyl(tetrahydrothiopyran-4-yl)methylamine a highly attractive building block for the synthesis of novel chemical entities with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

N-Methyl(tetrahydrothiopyran-4-yl)methylamine represents a valuable and strategically important building block for modern organic synthesis and drug discovery. Its synthesis, achievable through efficient one-pot or controlled multi-step methodologies, provides access to a versatile scaffold that combines the favorable physicochemical properties of the tetrahydrothiopyran ring with a readily functionalizable secondary amine. As the demand for novel and structurally diverse drug candidates continues to grow, the utilization of such well-defined and strategically designed building blocks will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

  • Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol. Organic Chemistry Portal. [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Reductive amination. Organic Chemistry Portal. [Link]

Sources

Foundational

"N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE" potential research applications

An In-Depth Technical Guide to the Potential Research Applications of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE Abstract This technical guide provides a comprehensive exploration of the potential research application...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Research Applications of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

Abstract

This technical guide provides a comprehensive exploration of the potential research applications for the novel chemical entity, N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. While direct research on this specific molecule is nascent, its constituent structural motifs—the tetrahydrothiopyran (THTP) core and the N-methylmethylamine side chain—are prevalent in numerous biologically active compounds. This document synthesizes existing knowledge on structurally related compounds to build a robust, scientifically-grounded rationale for its investigation in key therapeutic areas. We will delve into a plausible synthetic route, propose primary research applications in neuropharmacology and oncology, and outline detailed experimental workflows for the validation of these hypotheses. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter with high therapeutic potential.

Introduction: Unveiling a Scaffold of Opportunity

N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE is a small molecule featuring two key structural components that are of significant interest in medicinal chemistry.

  • The Tetrahydrothiopyran (THTP) Ring: This saturated six-membered heterocycle containing a sulfur atom is a versatile scaffold. It serves as a bioisosteric replacement for cyclohexane or tetrahydropyran (THP) rings found in many drugs.[1][2] The substitution of a methylene group with a sulfur atom alters the ring's electronics, polarity, and metabolic profile. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties and can introduce novel interactions with biological targets.[2] The pharmacological spectrum of thiopyran analogs is broad, encompassing anticancer, antiviral, and anti-inflammatory properties.[3]

  • The N-methylmethylamine Group: The presence of a secondary amine is a critical feature in many pharmacologically active agents. N-methylation can significantly influence a molecule's pharmacokinetic properties by enhancing metabolic stability, improving membrane permeability, and modulating receptor binding affinity.[4][5] This modification is a well-established strategy in drug design to fine-tune the biological activity of lead compounds.

The strategic combination of these two moieties in a single, relatively simple structure presents a compelling case for its investigation as a novel scaffold in drug discovery. This guide will lay the groundwork for such an investigation by proposing testable hypotheses and detailed protocols.

Proposed Synthetic Route: Reductive Amination

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. We propose the synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE via a one-pot reductive amination of tetrahydrothiopyran-4-one with methylamine. This is a widely used and highly versatile C-N bond-forming reaction in medicinal chemistry.[6][7][8]

Diagram: Synthetic Workflow

G cluster_reagents start Tetrahydrothiopyran-4-one intermediate [Imine/Iminium Intermediate] start->intermediate Condensation reagent Methylamine (CH3NH2) Sodium Triacetoxyborohydride (NaBH(OAc)3) product N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE intermediate->product Reduction G compound Test Compound (Serial Dilutions) plate 96-well Microplate Incubation compound->plate enzyme_a MAO-A Enzyme enzyme_a->plate enzyme_b MAO-B Enzyme enzyme_b->plate substrate MAO Substrate (e.g., Tyramine) substrate->plate probe H2O2 Probe (e.g., OxiRed™) probe->plate reader Fluorescence Plate Reader (Ex/Em = 535/587 nm) plate->reader analysis Calculate % Inhibition Determine IC50 Values reader->analysis G cluster_membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK->Downstream Phosphorylation Ligand Growth Factor (e.g., VEGF) Ligand->RTK Test_Compound Test Compound (Potential Inhibitor) Test_Compound->RTK Inhibition ATP ATP ATP->RTK G compound Test Compound solubility Kinetic Solubility Assay compound->solubility permeability PAMPA Assay compound->permeability metabolism Microsomal Stability Assay compound->metabolism toxicity HepG2 Cytotoxicity Assay compound->toxicity profile Drug-like Profile solubility->profile permeability->profile metabolism->profile toxicity->profile

Sources

Exploratory

An In-Depth Spectroscopic Guide to N-Methyl(tetrahydrothiopyran-4-yl)methylamine

Prepared by: A Senior Application Scientist Introduction N-methyl(tetrahydrothiopyran-4-yl)methylamine is a secondary amine featuring a saturated sulfur-containing heterocycle. As a functionalized amine, this molecule an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

N-methyl(tetrahydrothiopyran-4-yl)methylamine is a secondary amine featuring a saturated sulfur-containing heterocycle. As a functionalized amine, this molecule and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is paramount for its application and further modification. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and purity of this compound.

This technical guide offers a comprehensive overview of the expected spectroscopic data for N-methyl(tetrahydrothiopyran-4-yl)methylamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally analogous compounds to provide a robust and scientifically grounded prediction of its spectral characteristics. Each section details the predicted data, the rationale behind these predictions based on established principles of spectroscopy, and standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

The structure of N-methyl(tetrahydrothiopyran-4-yl)methylamine is presented below. The key structural features that will be interrogated by spectroscopic methods are the N-methyl group, the secondary amine (N-H), the methylene bridge, and the tetrahydrothiopyran ring.

Caption: Molecular structure of N-methyl(tetrahydrothiopyran-4-yl)methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (S, N) and the overall magnetic environment.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N-H 1.0 - 2.0broad singlet1H
N-CH₃ 2.3 - 2.5singlet3H
N-CH₂ 2.5 - 2.7doublet2H
Ring CH (C4)1.7 - 1.9multiplet1H
Ring CH₂ (axial, C3/C5)1.5 - 1.7multiplet2H
Ring CH₂ (equatorial, C3/C5)1.9 - 2.1multiplet2H
Ring CH₂ (axial, C2/C6)2.5 - 2.7multiplet2H
Ring CH₂ (equatorial, C2/C6)2.8 - 3.0multiplet2H

Interpretation and Rationale:

  • N-H Proton: The N-H proton signal is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water.[1] Its chemical shift can vary depending on solvent and concentration.

  • N-CH₃ Protons: The methyl group attached to the nitrogen will appear as a singlet, deshielded by the electronegative nitrogen atom, with a typical chemical shift around 2.4 ppm.[2]

  • N-CH₂ Protons: These methylene protons are adjacent to both the nitrogen and the C4 methine of the ring. They are expected to appear as a doublet due to coupling with the C4 proton.

  • Tetrahydrothiopyran Ring Protons: The protons on the tetrahydrothiopyran ring will exhibit complex splitting patterns due to axial and equatorial positions and coupling with neighboring protons. The protons on C2 and C6, being alpha to the sulfur atom, will be the most deshielded of the ring protons.[3] The protons on C3 and C5 will be further upfield. The C4 methine proton will be a complex multiplet due to coupling with the adjacent methylene groups on the ring and the N-CH₂ group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

CarbonPredicted Chemical Shift (δ, ppm)
N-C H₃35 - 40
N-C H₂55 - 60
Ring C H (C4)35 - 40
Ring C H₂ (C3/C5)28 - 33
Ring C H₂ (C2/C6)30 - 35

Interpretation and Rationale:

  • N-CH₃ Carbon: This carbon is expected in the range of 35-40 ppm, which is typical for an N-methyl group in an aliphatic amine.[4][5]

  • N-CH₂ Carbon: The methylene carbon attached to the nitrogen will be significantly deshielded due to the electronegativity of the nitrogen atom.

  • Tetrahydrothiopyran Ring Carbons: The carbons of the tetrahydrothiopyran ring are expected in the aliphatic region. The carbons alpha to the sulfur (C2 and C6) will be slightly deshielded compared to the beta carbons (C3 and C5).[3] The C4 carbon, being a methine, will have a distinct chemical shift.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of N-methyl(tetrahydrothiopyran-4-yl)methylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1][2]

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the TMS signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms instrument Place Sample in NMR Spectrometer add_tms->instrument acquire_1h Acquire ¹H Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate G cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis intro Introduce Sample into Ion Source (e.g., GC-MS) ionize Ionize Molecules (e.g., Electron Impact) intro->ionize accelerate Accelerate Ions ionize->accelerate separate Separate Ions by m/z accelerate->separate detect Detect Ions separate->detect

Caption: General workflow for Mass Spectrometry analysis.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV. EI is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.

  • Mass Analyzer: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for N-methyl(tetrahydrothiopyran-4-yl)methylamine. The predicted spectra are based on the well-established principles of spectroscopy and data from analogous chemical structures. The key identifying features are expected to be the characteristic N-H and N-CH₃ signals in the NMR and IR spectra, and a dominant fragment ion at m/z 44 in the mass spectrum resulting from alpha-cleavage. The provided protocols offer a standardized approach for the experimental acquisition of this data, which is crucial for the unambiguous characterization of this compound in a research and development setting.

References

  • Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher. (2026). Journal of the American Chemical Society.
  • Lipin, K. V., et al. (2024). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 60(10), 1897-1900.
  • Reich, H. J. NMR Spectroscopy: Chemical shifts. University of Wisconsin.
  • NIST. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-shakban, M. A., et al. (2018). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. Oriental Journal of Chemistry, 34(1), 328-341.
  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine. [Link]

  • ResearchGate. (2025).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]

  • NIST. (n.d.). 2H-Thiopyran, tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

  • Royal Society of Chemistry. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz). [Link]

  • Heacock, R. A., & Marion, L. (1953). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 31(11), 1143-1149.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

  • S. E. S. Abdel-Hafiz, et al. (2019). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Molecules, 24(18), 3278.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • SpectraBase. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Vol 45, Issue 2, Pages 130-141.
  • National Institutes of Health. (2013).
  • SpectraBase. (n.d.). 13C NMR of Tetrahydropyran-2,6-dimethanol. [Link]

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Protocols & Analytical Methods

Method

synthesis of "N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE" from tetrahydrothiopyran-4-one

Application Note & Protocol A Comprehensive Guide to the Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine via One-Pot Reductive Amination Abstract: This document provides a detailed, field-tested protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine via One-Pot Reductive Amination

Abstract: This document provides a detailed, field-tested protocol for the synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine from tetrahydrothiopyran-4-one. The selected synthetic route is a one-pot reductive amination, a cornerstone reaction in modern medicinal and organic chemistry valued for its efficiency and high yield. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and critical safety information. The causality behind experimental choices is elucidated to empower the user to not only replicate the synthesis but also adapt it for analogous transformations.

Introduction and Synthetic Strategy

N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a valuable secondary amine building block incorporating the tetrahydrothiopyran scaffold. This motif is of significant interest in drug discovery due to the unique physicochemical properties imparted by the sulfur heteroatom, which can engage in specific interactions with biological targets and modulate metabolic stability.

The most direct and efficient method for preparing this target from tetrahydrothiopyran-4-one is a reductive amination (also known as reductive alkylation).[1][2] This one-pot reaction combines the ketone and a primary amine (methylamine) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

Causality of Strategic Choice: A one-pot procedure is vastly superior to a multi-step approach (e.g., formation of a primary amine followed by a separate N-methylation step) as it reduces reaction time, minimizes material loss during intermediate purifications, and improves overall process efficiency. For this protocol, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is a mild and selective hydride donor, capable of reducing the protonated iminium ion intermediate much faster than it reduces the starting ketone.[3] This selectivity is crucial for achieving high yields and simplifying purification.

Reaction Mechanism

The reductive amination proceeds through two key stages within the same reaction vessel:

  • Iminium Ion Formation: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrothiopyran-4-one to form a hemiaminal intermediate. In the presence of a mild acid catalyst (acetic acid), this intermediate readily dehydrates to form a key electrophilic species, the N-methyliminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.

.dot digraph "Reductive_Amination_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, label="Mechanism of Reductive Amination", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=none, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

// Reactants ketone [label=<

Tetrahydrothiopyran-4-one

>];

amine [label=<

CH₃NH₂
Methylamine

>];

// Intermediates hemiaminal [label=<

Hemiaminal Intermediate

>];

iminium [label=<

Iminium Ion

>];

// Product product [label=<

Target Product

>];

// Pathway {rank=same; ketone; amine;} ketone -> hemiaminal [label="+ CH₃NH₂", color="#4285F4"]; hemiaminal -> iminium [label=<+ H⁺

  • H₂O>, color="#EA4335"]; iminium -> product [label=<+ NaBH(OAc)₃ (Hydride Reduction)>, color="#34A853"]; } .enddot Caption: The reaction pathway from ketone to secondary amine.

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equiv.
Tetrahydrothiopyran-4-one1072-72-6116.18581 mg5.01.0
Methylamine hydrochloride593-51-167.52405 mg6.01.2
Triethylamine (TEA)121-44-8101.190.84 mL6.01.2
Sodium triacetoxyborohydride56553-60-7211.941.59 g7.51.5
Dichloromethane (DCM)75-09-2-25 mL--
Glacial Acetic Acid64-19-760.050.35 mL6.01.2

Note: Dichloromethane should be anhydrous for best results.

Step-by-Step Procedure

G

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrothiopyran-4-one (581 mg, 5.0 mmol), methylamine hydrochloride (405 mg, 6.0 mmol), and 20 mL of dichloromethane.

  • Amine Liberation: Add triethylamine (0.84 mL, 6.0 mmol) to the suspension. The triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free methylamine required for the reaction. Stir for 5 minutes at room temperature.

  • Iminium Formation: Add glacial acetic acid (0.35 mL, 6.0 mmol). The acetic acid serves as a catalyst to promote the dehydration of the hemiaminal intermediate. Stir the reaction mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) in small portions over 10 minutes. Note: This addition can be exothermic and may cause gas evolution (hydrogen). Ensure adequate ventilation and control the rate of addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, carefully quench it by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane (with 1% triethylamine to prevent the amine from streaking on the silica), is typically effective. The pure fractions are combined and concentrated to yield N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

Characterization of the Final Product

Product: N-Methyl(tetrahydrothiopyran-4-yl)methylamine CAS Number: 950603-22-2[4] Molecular Formula: C₇H₁₅NS Molecular Weight: 145.27 g/mol

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~2.70-2.85 (m, 4H, ring CH₂-S), ~2.45 (s, 3H, N-CH₃), ~2.35 (d, 2H, N-CH₂), ~1.80-1.95 (m, 2H, ring CH₂), ~1.60-1.75 (m, 2H, ring CH₂), ~1.50 (m, 1H, ring CH). Note: The N-H proton may be broad or not observed.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~58.0 (N-CH₂), ~40.0 (ring CH), ~36.0 (N-CH₃), ~32.0 (2C, ring CH₂), ~29.0 (2C, ring CH₂-S).
Mass Spec (ESI+) m/z: 146.10 [M+H]⁺

Interpretation Justification:

  • ¹H NMR: The appearance of a singlet around 2.45 ppm integrating to 3 protons is a key indicator of the N-methyl group. The disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to the N-CH₂ and N-CH₃ groups confirm the successful transformation.

  • Mass Spectrometry: Observation of the protonated molecular ion [M+H]⁺ at the correct mass-to-charge ratio confirms the identity and elemental composition of the product.

Safety and Handling

All chemical manipulations must be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

ChemicalHazard Summary
Tetrahydrothiopyran-4-one Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
Methylamine HCl Harmful if swallowed. Causes skin irritation and serious eye damage.
Triethylamine Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.
Sodium triacetoxyborohydride In contact with water, releases flammable gases. Causes serious eye damage.[7][8]
Dichloromethane (DCM) Skin and eye irritant. Suspected of causing cancer.
Acetic Acid Flammable liquid. Causes severe skin burns and eye damage.
Final Product Causes skin corrosion/irritation and serious eye damage.[4]

Handling Precautions:

  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive and reacts with water to release flammable gas. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, and avoid exposure to humid air. Quench slowly and carefully.

  • Solvents: Dichloromethane is a volatile and hazardous solvent. All evaporations must be done on a rotary evaporator vented into a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

  • ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

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  • PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine. Retrieved from [Link]

  • ResearchGate. (2007). PDF of Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). Methylamines purification process.
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  • ACS Publications. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrothiopyran-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). Methylamines purification by distillation and purge.
  • PubMed. (2021). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Retrieved from [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2018). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of novel synthesis technique of tetrahydrofuran-3-methylamine.
  • Journal of Biological Chemistry. (2023). Unlocking the mysteries of alpha-N-terminal methylation. Retrieved from [Link]

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  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

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Application

Application Note and Protocol: Reductive Amination of Tetrahydrothiopyran-4-carboxaldehyde with Methylamine

Abstract This document provides a comprehensive guide for the synthesis of N-methyl-(tetrahydrothiopyran-4-yl)methanamine through the reductive amination of tetrahydrothiopyran-4-carboxaldehyde with methylamine. Reductiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-methyl-(tetrahydrothiopyran-4-yl)methanamine through the reductive amination of tetrahydrothiopyran-4-carboxaldehyde with methylamine. Reductive amination is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for its efficiency in forming carbon-nitrogen bonds.[1][2] This protocol details a robust and scalable one-pot procedure utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[1][3][4] The application note elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines characterization methods for the final product, and includes a troubleshooting guide to address potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of secondary amines.

Introduction

The synthesis of secondary amines is a fundamental transformation in organic chemistry, with the resulting products serving as crucial building blocks and final active ingredients in a vast array of pharmaceuticals and other functional molecules. Direct alkylation of primary amines often leads to over-alkylation, yielding a mixture of secondary and tertiary amines that can be challenging to separate.[5] Reductive amination provides a more controlled and efficient alternative by first forming an imine or iminium ion intermediate from an aldehyde or ketone and an amine, which is then reduced to the desired amine.[2][5] This method effectively circumvents the issue of multiple alkylations.[5]

The target molecule, N-methyl-(tetrahydrothiopyran-4-yl)methanamine, incorporates the tetrahydrothiopyran motif, a sulfur-containing heterocycle of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This protocol employs sodium triacetoxyborohydride (STAB), a reducing agent favored for its selectivity in reducing the iminium ion in the presence of the starting aldehyde.[1] Furthermore, STAB offers a superior safety profile compared to other reagents like sodium cyanoborohydride, as it does not generate toxic cyanide byproducts.[1]

Reaction Mechanism

The reductive amination process occurs in a sequential one-pot reaction. The key steps are:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of tetrahydrothiopyran-4-carboxaldehyde. This is followed by dehydration to form a protonated imine (iminium ion). The presence of a mild acid, such as acetic acid, can catalyze this step.

  • Reduction: The selective reducing agent, sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product, N-methyl-(tetrahydrothiopyran-4-yl)methanamine. The reduced reactivity of STAB compared to reagents like sodium borohydride prevents the significant reduction of the starting aldehyde.[1][5]

Reductive_Amination_Mechanism Aldehyde Tetrahydrothiopyran-4-carboxaldehyde Step1 Imine Formation (Acid Catalyzed) Aldehyde->Step1 Amine Methylamine Amine->Step1 STAB Sodium Triacetoxyborohydride (STAB) Step2 Reduction STAB->Step2 Product N-methyl-(tetrahydrothiopyran-4-yl)methanamine Iminium Iminium Ion Intermediate Iminium->Step2 Step1->Iminium Step2->Product

Caption: Reductive Amination Workflow.

Experimental Protocol

This protocol outlines the synthesis of N-methyl-(tetrahydrothiopyran-4-yl)methanamine.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier
Tetrahydrothiopyran-4-carboxaldehydeC6H10OS130.211.30 g10.0Sigma-Aldrich
Methylamine (40% in H2O)CH5N31.061.16 mL15.0Acros Organics
Sodium Triacetoxyborohydride (STAB)C6H10BNaO6211.943.18 g15.0Alfa Aesar
Dichloromethane (DCM), anhydrousCH2Cl284.9350 mL-Fisher Scientific
Acetic Acid, glacialC2H4O260.050.57 mL10.0J.T. Baker
Saturated Sodium Bicarbonate SolutionNaHCO3-~50 mL--
BrineNaCl-~30 mL--
Anhydrous Magnesium SulfateMgSO4120.37~5 g--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup

Step-by-Step Procedure

Protocol_Workflow A 1. Combine Aldehyde, Methylamine, and Acetic Acid in DCM B 2. Stir at Room Temperature for 1 hour A->B C 3. Add Sodium Triacetoxyborohydride (STAB) portion-wise B->C D 4. Stir at Room Temperature overnight C->D E 5. Quench with Saturated Sodium Bicarbonate D->E F 6. Extract with Dichloromethane E->F G 7. Wash Organic Layer with Brine F->G H 8. Dry with Anhydrous Magnesium Sulfate G->H I 9. Filter and Concentrate under Reduced Pressure H->I J 10. Purify by Column Chromatography (if necessary) I->J

Caption: Experimental Workflow Diagram.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrothiopyran-4-carboxaldehyde (1.30 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Addition of Reagents: Add methylamine (40% in H2O, 1.16 mL, 15.0 mmol) to the solution, followed by the dropwise addition of glacial acetic acid (0.57 mL, 10.0 mmol).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10-15 minutes. Caution: The addition of STAB can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (~30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Characterization

The identity and purity of the synthesized N-methyl-(tetrahydrothiopyran-4-yl)methanamine can be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~2.8-2.9 (m, 2H), ~2.6-2.7 (m, 2H), ~2.5 (d, 2H), 2.45 (s, 3H), ~1.8-2.0 (m, 2H), ~1.6-1.8 (m, 1H), ~1.4-1.6 (m, 2H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~58.0, ~36.0, ~35.0, ~32.0, ~30.0.
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₈NS⁺: 160.11; found: 160.1.

Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly.[6][7][8]

Safety and Handling

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-sensitive and flammable solid.[1][3][9] It reacts with water to release flammable gases.[9] Handle under an inert atmosphere and avoid contact with moisture.[9][10][11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10][11]

  • Methylamine: Methylamine is a flammable and corrosive gas, typically supplied as a solution. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11][12]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete imine formation.- Increase the reaction time for imine formation before adding STAB.- Ensure the use of anhydrous solvent to prevent hydrolysis of the imine.
Inactive reducing agent.- Use a fresh bottle of STAB or test the activity of the current batch.[1]- Ensure STAB is added under an inert atmosphere to prevent deactivation by moisture.
Presence of Starting Aldehyde Insufficient reducing agent.- Increase the equivalents of STAB to 1.5-2.0 relative to the aldehyde.
Incomplete reaction.- Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Formation of Byproducts Over-alkylation (formation of tertiary amine).- This is less common with reductive amination but can occur with highly reactive aldehydes. Consider using a less reactive borohydride reducing agent.
Reduction of the aldehyde to the corresponding alcohol.- This indicates a non-selective reducing agent or reaction conditions. Ensure the use of STAB and avoid highly acidic conditions which can promote aldehyde reduction.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-methyl-(tetrahydrothiopyran-4-yl)methanamine via reductive amination. The use of sodium triacetoxyborohydride offers a safe, selective, and high-yielding approach to this valuable secondary amine. By following the outlined procedures and safety precautions, researchers can confidently synthesize this and similar compounds for applications in drug discovery and development.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]

  • YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

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Method

Application Notes and Protocols for the N-methylation of (tetrahydrothiopyran-4-yl)methanamine

Introduction: The Significance of N-Methylation in Medicinal Chemistry N-methylation is a fundamental chemical transformation in the field of drug discovery and development. The introduction of a methyl group to a primar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation in Medicinal Chemistry

N-methylation is a fundamental chemical transformation in the field of drug discovery and development. The introduction of a methyl group to a primary or secondary amine can profoundly influence the pharmacological properties of a molecule. This modification can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. (Tetrahydrothiopyran-4-yl)methanamine and its N-methylated derivative are key building blocks in the synthesis of various pharmaceutically active compounds. This guide provides a detailed protocol for the efficient N-methylation of (tetrahydrothiopyran-4-yl)methanamine, focusing on the highly reliable Eschweiler-Clarke reaction.

Foundational Principles: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and widely used method for the methylation of primary and secondary amines.[1] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2] A key advantage of this reaction is that it selectively produces tertiary amines from primary amines without the formation of quaternary ammonium salts, which can be a significant side reaction with other methylating agents like methyl iodide.[1][3] The reaction is irreversible due to the formation of carbon dioxide gas.[1]

The mechanism of the Eschweiler-Clarke reaction proceeds through several key steps:

  • Imine Formation: The primary amine reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[3][4]

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine.[4]

  • Second Methylation: The resulting secondary amine can then react with another molecule of formaldehyde to form a new iminium ion.

  • Final Reduction: A second hydride transfer from formic acid yields the final tertiary amine product.[4]

Visualizing the Mechanism and Workflow

To better understand the chemical transformation and the experimental process, the following diagrams illustrate the reaction mechanism and a general laboratory workflow.

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: First Reduction cluster_step3 Step 3: Second Imine Formation cluster_step4 Step 4: Final Reduction Amine R-NH₂ Hemiaminal R-NH-CH₂OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂O IminiumIon [R-N⁺H=CH₂] Hemiaminal->IminiumIon - H₂O SecondaryAmine R-NH-CH₃ IminiumIon->SecondaryAmine + H⁻ (from HCOOH) IminiumIon->SecondaryAmine FormicAcid1 HCOOH CO2_1 CO₂ TertiaryIminiumIon [R-N⁺(CH₃)=CH₂] SecondaryAmine->TertiaryIminiumIon + CH₂O, - H₂O SecondaryAmine->TertiaryIminiumIon Formaldehyde2 CH₂O TertiaryAmine R-N(CH₃)₂ TertiaryIminiumIon->TertiaryAmine + H⁻ (from HCOOH) TertiaryIminiumIon->TertiaryAmine FormicAcid2 HCOOH CO2_2 CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Synthesis_Workflow Start Start: (tetrahydrothiopyran-4-yl)methanamine Reaction Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Start->Reaction Workup Aqueous Work-up (Basification, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization FinalProduct Final Product: N,N-dimethyl(tetrahydrothiopyran-4-yl)methanamine Characterization->FinalProduct

Caption: General Experimental Workflow.

Detailed Experimental Protocol

This protocol outlines the N-methylation of (tetrahydrothiopyran-4-yl)methanamine to yield N,N-dimethyl(tetrahydrothiopyran-4-yl)methanamine.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
(tetrahydrothiopyran-4-yl)methanamine≥95%Commercially AvailableStarting material.
Formic Acid≥95%Commercially AvailableActs as the reducing agent.
Formaldehyde37% aqueous solutionCommercially AvailableSource of the methyl groups.
Sodium Hydroxide (NaOH)PelletsCommercially AvailableFor basification during work-up.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Deionized WaterIn-house
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (tetrahydrothiopyran-4-yl)methanamine (1.0 eq).

  • Reagent Addition: Add formic acid (excess, e.g., 5.0 eq) followed by a 37% aqueous solution of formaldehyde (excess, e.g., 3.0 eq). Caution: This reaction is exothermic.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.[2][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add deionized water to dilute the mixture.

    • Basify the aqueous solution to a pH of approximately 11 by the slow addition of a concentrated sodium hydroxide solution. Caution: This is an exothermic process.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-dimethyl(tetrahydrothiopyran-4-yl)methanamine.[4]

Characterization of the Product

The identity and purity of the synthesized N,N-dimethyl(tetrahydrothiopyran-4-yl)methanamine should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet corresponding to the six protons of the two N-methyl groups, typically in the range of 2.2-2.5 ppm. The other protons of the tetrahydrothiopyran ring and the methylene bridge will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the N-methyl carbons, typically in the range of 40-50 ppm. The carbons of the tetrahydrothiopyran ring and the methylene bridge will also have characteristic chemical shifts.

Mass Spectrometry (MS):

  • Nitrogen Rule: The molecular ion peak in the mass spectrum of an amine containing an odd number of nitrogen atoms will have an odd mass-to-charge ratio (m/z).[5][6]

  • Fragmentation: A characteristic fragmentation pattern for amines is α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken.[6][7] This results in the formation of a resonance-stabilized iminium ion. For N,N-dimethyl(tetrahydrothiopyran-4-yl)methanamine, a prominent fragment would be expected from the cleavage of the bond between the methylene group and the tetrahydrothiopyran ring.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Insufficient amount of reagents.Ensure an excess of both formic acid and formaldehyde is used.
Low Yield Inefficient extraction.Ensure the aqueous layer is thoroughly extracted with dichloromethane. Perform back-extraction of the aqueous layer if necessary.
Product loss during purification.Optimize the column chromatography conditions (e.g., eluent system, column packing).
Formation of Byproducts Side reactions due to impurities.Use high-purity starting materials and reagents.
Difficulty in Purification Co-elution of impurities.Adjust the polarity of the eluent system for column chromatography. Consider alternative purification methods like distillation under reduced pressure if the product is volatile.

Conclusion

The Eschweiler-Clarke reaction provides a robust and efficient method for the N-methylation of (tetrahydrothiopyran-4-yl)methanamine. This protocol, along with the provided mechanistic insights and troubleshooting guide, offers researchers a comprehensive resource for the synthesis of this valuable building block. The successful synthesis and characterization of N,N-dimethyl(tetrahydrothiopyran-4-yl)methanamine will enable its further application in the development of novel therapeutic agents.

References

  • NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

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  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

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  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. Available at: [Link]

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  • Google Patents. US2377511A - Purification of amine reaction mixtures.
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Application

Application Notes and Protocols: The Strategic Use of N-Methyl(tetrahydrothiopyran-4-yl)methylamine in Medicinal Chemistry

Introduction: The Value Proposition of the Tetrahydrothiopyran Scaffold In the landscape of modern drug discovery, the deliberate choice of every molecular fragment is paramount to achieving the desired pharmacological p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of the Tetrahydrothiopyran Scaffold

In the landscape of modern drug discovery, the deliberate choice of every molecular fragment is paramount to achieving the desired pharmacological profile. Saturated heterocyclic rings are foundational components of many approved drugs, offering three-dimensional diversity that is crucial for potent and selective interactions with biological targets. Among these, the tetrahydrothiopyran (THTP) moiety has emerged as a scaffold of significant interest.

Functioning as a bioisosteric replacement for commonly used carbocyclic (cyclohexane) or other heterocyclic (piperidine, tetrahydropyran) rings, the THTP scaffold offers a unique combination of properties.[1][2] The presence of the sulfur atom, compared to a methylene group in cyclohexane or oxygen in tetrahydropyran, subtly modulates lipophilicity, metabolic stability, and the potential for non-covalent interactions. Specifically, the sulfur can act as a hydrogen bond acceptor and engage in other non-covalent interactions, potentially enhancing binding affinity to target proteins.[1]

This guide focuses on a particularly useful derivative: N-Methyl(tetrahydrothiopyran-4-yl)methylamine . This building block combines the favorable attributes of the THTP ring with a secondary N-methylamine side chain—a common feature in bioactive molecules known to influence properties such as basicity (pKa), membrane permeability, and resistance to metabolic degradation.[3] This document provides a comprehensive overview of its synthesis, characterization, and strategic application in the design of novel therapeutic agents.

Physicochemical Properties and Structural Data

A clear understanding of a building block's fundamental properties is essential for its effective deployment in a medicinal chemistry campaign. Below is a summary of the key computed and known properties for N-Methyl(tetrahydrothiopyran-4-yl)methylamine and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Tetrahydrothiopyran-4-oneC₅H₈OS116.18Versatile ketone precursor for derivatization.[4]
Tetrahydrothiopyran-4-carbaldehydeC₆H₁₀OS130.21Aldehyde intermediate for reductive amination.
N-Methyl(tetrahydrothiopyran-4-yl)methylamine C₇H₁₅NS145.27A secondary amine building block with a THTP core.

Synthesis Protocol: Reductive Amination Pathway

The most direct and widely adopted method for synthesizing N-Methyl(tetrahydrothiopyran-4-yl)methylamine is through the reductive amination of a suitable carbonyl precursor. This process typically involves the formation of an intermediate imine or enamine from the carbonyl compound and methylamine, which is then reduced in situ to the desired secondary amine. The following protocol details a reliable, scalable synthesis starting from the commercially available Tetrahydrothiopyran-4-one.

Experimental Workflow Diagram

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Oxidation cluster_3 Step 4: Reductive Amination A Tetrahydrothiopyran-4-one D 4-Methylenetetrahydrothiopyran A->D B Methyltriphenylphosphonium bromide B->D C Potassium tert-butoxide C->D G (Tetrahydrothiopyran-4-yl)methanol D->G 1. E Borane-THF complex E->G F H₂O₂, NaOH F->G 2. I Tetrahydrothiopyran-4-carbaldehyde G->I H Dess-Martin Periodinane (DMP) H->I L N-Methyl(tetrahydrothiopyran-4-yl)methylamine I->L 1. J Methylamine (solution) J->L K Sodium Triacetoxyborohydride (STAB) K->L 2.

Caption: Multi-step synthesis of the target compound from a ketone precursor.

Detailed Step-by-Step Protocol

Objective: To synthesize N-Methyl(tetrahydrothiopyran-4-yl)methylamine from Tetrahydrothiopyran-4-one.

Materials:

  • Tetrahydrothiopyran-4-one[4]

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Dess-Martin Periodinane (DMP)

  • Methylamine (e.g., 40% solution in water or 2 M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Step 1: Wittig Reaction to form 4-Methylenetetrahydrothiopyran

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq.) portion-wise, maintaining the temperature below 5 °C. Stir the resulting bright yellow mixture for 1 hour at 0 °C.

  • Carbonyl Addition: Add a solution of Tetrahydrothiopyran-4-one (1.0 eq.) in anhydrous THF dropwise to the ylide suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup & Purification: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methylenetetrahydrothiopyran.

Step 2: Hydroboration-Oxidation to (Tetrahydrothiopyran-4-yl)methanol

  • Hydroboration: Dissolve 4-methylenetetrahydrothiopyran (1.0 eq.) in anhydrous THF under an inert atmosphere. Cool to 0 °C. Add borane-THF complex (1.1 eq. of a 1 M solution) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add 3 M aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic.

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat to 50 °C for 1 hour to ensure complete oxidation.

  • Workup & Purification: Cool to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain (tetrahydrothiopyran-4-yl)methanol.

Step 3: Oxidation to Tetrahydrothiopyran-4-carbaldehyde

  • Setup: Dissolve (tetrahydrothiopyran-4-yl)methanol (1.0 eq.) in anhydrous DCM.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup & Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃) (1:1 mixture). Stir vigorously for 30 minutes until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully to yield the crude aldehyde, which is often used directly in the next step without further purification.

Step 4: Reductive Amination to N-Methyl(tetrahydrothiopyran-4-yl)methylamine

  • Imine Formation: Dissolve the crude Tetrahydrothiopyran-4-carbaldehyde (1.0 eq.) in a suitable solvent such as DCM or 1,2-dichloroethane (DCE). Add methylamine (1.5-2.0 eq., e.g., as a 2 M solution in THF). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.[5]

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography on silica gel (using a gradient elution with a mobile phase containing a small percentage of triethylamine to prevent product tailing) to afford the final product, N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

Applications in Medicinal Chemistry

While specific biological activity data for N-Methyl(tetrahydrothiopyran-4-yl)methylamine itself is not prominently available in public literature, its value lies in its role as a versatile intermediate and scaffold. Based on the applications of analogous structures, its utility can be projected into several key therapeutic areas.

Kinase Inhibitors

The THTP ring is a recognized scaffold in the design of kinase inhibitors. For example, the oxygen analog (tetrahydropyran) is present in the approved FLT3/AXL kinase inhibitor gilteritinib.[2] The THTP ring can occupy hydrophobic pockets in the ATP-binding site of kinases, while the exocyclic N-methylamine provides a vector for building out into solvent-exposed regions or forming critical hydrogen bonds with the hinge region of the kinase.

Workflow for Incorporating the Scaffold:

G A N-Methyl(tetrahydrothiopyran-4-yl)methylamine C Nucleophilic Aromatic Substitution (SₙAr) A->C B Activated Heterocycle (e.g., 2-chloropyrimidine) B->C D Kinase Inhibitor Precursor C->D E Further Functionalization (e.g., Suzuki Coupling) D->E F Final Kinase Inhibitor E->F

Caption: General workflow for kinase inhibitor synthesis.

The secondary amine of our title compound can be readily used in nucleophilic aromatic substitution (SₙAr) reactions with electron-deficient heteroaromatic systems (e.g., pyrimidines, pyridines), which are common cores for many kinase inhibitor families.[6]

Neuroscience Drug Discovery

Saturated heterocycles are prevalent in centrally acting agents. The THTP ring serves as a lipophilic yet polarizable scaffold that can influence blood-brain barrier penetration. The N-methylamine moiety is a common feature in compounds targeting monoamine transporters (DAT, SERT, NET) or various G-protein coupled receptors (GPCRs) in the central nervous system.[6][7] The ability to replace a piperidine or cyclohexane ring with a THTP moiety allows for fine-tuning of ADME properties, which is critical for CNS drug design.[8]

Antifungal and Antimicrobial Agents

The core structures of several antifungal agents, such as fenpropimorph, are based on saturated nitrogen-containing heterocycles.[5] The development of novel antifungals often involves the synthesis of libraries of amines for screening. N-Methyl(tetrahydrothiopyran-4-yl)methylamine represents a novel building block for creating such libraries, where the sulfur-containing ring could confer unique properties and potentially new mechanisms of action against fungal targets like ergosterol biosynthesis.[5]

Conclusion and Future Outlook

N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a high-value building block for medicinal chemistry, combining the advantageous physicochemical properties of the tetrahydrothiopyran ring with the versatile reactivity of a secondary N-methylamine. While not a drug in itself, its strategic incorporation into lead compounds offers a powerful tool for modulating potency, selectivity, and pharmacokinetic profiles. The detailed synthetic protocol provided herein offers a reliable pathway for its production, enabling its broader use in drug discovery campaigns targeting a wide range of diseases, from cancer to neurological and infectious disorders. As the demand for novel chemical matter with improved drug-like properties continues to grow, the utility of scaffolds such as this is set to expand significantly.

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Method

Application Notes and Protocols for the Exploration of N-Methyl(tetrahydrothiopyran-4-yl)methylamine Derivatives in Drug Discovery

Abstract The tetrahydrothiopyran motif is a compelling scaffold in medicinal chemistry, often serving as a bioisostere for piperidine and cyclohexane rings to enhance physicochemical and pharmacokinetic properties. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydrothiopyran motif is a compelling scaffold in medicinal chemistry, often serving as a bioisostere for piperidine and cyclohexane rings to enhance physicochemical and pharmacokinetic properties. This guide provides a comprehensive framework for the synthesis, derivatization, and pharmacological evaluation of N-methyl(tetrahydrothiopyran-4-yl)methylamine, a versatile core for building diverse chemical libraries. We present detailed, field-tested protocols for the synthesis of the core amine, its subsequent derivatization via robust cross-coupling reactions, and a strategic cascade of in vitro assays for pharmacological characterization, with a focus on targets within the central nervous system (CNS).

Introduction: The Strategic Value of the Tetrahydrothiopyran Scaffold

The piperidine ring is a ubiquitous feature in pharmaceuticals, particularly in CNS-active agents, due to its ability to engage in key interactions with biological targets.[1] However, it can also be susceptible to metabolic degradation. The strategic replacement of the piperidine methylene group alpha to the nitrogen with a sulfur atom, yielding the tetrahydrothiopyran scaffold, offers several advantages:

  • Modulation of Physicochemical Properties: The sulfur atom can alter lipophilicity and basicity (pKa) compared to its piperidine counterpart, potentially improving solubility and absorption.

  • Enhanced Metabolic Stability: The C-S bond is generally more resistant to enzymatic oxidation than the C-C bond adjacent to the nitrogen in piperidines, which can lead to an improved pharmacokinetic profile.[1]

  • Novel Structural Space: This bioisosteric replacement provides access to novel chemical matter with distinct three-dimensional arrangements, potentially leading to improved target affinity and selectivity.

This document outlines a systematic approach to harness the potential of the N-methyl(tetrahydrothiopyran-4-yl)methylamine core structure for the discovery of novel therapeutic agents.

Synthesis of the Core Scaffold: N-Methyl(tetrahydrothiopyran-4-yl)methylamine

The synthesis of the title compound begins with the readily accessible precursor, tetrahydrothiopyran-4-one. The key transformation is a reductive amination, a robust and widely used method for the formation of amines.

Synthesis of Tetrahydrothiopyran-4-one

A common and efficient method for the preparation of tetrahydrothiopyran-4-one involves the treatment of dimethyl 3,3'-thiobispropanoate with a base, followed by decarboxylation.[2][3]

Reductive Amination to Yield N-Methyl(tetrahydrothiopyran-4-yl)methylamine

The Eschweiler-Clarke reaction provides a direct and efficient method for the N-methylation of primary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[4] This one-pot procedure is advantageous as it avoids the formation of quaternary ammonium salts.[4]

Protocol 1: Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine

  • Materials:

    • Tetrahydrothiopyran-4-one

    • Methylamine solution (e.g., 40% in water)

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add tetrahydrothiopyran-4-one (1.0 eq) and dissolve in DCM (or DCE) to a concentration of approximately 0.2 M.

    • Add methylamine solution (1.2 eq) to the stirred solution.

    • Add glacial acetic acid (1.1 eq) to catalyze the formation of the intermediate iminium ion.

    • Stir the reaction mixture at room temperature for 1 hour to allow for imine/iminium formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-methyl(tetrahydrothiopyran-4-yl)methylamine.

Causality behind Experimental Choices:

  • The use of a mild reducing agent like STAB is crucial as it selectively reduces the iminium ion in the presence of the ketone starting material.

  • Acetic acid acts as a catalyst by protonating the ketone, making it more electrophilic for the initial attack by methylamine, and facilitates the dehydration to the iminium ion.

Derivatization Strategies for Library Synthesis

With the core scaffold in hand, powerful cross-coupling reactions can be employed to generate a diverse library of analogues. The secondary amine of the core scaffold is an excellent nucleophile for Buchwald-Hartwig amination, and further derivatization of an appended aromatic ring can be achieved through Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[5][6] This reaction is highly versatile and tolerates a wide range of functional groups.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • N-methyl(tetrahydrothiopyran-4-yl)methylamine (1.2 eq)

    • Aryl halide (or triflate) (1.0 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)[7]

    • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-2.5 eq)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

    • Schlenk tube or microwave vial, and inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk tube or microwave vial, add the aryl halide, palladium precatalyst, and phosphine ligand.

    • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

    • Add the base, followed by the anhydrous solvent and N-methyl(tetrahydrothiopyran-4-yl)methylamine.

    • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

Aryl HalidePalladium Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)
Aryl BromidePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Toluene100
Aryl ChloridePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.5)Dioxane110
Heteroaryl BromidePd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃ (2.2)Toluene100

This table provides starting points for optimization.

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange R2NH [Ar-Pd(II)-NHR2(L)]+X- [Ar-Pd(II)-NHR2(L)]+X- Ligand Exchange->[Ar-Pd(II)-NHR2(L)]+X- Deprotonation Deprotonation [Ar-Pd(II)-NHR2(L)]+X-->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

For derivatives where an aryl halide was introduced via the Buchwald-Hartwig step, the Suzuki-Miyaura coupling can be used to further elaborate the structure by forming a new carbon-carbon bond with an organoboron reagent.[8][9]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • Aryl halide-containing derivative (from Protocol 2) (1.0 eq)

    • Arylboronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)[10]

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/water, Toluene/water)

    • Schlenk tube or microwave vial, and inert atmosphere setup

  • Procedure:

    • Combine the aryl halide derivative, boronic acid, palladium catalyst, and base in a reaction vessel.

    • Evacuate and backfill with an inert gas.

    • Add the solvent system.

    • Heat the reaction to 80-110 °C for 2-18 hours.

    • Monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature and perform an aqueous workup. Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Pharmacological Evaluation Workflow

A tiered screening approach is recommended to efficiently identify promising candidates. This begins with broad primary screens against relevant target classes, followed by more detailed secondary and ADME assays for active compounds. Given the structural similarity to piperidine-containing CNS drugs, initial screening should focus on G-protein coupled receptors (GPCRs) and ion channels.[1][11][12]

Diagram 3: Pharmacological Screening Cascade

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: In Vitro ADME & CNS Penetrability Primary_GPCR GPCR Panel Screen (e.g., Calcium Flux, cAMP) Dose_Response Dose-Response Curves (IC50/EC50) Primary_GPCR->Dose_Response Hits Primary_Ion Ion Channel Panel Screen (e.g., Membrane Potential Assay) Primary_Ion->Dose_Response Hits Selectivity Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Radioligand Binding, Electrophysiology) Selectivity->Mechanism ADME Metabolic Stability (Microsomes, Hepatocytes) Plasma Stability Plasma Protein Binding Mechanism->ADME Confirmed Hits BBB PAMPA-BBB Caco-2/MDCK Permeability Mechanism->BBB Compound Library Compound Library Compound Library->Primary_GPCR Compound Library->Primary_Ion

Caption: Tiered screening cascade for derivative evaluation.

Tier 1: Primary Screening Protocols

Protocol 4: GPCR Calcium Mobilization Assay (for Gq-coupled receptors)

This assay is a high-throughput method to identify compounds that modulate GPCRs linked to the Gq signaling pathway, which results in an increase in intracellular calcium.

  • Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Agonist activation of the receptor leads to a transient increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists will block the effect of a known agonist.

  • Procedure Outline:

    • Plate cells expressing the target GPCR in a 96- or 384-well plate.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • For antagonist screening, pre-incubate cells with test compounds.

    • Add a known agonist (for antagonist mode) or test compounds (for agonist mode).

    • Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR).

    • Analyze the data to identify compounds that elicit or inhibit a calcium response.

Protocol 5: Ion Channel Membrane Potential Assay

This assay is used to screen for modulators of voltage-gated or ligand-gated ion channels.

  • Principle: Cells expressing the target ion channel are loaded with a membrane potential-sensitive dye. Channel opening or closing alters the membrane potential, which is detected as a change in fluorescence.

  • Procedure Outline:

    • Plate cells expressing the target ion channel.

    • Load cells with a voltage-sensitive dye.

    • Add test compounds.

    • Stimulate the cells to open the channels (e.g., by depolarization with KCl for voltage-gated channels, or by adding a known ligand).

    • Measure the fluorescence change with a plate reader.

    • Identify compounds that modulate the change in membrane potential.

Tier 2: Secondary Assays

Hits from primary screens should be subjected to further characterization to confirm their activity and determine their potency and mechanism of action.

  • Dose-Response Curves: Generate IC₅₀ (for antagonists) or EC₅₀ (for agonists) values to quantify the potency of the compounds.

  • Selectivity Profiling: Test active compounds against a panel of related receptors or channels to assess their selectivity.

  • Mechanism of Action Studies: For promising candidates, more detailed studies such as radioligand binding assays (to determine binding affinity, Ki) or patch-clamp electrophysiology (the "gold standard" for ion channels) should be performed.[12]

Tier 3: In Vitro ADME and CNS Penetrability

For compounds with confirmed on-target activity, early assessment of drug-like properties is critical.[13][14][15]

Table 2: Key In Vitro ADME and CNS Permeability Assays

AssayPurposeExperimental SystemKey Parameter Measured
Metabolic Stability To assess susceptibility to metabolismLiver microsomes, hepatocytesHalf-life (t₁/₂), Intrinsic clearance (CLᵢₙₜ)
Plasma Stability To evaluate degradation in plasmaPlasma from relevant speciesPercent remaining over time
Plasma Protein Binding To determine the fraction of unbound drugEquilibrium dialysis, ultrafiltrationFraction unbound (fᵤ)
PAMPA-BBB To predict passive blood-brain barrier permeabilityArtificial lipid membranePermeability coefficient (Pₑ)
Caco-2/MDCK Permeability To assess active transport and efflux across cellular barriersCaco-2 or MDCK cell monolayersApparent permeability (Pₐₚₚ), Efflux ratio

Causality behind Assay Choices:

  • Early ADME assessment helps to identify compounds with potential liabilities such as rapid metabolism or poor absorption, saving resources in later stages.[16][17]

  • For CNS-targeted drugs, evaluating blood-brain barrier (BBB) permeability is essential to ensure the compound can reach its site of action.[18][19][20][21] The PAMPA-BBB and Caco-2/MDCK assays provide complementary information on passive and active transport mechanisms.[13][21]

Conclusion

The N-methyl(tetrahydrothiopyran-4-yl)methylamine scaffold represents a promising starting point for the development of novel drug candidates. The synthetic routes are robust and amenable to the creation of large, diverse libraries. The proposed pharmacological evaluation cascade provides a systematic and efficient pathway to identify compounds with desirable biological activity and drug-like properties. By integrating synthetic chemistry with a well-designed biological screening strategy, researchers can effectively explore the therapeutic potential of this valuable heterocyclic core.

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  • Marion, N., & Nolan, S. P. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Jabłońska, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33869-33880.
  • Ghorai, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 3045-3054.
  • Gobbi, S., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(13), 8847-8860.
  • Veselovska, O., et al. (2021). In silico methods to assess CNS penetration of small molecules. F1000Research, 10, 432.
  • Zwartsen, A., et al. (2017). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology, 112, 55-65.
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  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116744.
  • Block, E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Synthesis, 2007(10), 1584-1588.
  • Kaczorowski, G. J., & Garcia, M. L. (2011). Ion Channels as Drug Targets: The Next GPCRs. Journal of General Physiology, 138(6), 587-594.
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  • BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • Block, E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Synthesis, 2007(10), 1584-1588.
  • Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investig
  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?
  • Kim, K. H., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 7(1), 1-12.
  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Safrole. (n.d.). Methylamine Synthesis.
  • Wójcik, M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(19), 11285.
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Application

Comprehensive Analytical Characterization of N-Methyl(tetrahydrothiopyran-4-yl)methylamine

An Application Note from the Senior Scientist's Desk Introduction N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a sulfur-containing heterocyclic amine that represents a valuable building block in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Introduction

N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a sulfur-containing heterocyclic amine that represents a valuable building block in medicinal chemistry and materials science. Its structure, featuring a saturated thiopyran ring and a secondary amine, offers a unique combination of lipophilicity, hydrogen bonding capability, and potential for further chemical modification. The robust and unambiguous characterization of such intermediates is a cornerstone of successful drug development and chemical research, ensuring reproducibility, safety, and quality. A failure to adequately characterize these molecules can lead to downstream synthetic failures, misinterpreted biological data, and regulatory hurdles.

This application note provides a comprehensive, multi-faceted guide for the analytical characterization of N-Methyl(tetrahydrothiopyran-4-yl)methylamine. We move beyond a simple listing of techniques to explain the causality behind methodological choices, providing researchers and drug development professionals with a self-validating framework for analysis. The protocols herein are designed to confirm the molecule's identity, establish its purity profile, and provide a baseline for stability studies. The integration of spectroscopic and chromatographic data is essential for a complete and authoritative assessment.[1]

Structural Elucidation: Confirming Molecular Identity

The primary objective is to verify that the synthesized molecule has the correct atomic connectivity and molecular weight. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR identifies the carbon skeleton. For a molecule with overlapping signals, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning proton and carbon signals.[2][3]

Experimental Protocol: ¹H, ¹³C, and 2D NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent is critical; CDCl₃ is suitable for general structure, while CD₃OD can be used to confirm the presence of the exchangeable N-H proton. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer for data acquisition. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 3 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.

    • COSY & HSQC: Acquire 2D spectra using standard instrument parameters to establish ³J-H-H correlations (COSY) and one-bond C-H correlations (HSQC).

Anticipated Data & Interpretation: The structure of N-Methyl(tetrahydrothiopyran-4-yl)methylamine dictates a specific set of signals. The symmetry of the thiopyran ring will influence the appearance of the ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Assignment
N-CH₃
N-CH₂-
Ring CH (Position 4)
Ring CH₂ (Axial, Positions 2,6)
Ring CH₂ (Equatorial, Positions 2,6)
Ring CH₂ (Axial, Positions 3,5)
Ring CH₂ (Equatorial, Positions 3,5)
N-H

Note: Chemical shifts are estimates and may vary based on solvent and concentration. Multiplicities (s=singlet, d=doublet, m=multiplet) are predictive.

Mass Spectrometry (MS)

Principle of Application: MS provides the exact molecular weight of a compound, thereby confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum offer corroborating evidence for the proposed structure.[1]

Experimental Protocol: LC-MS (ESI) and GC-MS (EI)

  • For LC-MS (preferred for non-volatile/polar compounds):

    • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: Use an LC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

    • Method: Inject 1-5 µL of the sample. Acquire data in positive ion mode, as the amine is basic and will readily protonate to form [M+H]⁺. Scan a mass range of m/z 50-500.

  • For GC-MS (for volatile compounds):

    • Sample Preparation: Prepare a ~100 µg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

    • Instrumentation: Use a GC with a standard capillary column (e.g., 5% phenyl-methylpolysiloxane) coupled to a mass spectrometer with an Electron Impact (EI) source.

    • Method: Inject 1 µL. Use a temperature program from ~50°C to 250°C. EI at 70 eV will generate a molecular ion (M⁺•) and a reproducible fragmentation pattern.

Anticipated Data & Interpretation:

  • Molecular Weight: The monoisotopic mass of C₇H₁₅NS is 145.0925. HRMS should detect an ion with an m/z value matching this to within 5 ppm.

  • Key Fragmentation: Alpha-cleavage (cleavage of the bond adjacent to the heteroatom) is a dominant fragmentation pathway for amines.[4] The major fragments will help confirm the structure.

Table 2: Predicted Mass Spectrometry Data
m/z (Positive ESI)
146.1003
N/A
N/A

Purity Assessment: Quantification and Impurity Profiling

Ensuring the purity of a chemical entity is paramount. Chromatographic techniques are the gold standard for separating the main component from starting materials, by-products, and degradants. For regulatory purposes, methods must be sensitive enough to detect impurities at very low levels.[5][6][7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Application: RP-HPLC separates compounds based on their hydrophobicity. It is a robust and versatile method for determining the purity of non-volatile small molecules. The use of a mass spectrometer as a detector (LC-MS) provides the highest level of specificity and sensitivity for impurity identification.[8]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample Prepare Sample (e.g., 1 mg/mL in Mobile Phase A) Inject Inject Sample (5 µL) onto C18 Column Sample->Inject MobilePhase Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN MobilePhase->Inject Gradient Run Gradient Elution (e.g., 5% to 95% B over 15 min) Inject->Gradient Detect Detect Peaks UV (e.g., 210 nm) & MS Scan Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Identify Identify Impurities (Using MS data) Integrate->Identify

Caption: Workflow for HPLC-based purity assessment.

Detailed HPLC Protocol:

  • Instrumentation: An HPLC or UHPLC system equipped with a UV detector and preferably a mass spectrometer.

  • Column: A high-quality reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier ensures the basic amine is protonated, leading to sharp, symmetrical peaks and consistent retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (for general detection) and/or MS scan.

  • Purity Calculation: Purity is determined by area percent normalization, assuming all components have a similar response factor at 210 nm.

Gas Chromatography (GC)

Principle of Application: GC is an excellent alternative for purity analysis if the compound and its potential impurities are thermally stable and volatile. It often provides higher resolution than HPLC. For amines, derivatization is sometimes employed to prevent peak tailing caused by interaction with the column, but a well-deactivated, base-specific column can often be used directly.[9][10]

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Sample Prepare Sample (e.g., 1 mg/mL in Ethyl Acetate) Inject Inject Sample (1 µL) Split mode (e.g., 50:1) Sample->Inject TempProg Run Temperature Program (e.g., 60°C to 280°C at 15°C/min) Inject->TempProg Detect Detect Peaks (FID or MS Scan) TempProg->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Sources

Method

Application Note: Quantitative Analysis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE by HPLC-MS

Introduction N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE is a secondary amine containing a tetrahydrothiopyran moiety. As a functionalized amine, its accurate and sensitive quantification is crucial in various stages o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE is a secondary amine containing a tetrahydrothiopyran moiety. As a functionalized amine, its accurate and sensitive quantification is crucial in various stages of drug discovery and development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). This application note presents a detailed protocol for the analysis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to be robust, selective, and sensitive, making it suitable for researchers, scientists, and drug development professionals.

Chemical Properties of the Analyte

PropertyValueSource
IUPAC NameN-methyl-1-(thian-4-yl)methanaminePubChem
Molecular FormulaC₇H₁₅NSPubChem
Molecular Weight145.27 g/mol PubChem[1]
CAS Number950603-22-2PubChem[1]
AppearanceColorless LiquidFisher Scientific[2]
SafetyCorrosive, Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.PubChem[1], Fisher Scientific[2]

Scientific Rationale for the Analytical Approach

The selection of HPLC-MS/MS is predicated on the physicochemical properties of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. As a polar, basic compound, it is amenable to reversed-phase chromatography with appropriate mobile phase modifiers to ensure good peak shape and retention. The mass spectrometer provides unparalleled selectivity and sensitivity, which is essential for quantification in complex matrices.

Part 1: Chromatographic Method Development

Column Selection:

For the separation of polar basic compounds like the target analyte, a reversed-phase column with features to mitigate silanol interactions is paramount. A C18 column with polar end-capping or a polar-embedded phase is recommended. For this application, we propose the use of a Luna Omega 1.6 µm Polar C18 100 Å, LC Column 100 x 2.1 mm . This column chemistry provides a distinct selectivity for polar analytes and operates effectively under highly aqueous mobile phase conditions, which are often necessary for retaining such compounds.

Mobile Phase Optimization:

The mobile phase composition is critical for achieving optimal chromatographic performance. A gradient elution with acetonitrile (ACN) and water is employed. The addition of an acidic modifier, such as formic acid, is crucial for several reasons:

  • Protonation of the Analyte: In an acidic mobile phase, the secondary amine group of the analyte will be protonated, which enhances its interaction with the stationary phase and improves peak shape.

  • Improved Ionization: The presence of a proton source in the mobile phase facilitates efficient protonation in the electrospray ionization (ESI) source, leading to a stronger signal in the mass spectrometer.

A starting concentration of 0.1% formic acid in both the aqueous and organic mobile phase components is recommended.

Proposed HPLC Gradient:

Time (min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)Flow Rate (mL/min)
0.09550.4
1.09550.4
5.05950.4
7.05950.4
7.19550.4
10.09550.4

This gradient is designed to provide good retention of the polar analyte in the initial highly aqueous conditions, followed by a rapid elution as the organic content increases, resulting in a sharp, well-defined peak.

Part 2: Mass Spectrometry Method Development

Ionization:

Electrospray ionization (ESI) in the positive ion mode is the most suitable ionization technique for this analyte due to the presence of the basic secondary amine group, which is readily protonated.

Predicted Fragmentation and MRM Transition:

In the absence of an experimental mass spectrum for N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE, a theoretical fragmentation pattern is proposed based on the well-established fragmentation of secondary amines. The dominant fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4]

  • Precursor Ion ([M+H]⁺): The protonated molecule will have an m/z of 146.1 .

  • Predicted Product Ion: Alpha-cleavage of the C-C bond between the methylene group and the tetrahydrothiopyran ring is expected to be the most favorable fragmentation pathway. This would result in the formation of a stable iminium ion with the formula C₂H₆N⁺ and an m/z of 44.1 .

Therefore, the proposed Multiple Reaction Monitoring (MRM) transition for quantification is 146.1 → 44.1 .

G cluster_0 Mass Spectrometry Workflow Analyte N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE (MW: 145.27) ESI_Source Electrospray Ionization (ESI) Positive Mode Analyte->ESI_Source Precursor_Ion Precursor Ion [M+H]⁺ m/z 146.1 ESI_Source->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Product_Ion Predicted Product Ion (Alpha-Cleavage) m/z 44.1 CID->Product_Ion Detector Detector Product_Ion->Detector

Caption: Proposed MS/MS workflow for the analyte.

MS Parameters:

ParameterSuggested Value
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transition146.1 > 44.1
Dwell Time100 ms

Part 3: Sample Preparation Protocol

For the analysis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE in a biological matrix such as plasma, a simple and efficient protein precipitation method is recommended.

Step-by-Step Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Addition: Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The organic solvent will precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • Injection: Inject a suitable volume (e.g., 5 µL) into the HPLC-MS/MS system.

G cluster_1 Sample Preparation Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL cold ACN (0.1% Formic Acid) Add_IS->Protein_Precipitation Vortex Vortex 30s Protein_Precipitation->Vortex Centrifuge Centrifuge 10 min @ 14,000 rpm, 4°C Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant to HPLC Vial Centrifuge->Supernatant_Transfer HPLC_MS_Analysis Inject into HPLC-MS/MS Supernatant_Transfer->HPLC_MS_Analysis

Caption: Workflow for plasma sample preparation.

Part 4: Method Validation

The developed analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][5][6][7] The validation should include the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing them to spiked samples.

  • Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be greater than 0.99.

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The accuracy should be within 85-115% (80-120% at the Lower Limit of Quantification), and the precision (%RSD) should be ≤15% (≤20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate changes to the method parameters (e.g., column temperature, mobile phase composition, flow rate) and observing the effect on the results.

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE by HPLC-MS/MS. The proposed method is based on established principles of chromatography and mass spectrometry for the analysis of polar basic compounds. By following the detailed steps for method development, sample preparation, and validation, researchers can achieve reliable and accurate quantification of this analyte in various matrices, thereby supporting critical stages of pharmaceutical research and development.

References

  • PubChem. Methyl((thian-4-yl)methyl)amine. National Center for Biotechnology Information. [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds.[Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.[Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.[Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation.[Link]

  • University of Arizona. Mass Spectrometry - Examples.[Link]

  • RAPS. ICH releases draft guidelines on analytical method development.[Link]

Sources

Application

purification of "N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE" by column chromatography

An Application Note for the Chromatographic Purification of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE Introduction: Navigating the Challenges of Amine Purification N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE is a s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Purification of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

Introduction: Navigating the Challenges of Amine Purification

N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE is a secondary amine featuring a sulfur-containing heterocyclic moiety. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the combination of a basic nitrogen center and a thiane ring. The purification of amines, particularly via silica gel column chromatography, presents a common yet significant challenge for researchers. The acidic nature of silica's silanol groups (Si-OH) can lead to strong, often irreversible, binding of basic amines, resulting in poor recovery, significant peak tailing, and even on-column degradation.[1]

This application note provides a detailed, field-proven protocol for the efficient purification of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE using normal-phase column chromatography. The methodology is designed to be a self-validating system, incorporating strategies to mitigate the inherent challenges of amine purification on silica gel. By explaining the causality behind each experimental choice, this guide empowers researchers, scientists, and drug development professionals to not only replicate the procedure but also adapt it for analogous molecules.

Physicochemical Properties and Chromatographic Strategy

Understanding the structure and properties of the target molecule is paramount for developing a successful purification strategy.

Molecular Structure:

cluster_ring cluster_chain S S C1 CH₂ S->C1 C2 CH₂ C1->C2 C3 CH C2->C3 C4 CH₂ C3->C4 C6 —CH₂— C3->C6 C5 CH₂ C4->C5 C5->S N N C6->N H_N H N->H_N C7 CH₃ N->C7

Caption: Chemical Structure of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE.

  • Basicity: The central nitrogen atom is a secondary amine. The pKa of analogous simple methylamines is approximately 10.6, indicating that this compound is a moderately strong base.[2][3][4] In the presence of the acidic silanol groups of a standard silica gel stationary phase, the amine will be protonated, forming a charged ammonium species. This strong ionic interaction leads to the aforementioned purification difficulties.[1]

  • Polarity: The molecule possesses a polar secondary amine group and a relatively nonpolar heterocyclic ring. This moderate polarity makes it a suitable candidate for normal-phase chromatography, provided the basicity is addressed. The sulfur atom in the ring contributes to the overall polarity, but less so than an oxygen atom would in an analogous tetrahydropyran structure.[5]

Strategic Approach: Mobile Phase Modification

To achieve a successful separation on silica gel, the strategy revolves around suppressing the undesirable acid-base interaction between the basic amine and the acidic stationary phase. This is accomplished by introducing a small amount of a "competing" base into the mobile phase.[1] Triethylamine (TEA) is an excellent choice for this purpose. It is a volatile tertiary amine that effectively neutralizes the active acidic sites on the silica surface, preventing the target amine from binding too strongly and allowing for smooth elution.[6] An alternative is to use a mobile phase containing ammonia.[6]

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. Adjustments to scale should be made proportionally.

Materials and Equipment

Category Item Specifications
Stationary Phase Silica GelStandard Grade, 60 Å, 230-400 mesh
Solvents Dichloromethane (DCM)ACS Grade or higher
Methanol (MeOH)ACS Grade or higher
Triethylamine (TEA)Reagent Grade
Hexanes / Ethyl AcetateFor TLC
Apparatus Glass Chromatography Column40-50 mm diameter, 400-500 mm length
Separatory Funnel / Solvent Reservoir
Fraction Collector or Test Tubes
Rotary Evaporator
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F254
TLC Developing Chamber & UV Lamp
Reagents Crude N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE
TLC StainsPotassium Permanganate (KMnO₄) or Ninhydrin solution

Experimental Workflow

Caption: Step-by-step workflow for the purification of the target amine.

Step-by-Step Methodology

  • TLC Analysis of Crude Material:

    • Before setting up the column, analyze the crude mixture by TLC to determine an appropriate starting solvent system and identify the target compound's retention factor (Rf).

    • Dissolve a small amount of the crude material in DCM.

    • Spot the TLC plate and develop it in a solvent system such as 95:5 DCM:MeOH. Also, test a system with added TEA (e.g., 94:5:1 DCM:MeOH:TEA).

    • Causality: You will likely observe significant streaking in the absence of TEA. The addition of TEA should result in a well-defined spot. The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (a 40-50 mm diameter column is suitable for ~1 g of crude material).

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

    • Prepare a slurry of silica gel in a non-polar solvent like hexanes or DCM. A common ratio is ~50-100 g of silica per 1 g of crude product.

    • Pour the slurry into the column and gently tap the sides to ensure even packing. Use air pressure to carefully push the excess solvent through until the solvent level reaches the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude material (~1 g) in a minimal amount of DCM (e.g., 2-3 mL).

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, again without letting the solvent level drop below the top of the bed.

    • Gently rinse the sides of the column with a small amount of the initial eluting solvent (e.g., 1-2 mL of 100% DCM) and allow this to absorb as well.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the initial mobile phase. For this compound, a gradient elution is recommended.

    • Initial Elution: Begin eluting with 100% DCM for 2-3 column volumes to remove non-polar impurities.

    • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:

      • 99:1:1 DCM:MeOH:TEA

      • 98:2:1 DCM:MeOH:TEA

      • 95:5:1 DCM:MeOH:TEA

    • Causality: The gradient elution ensures that non-polar impurities are washed off first, followed by the elution of the target compound as the solvent polarity increases. The constant presence of 1% TEA throughout the polar gradient is crucial to ensure the amine elutes cleanly.[1][6]

    • Collect fractions of a consistent volume (e.g., 20-25 mL) in test tubes.

  • Monitoring the Separation:

    • Systematically analyze the collected fractions by TLC. Spot every other fraction on a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., 90:10 DCM:MeOH).

    • Visualize the spots under a UV lamp (if the compound or impurities are UV-active) and then by staining with potassium permanganate (KMnO₄). Amines often show up as yellow-brown spots on a purple background with KMnO₄ stain.

    • Self-Validation: This step is critical. It allows you to track the elution profile, identify which fractions contain the pure product, and decide when to stop the chromatography.

  • Isolation of Pure Product:

    • Based on the TLC analysis, combine the fractions that contain only the pure target compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

    • The final product should be a purified oil or solid. Confirm its identity and purity using analytical techniques such as NMR, LC-MS, or GC-MS.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Product does not elute Mobile phase is not polar enough.Gradually increase the percentage of methanol in the mobile phase (e.g., up to 10-15%).
Significant peak tailing/streaking on TLC/Column Insufficient TEA in the mobile phase. Acid-base interaction with silica.Ensure at least 1% TEA is present in the mobile phase.[1][6] Consider pre-treating the silica by flushing the column with a mobile phase containing TEA before loading the sample.
Poor separation from impurities Improper solvent system. Column was overloaded.Optimize the mobile phase gradient using TLC before running the column. Use a smaller amount of crude material or a larger column.
Product co-elutes with TEA TEA is present in the final product after evaporation.Co-evaporate the final product with a higher boiling point solvent like toluene or perform an aqueous workup (acid-base extraction) if the product is stable.

References

  • Google Patents. (1984). Process for producing methylamines. US4485261A.
  • Royal Society of Chemistry. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing. [Link] (Note: A direct deep link was not available, the general site is provided).

  • ACS Publications. (1987). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • National Institutes of Health. (2025). Methylamine. PubChem. [Link]

  • National Institutes of Health. (2025). 4-Aminomethyltetrahydropyran. PubChem. [Link]

  • ACS Publications. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Sciencemadness Discussion Board. (2010). questions regarding methylamine synthesis impurities. [Link]

  • ACS Publications. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry. [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Link]

  • National Institutes of Health. (2025). 4-(Methylamino)tetrahydro-2H-pyran. PubChem. [Link]

  • National Institutes of Health. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed. [Link]

  • Revistas Bolivianas. (2013). Synthesis of Tetrahydropyrimidines. [Link]

  • Arkivoc. (2009). One-pot synthesis of sulfur heterocycles from simple organic substrates. [Link]

  • Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. [Link]

  • University of Bristol Data Repository. (2016). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Agilent. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. [Link]

  • Quora. (2014). How does the pKa of Trimethylamine compare with that of ammonia?[Link]

  • University of Wisconsin. (2022). pKa Data Compiled by R. Williams. [Link]

Sources

Method

Application Note: A Practical Guide to the Synthesis of Tetrahydrothiopyran Amine Derivatives for Drug Discovery

Introduction: The Significance of Tetrahydrothiopyran Amines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tetrahydrothiopyran Amines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular design. These three-dimensional structures offer a departure from the flat, aromatic rings that have historically dominated medicinal chemistry, providing improved physicochemical properties such as solubility and metabolic stability. Among these scaffolds, the tetrahydrothiopyran ring system has emerged as a privileged motif. The replacement of a methylene group in a cyclohexane with a sulfur atom introduces unique conformational preferences and the potential for specific interactions with biological targets.

When functionalized with an amine group, the resulting tetrahydrothiopyran amine derivatives become particularly valuable building blocks for pharmaceutical development.[1] The amine moiety serves as a critical pharmacophoric element, capable of forming key hydrogen bonds and salt bridges with protein residues, which can significantly enhance binding affinity and selectivity. Furthermore, the basic nature of the amine allows for the modulation of a compound's acid-dissociation constant (pKa), directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of these important derivatives. We will delve into the most reliable and versatile synthetic strategies, moving beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind key experimental choices. The protocols described herein are designed to be robust and reproducible, forming a self-validating system for the successful synthesis of tetrahydrothiopyran amine derivatives.

Core Synthetic Strategy: Reductive Amination of Tetrahydrothiopyran-4-one

The most direct and widely employed method for the synthesis of tetrahydrothiopyran amines is the reductive amination of the readily available ketone precursor, tetrahydrothiopyran-4-one.[3] This powerful one-pot reaction combines a ketone and an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[4][5] Its popularity stems from its high efficiency, operational simplicity, and broad substrate scope, accommodating a wide variety of primary and secondary amines.[6]

Causality Behind Experimental Choices
  • The Reducing Agent : The choice of reducing agent is critical for the success of a one-pot reductive amination. A key challenge is to select a reagent that reduces the protonated imine (iminium ion) intermediate faster than it reduces the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice for this purpose. It is a mild and selective reducing agent that is particularly effective under the slightly acidic conditions used to promote imine formation.[6] An alternative, sodium cyanoborohydride (NaBH₃CN), is also highly effective and displays similar selectivity.[5] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred in many laboratory settings.

  • Solvent and pH : The reaction is typically carried out in a non-protic solvent that can dissolve all reactants, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6] A small amount of acetic acid is often added as a catalyst. The acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine, and also facilitates the dehydration of the resulting hemiaminal to the imine intermediate.

Visualizing the Reductive Amination Workflow

The overall process can be visualized as a straightforward, one-pot conversion.

G cluster_0 Reaction Vessel A Tetrahydrothiopyran-4-one E In Situ Imine/Iminium Ion Formation A->E B Primary or Secondary Amine (R1R2NH) B->E C Solvent (e.g., DCE) D Reducing Agent (e.g., NaBH(OAc)3) F In Situ Reduction D->F E->F G Final Product: N-Substituted Tetrahydrothiopyran-4-amine F->G

Caption: One-pot reductive amination workflow.

Reaction Mechanism

The reaction proceeds through two key stages: the formation of an iminium ion, followed by its reduction.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Ketone Ketone + Amine Hemiaminal Hemiaminal Ketone->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (Acid Catalyzed) Hydride Hydride Source [e.g., NaBH(OAc)3] Iminium->Hydride Hydride Attack Product Amine Product Hydride->Product

Caption: Mechanism of reductive amination.

Experimental Protocol: Synthesis of N-Benzyltetrahydro-2H-thiopyran-4-amine

This protocol details the synthesis of a representative secondary amine derivative using benzylamine. The principles can be readily adapted for other primary or secondary amines.

Materials and Reagents

ReagentFormulaMW ( g/mol )Moles (mmol)Amount
Tetrahydrothiopyran-4-oneC₅H₈OS116.1810.01.16 g
BenzylamineC₇H₉N107.1511.01.18 g (1.2 mL)
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.9415.03.18 g
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-40 mL
Glacial Acetic AcidCH₃COOH60.05~1.0~60 µL
Saturated NaHCO₃ (aq)---~50 mL
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mL
Anhydrous MgSO₄---As needed

Step-by-Step Procedure

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrothiopyran-4-one (1.16 g, 10.0 mmol).

  • Addition of Amine and Solvent : Add 1,2-dichloroethane (40 mL) to the flask, followed by benzylamine (1.2 mL, 11.0 mmol). Stir the mixture at room temperature for 20 minutes to allow for initial hemiaminal formation. Expert Insight: Pre-stirring the ketone and amine before adding the reducing agent can improve yields by allowing the imine intermediate to form in appreciable concentration.

  • Acid Catalyst (Optional but Recommended) : Add one drop of glacial acetic acid (~60 µL) to the mixture to catalyze imine formation.

  • Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the suspension in portions over 5 minutes. Safety Note: The addition may be slightly exothermic. Adding the reagent in portions allows for better temperature control. The mixture will typically become cloudy.

  • Reaction Monitoring : Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

  • Work-up : Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases. Rationale: This step neutralizes the acetic acid and quenches any unreacted NaBH(OAc)₃.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine from streaking on the silica) to yield the pure N-benzyltetrahydro-2H-thiopyran-4-amine.

Alternative Synthetic Strategies

While reductive amination is the workhorse method, other strategies can be advantageous under specific circumstances.

The Leuckart-Wallach Reaction

A classic method for reductive amination, the Leuckart-Wallach reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[7][8]

  • Principle : The ketone is heated with a large excess of ammonium formate. The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed (typically under acidic or basic conditions in a separate step) to yield the primary amine.[7]

  • Advantages : The reagents are inexpensive, making this method suitable for large-scale synthesis.

  • Disadvantages : It requires high reaction temperatures (often >150 °C) and the N-formyl intermediate requires a separate hydrolysis step, adding to the overall process.[7][9]

Synthesis via Azide Intermediate and Reduction

This two-step approach is an excellent alternative for producing the primary amine, thian-4-amine, especially if direct reductive amination with ammonia proves challenging.

  • Principle : Tetrahydrothiopyran-4-one is first reduced to the corresponding alcohol, tetrahydrothiopyran-4-ol, using a standard reducing agent like sodium borohydride (NaBH₄). The alcohol is then converted to an azide using an agent like diphenylphosphoryl azide (DPPA) or by mesylation followed by substitution with sodium azide. Finally, the azide is reduced to the primary amine, typically via catalytic hydrogenation (H₂/Pd-C) or with a reagent like lithium aluminum hydride (LiAlH₄).[10]

G A Tetrahydrothiopyran-4-one B Tetrahydrothiopyran-4-ol A->B Reduction (e.g., NaBH4) C 4-Azidotetrahydrothiopyran B->C Azide Formation (e.g., DPPA) D Tetrahydrothiopyran-4-amine C->D Reduction (e.g., H2/Pd-C)

Caption: Synthesis of primary amine via azide reduction.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful and modern alternative to traditional methods like nucleophilic aromatic substitution.[11]

  • Principle : This reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.[12][13] In this context, one could couple thian-4-amine (synthesized via one of the methods above) with a variety of aryl bromides, chlorides, or triflates.

  • Advantages : It offers an exceptionally broad scope for the aryl component and generally proceeds with high yields under relatively mild conditions.[11][14]

  • Disadvantages : The palladium catalysts and specialized phosphine ligands can be expensive.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reducing agent.2. Insufficient acid catalyst.3. Sterically hindered amine or ketone.1. Use a fresh bottle of NaBH(OAc)₃.2. Add a catalytic amount of acetic acid.3. Increase reaction time and/or temperature (e.g., to 40-50 °C). For very hindered substrates, a more forceful reducing agent or different synthetic route may be needed.
Formation of Alcohol Byproduct The reducing agent is reducing the ketone faster than the imine is forming.1. Ensure the ketone and amine are pre-stirred before adding the reducing agent.2. Use a more selective reducing agent like NaBH(OAc)₃ over NaBH₄.[5]3. Add molecular sieves to the reaction mixture to sequester water and drive the equilibrium towards imine formation.
Dialkylation of Primary Amine The product (a secondary amine) is reacting with another equivalent of the ketone.1. Use a slight excess of the primary amine relative to the ketone.2. Add the ketone slowly to a solution of the amine and reducing agent to keep the ketone concentration low.
Product Streaking on TLC/Column The basic amine is interacting strongly with the acidic silica gel.1. Add 1-2% triethylamine (Et₃N) or ammonia in methanol to the TLC and column chromatography eluent. This will neutralize the acidic sites on the silica and lead to sharper spots and better separation.

Conclusion

The synthesis of tetrahydrothiopyran amine derivatives is a critical capability for laboratories engaged in medicinal chemistry and drug discovery. Reductive amination stands out as the premier strategy, offering a blend of efficiency, versatility, and operational simplicity that is difficult to surpass. By understanding the principles behind reagent selection and reaction conditions, researchers can reliably access a diverse array of these valuable scaffolds. For cases where this primary method is not suitable, alternative strategies such as the Leuckart-Wallach reaction, synthesis via an azide intermediate, or modern palladium-catalyzed coupling reactions provide powerful complementary tools. This guide provides the foundational knowledge and practical protocols necessary to empower scientists in their pursuit of novel therapeutics.

References

  • Moody, C. J., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Kranthikumar, R., & Sukumar, G. (2020). Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol. Organic Process Research & Development, 24(7), 1335-1341. [Link]

  • Various Authors. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Herden, T., et al. (2025). Synthesis of 3-Aryl-Substituted Tetrahydropyran-4-ones and Tetrahydrothiopyran-4-ones. European Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1083. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2025). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]

  • Scribd. (n.d.). Leuckart Reaction | PDF | Amine. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • MDPI. (n.d.). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Nature. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • Macmillan Group, Princeton University. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18004-18005. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application

Application Notes and Protocols: N-Methyl(tetrahydrothiopyran-4-yl)methylamine as a Versatile Scaffold for the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Tetrahydrothiopyran Moiety - A Privileged Scaffold in Modern Medicinal Chemistry In the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Tetrahydrothiopyran Moiety - A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Saturated heterocyclic scaffolds form the backbone of a significant portion of marketed drugs, offering three-dimensional diversity that is often crucial for potent and selective target engagement. Among these, the tetrahydrothiopyran (THTP) ring system has emerged as a scaffold of significant interest.

The THTP moiety can be considered a bioisostere of the more commonly encountered tetrahydropyran (THP) and cyclohexane rings.[1] The replacement of a methylene unit (in cyclohexane) or an oxygen atom (in THP) with a sulfur atom imparts unique physicochemical properties that can be strategically exploited in drug design.[2][3] The sulfur atom, being larger and less electronegative than oxygen, influences the ring's conformation, lipophilicity, and metabolic stability. Furthermore, the sulfur atom can act as a hydrogen bond acceptor and engage in other non-covalent interactions, potentially leading to enhanced binding affinity and selectivity for biological targets.[2] The utility of sulfur-containing heterocycles is well-documented across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4]

This guide focuses on a key derivative of the THTP scaffold: N-methyl(tetrahydrothiopyran-4-yl)methylamine . This secondary amine provides a reactive handle for the construction of a diverse array of fused and appended heterocyclic systems. We will provide detailed protocols for the synthesis of this scaffold and its subsequent elaboration into novel heterocyclic frameworks, underpinned by mechanistic rationale and practical insights to empower researchers in their quest for new therapeutic agents.

Part 1: Synthesis of the Core Scaffold: N-Methyl(tetrahydrothiopyran-4-yl)methylamine

The most direct and efficient route to the target scaffold is a two-step synthesis commencing from the commercially available tetrahydrothiopyran-4-one. This involves an initial reductive amination to introduce the methylaminomethyl moiety.

Protocol 1: Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine

This protocol details the reductive amination of tetrahydrothiopyran-4-one with methylamine. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the starting ketone before the imine formation.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Tetrahydrothiopyran-4-one116.185.00 g43.0
Methylamine (40% in H2O)31.065.0 mL~58
Sodium triacetoxyborohydride211.9413.7 g64.5
Dichloromethane (DCM)84.93150 mL-
Acetic Acid (glacial)60.053.7 mL64.5
Saturated aq. NaHCO3-100 mL-
Anhydrous MgSO4120.37--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrothiopyran-4-one (5.00 g, 43.0 mmol) and dichloromethane (100 mL). Stir the mixture at room temperature until the ketone has completely dissolved.

  • Amine Addition: Add methylamine (40% solution in water, 5.0 mL, ~58 mmol) to the solution, followed by glacial acetic acid (3.7 mL, 64.5 mmol). Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: In a separate beaker, carefully add sodium triacetoxyborohydride (13.7 g, 64.5 mmol) to the reaction mixture in portions over 15 minutes. Caution: The addition may be slightly exothermic. Stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane with 1% triethylamine). The reaction is typically complete within 3-5 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude N-methyl(tetrahydrothiopyran-4-yl)methylamine can be purified by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane (containing 1% triethylamine to prevent protonation of the amine on the silica) to yield the pure product as a colorless to pale yellow oil.

Causality and Experimental Choices:

  • Acetic Acid: The addition of a catalytic amount of acetic acid is crucial for the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the initial ketone.[5]

  • Sodium Triacetoxyborohydride: This reducing agent is mild enough to not significantly reduce the starting ketone, and it is selective for the reduction of the iminium ion. Its use in an aprotic solvent like DCM is advantageous for this reaction.[5]

  • Aqueous Work-up with Base: The use of sodium bicarbonate neutralizes the acetic acid and any remaining acidic species, ensuring the product is in its free base form for efficient extraction into the organic solvent.

Part 2: Application of the Scaffold in the Synthesis of Novel Heterocycles

The secondary amine functionality of N-methyl(tetrahydrothiopyran-4-yl)methylamine serves as a versatile nucleophile and a key building block for the construction of various nitrogen-containing heterocycles. The following protocols provide representative examples of how this scaffold can be employed to generate novel chemical entities.

Protocol 2: Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carboline Derivatives

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[8] In this protocol, we adapt this reaction using N-methyl(tetrahydrothiopyran-4-yl)methylamine as the amine component.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-methyl(tetrahydrothiopyran-4-yl)methylamine145.271.00 g6.88
Tryptophol161.201.11 g6.88
Trifluoroacetic acid (TFA)114.0210 mL-
Dichloromethane (DCM)84.9350 mL-
Saturated aq. NaHCO3-50 mL-
Anhydrous Na2SO4142.04--

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add N-methyl(tetrahydrothiopyran-4-yl)methylamine (1.00 g, 6.88 mmol) and tryptophol (1.11 g, 6.88 mmol) in dichloromethane (50 mL).

  • Acid Addition: Cool the mixture to 0 °C in an ice bath and slowly add trifluoroacetic acid (10 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (e.g., 5% methanol in dichloromethane).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium bicarbonate (50 mL) to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline derivative.

Expertise & Experience:

  • The indole nucleus of tryptophol is sufficiently nucleophilic to participate in the Pictet-Spengler cyclization under acidic conditions.[7]

  • Trifluoroacetic acid serves as both the solvent and the acid catalyst, promoting the formation of the key iminium ion intermediate and facilitating the subsequent intramolecular cyclization.[8]

Visualization of the Pictet-Spengler Workflow:

Pictet_Spengler_Workflow Scaffold N-Methyl(THTP)methylamine Iminium Iminium Ion Intermediate Scaffold->Iminium Condensation Aldehyde Tryptophol (Aldehyde precursor) Aldehyde->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization Acid Catalyst (TFA) Product Tetrahydro-β-carboline Product Cyclization->Product Deprotonation

N-methyl(tetrahydrothiopyran-4-yl)methylamine + Methyl vinyl ketone --(Polyphosphoric acid)--> Fused quinoline derivative

Caption: Logical flow of the Skraup-type synthesis.

Protocol 4: Synthesis of Fused Pyrimidines

Pyrimidines are a class of heterocycles of immense importance in medicinal chemistry. [9]Fused pyrimidine systems can be constructed from N-methyl(tetrahydrothiopyran-4-yl)methylamine by reaction with a 1,3-dicarbonyl compound or its equivalent.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-methyl(tetrahydrothiopyran-4-yl)methylamine145.271.00 g6.88
Acetylacetone100.120.69 g6.88
p-Toluenesulfonic acid (p-TsOH)172.200.13 g0.76
Toluene92.1450 mL-
Saturated aq. NaHCO3-30 mL-
Anhydrous MgSO4120.37--

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-methyl(tetrahydrothiopyran-4-yl)methylamine (1.00 g, 6.88 mmol), acetylacetone (0.69 g, 6.88 mmol), and a catalytic amount of p-toluenesulfonic acid (0.13 g, 0.76 mmol) in toluene (50 mL).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (30 mL).

  • Extraction: Separate the layers and extract the aqueous layer with toluene (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the fused pyrimidine derivative.

Scientific Integrity:

  • The reaction proceeds via the formation of an enamine intermediate from the amine and one of the carbonyl groups of acetylacetone. [10]* Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, affords the aromatic pyrimidine ring. The Dean-Stark apparatus is essential for driving the reaction to completion by removing the water byproduct. [10]

Conclusion

The N-methyl(tetrahydrothiopyran-4-yl)methylamine scaffold represents a valuable and underexplored building block in medicinal chemistry. Its synthesis is straightforward, and its secondary amine functionality provides a versatile handle for the construction of a wide range of novel heterocyclic systems. The protocols detailed herein for the synthesis of tetrahydro-β-carbolines, fused quinolines, and fused pyrimidines serve as a starting point for the exploration of new chemical space. The unique properties imparted by the tetrahydrothiopyran ring make this scaffold an attractive choice for researchers aiming to develop next-generation therapeutics with improved pharmacological profiles.

References

  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(9), 1181–1197.
  • Reductive amination. (2023). In Wikipedia. Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2019).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Pictet–Spengler reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Grem Jalce, G., & Saicic, R. N. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules (Basel, Switzerland), 21(11), 1541.
  • Current Chemistry Letters. (2022).
  • RSC Education. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • Aleksanyan, I. L., & Melikyan, G. S. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules (Basel, Switzerland), 27(19), 6296.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(9), 1181–1197.
  • Meanwell, N. A. (2021). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters, 12(9), 1315–1321.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • ACS Publications. (2024). Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249–3255.
  • Meanwell, N. A. (2021). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters, 12(9), 1315–1321.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Digital Commons@DePaul. (2019). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Growing Science. (2022). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Science Primary Literature. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. Retrieved from [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

  • Books. (2015). Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Use of the kinetically controlled Pictet–Spengler reaction in the asymmetric synthesis of indole alkaloids: formal syntheses of (–)-ajmaline, (–)-koumine, (–)-taberpsychine, (–)-koumidine and (–)-suavoline. Retrieved from [Link]

  • Bonjoch, J., & Solé, D. (2000). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Chemical reviews, 100(9), 3455–3468.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

Welcome to the technical support center for the synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving reaction yield and purity. Our approach is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Section 1: Overview of Synthetic Strategies

The synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE can be approached through two primary, reliable routes. The choice between these routes may depend on the availability of starting materials and the specific experimental capabilities of your laboratory.

Route A: Two-Step Synthesis via a Primary Amine Intermediate

This is a robust and often preferred method that involves two distinct transformations:

  • Formation of the primary amine: (Tetrahydrothiopyran-4-yl)methanamine is synthesized from a suitable precursor.

  • N-methylation: The resulting primary amine is then methylated to yield the desired secondary amine.

Route B: Direct Reductive Amination

This route offers a more convergent approach, forming the target molecule in a single synthetic step from an aldehyde precursor.

The following diagram illustrates these two potential synthetic pathways.

Synthetic_Routes Figure 1: Plausible Synthetic Routes A_start Tetrahydro-4H- thiopyran-4-one A_inter (Tetrahydrothiopyran-4-yl) methanamine A_start->A_inter Reductive Amination (e.g., with NH3) or Nitrile Reduction A_end N-METHYL(TETRAHYDROTHIOPYRAN -4-YL)METHYLAMINE A_inter->A_end N-Methylation (e.g., Eschweiler-Clarke or CH3I) B_start Tetrahydrothiopyran -4-carbaldehyde B_end N-METHYL(TETRAHYDROTHIOPYRAN -4-YL)METHYLAMINE B_start->B_end Direct Reductive Amination with Methylamine

Caption: Figure 1: Plausible Synthetic Routes

Section 2: Troubleshooting Guide for Route A - Two-Step Synthesis

Part 1: Synthesis of (Tetrahydrothiopyran-4-yl)methanamine

A common and effective method for this step is the reduction of a nitrile intermediate, which can be prepared from tetrahydro-4H-thiopyran-4-one.

Frequently Asked Questions (FAQs)

Q1: I am having trouble synthesizing the precursor, tetrahydro-4H-thiopyran-4-one. What is a reliable method?

A reliable synthesis of tetrahydro-4H-thiopyran-4-one involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide, followed by decarboxylation. This method has been reported to produce yields greater than 75%.[1][2]

Q2: My reduction of the nitrile to the primary amine is giving low yields. What are the common causes and solutions?

Low yields in nitrile reductions are often due to incomplete reaction or side reactions. Here are some troubleshooting tips:

Potential Cause Troubleshooting/Minimization Strategy
Inactive Catalyst For catalytic hydrogenations (e.g., using Raney Nickel or Palladium on carbon), ensure the catalyst is fresh and active. If using a hydride reducing agent like LiAlH4, ensure it has not been deactivated by moisture.
Insufficient Reducing Agent Ensure a sufficient molar excess of the reducing agent is used. For catalytic hydrogenations, ensure adequate hydrogen pressure and reaction time.
Harsh Reaction Conditions Over-reduction or side reactions can occur at high temperatures. Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS.
Impure Starting Material Ensure the nitrile intermediate is of high purity before proceeding with the reduction.

A recommended starting point for the reduction of a similar nitrile, 4-cyanotetrahydropyran, is the use of Raney Nickel under a hydrogen atmosphere in a methanol solution containing ammonia. This has been shown to produce high yields of the corresponding primary amine.[3]

Part 2: N-Methylation of (Tetrahydrothiopyran-4-yl)methanamine

The methylation of the primary amine to the desired secondary amine is a critical step where selectivity can be an issue.

Troubleshooting Common N-Methylation Issues

N_Methylation_Troubleshooting start Low Yield of N-Methylated Product over_alkylation Over-alkylation to Tertiary Amine or Quaternary Salt start->over_alkylation incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions with Reagents start->side_reactions sol_over_alkylation Use 1.0-1.1 equivalents of methylating agent. Add the alkylating agent slowly at a low temperature. over_alkylation->sol_over_alkylation Solution sol_incomplete Increase reaction time and/or temperature. Ensure stoichiometry of reagents is correct. incomplete_reaction->sol_incomplete Solution sol_side If using Eschweiler-Clarke, control temperature to avoid N-formylation. side_reactions->sol_side Solution

Caption: Figure 2: Troubleshooting N-Methylation

Frequently Asked Questions (FAQs)

Q3: I am observing significant amounts of the di-methylated tertiary amine and even some quaternary ammonium salt. How can I improve the selectivity for the mono-methylated product?

Over-alkylation is a common problem when methylating primary amines. To favor mono-methylation:

  • Control Stoichiometry: Use a strict stoichiometry of 1.0 to 1.1 equivalents of the methylating agent (e.g., methyl iodide).

  • Slow Addition: Add the methylating agent slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Choice of Methylating Agent: While methyl iodide is effective, consider using dimethyl sulfate, which can sometimes offer better control.

  • Use of a Protecting Group: An alternative, though longer, route is to first protect the primary amine (e.g., as a Boc-carbamate), then perform the N-methylation, followed by deprotection.

Q4: My reaction is incomplete, and I have a lot of starting primary amine remaining. What should I do?

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Gentle heating may be required, but this must be balanced with the risk of over-alkylation. Monitor the reaction progress closely.

  • Base Strength: If using an alkyl halide like methyl iodide, a non-nucleophilic base (e.g., potassium carbonate or triethylamine) is necessary to neutralize the HI formed. Ensure the base is strong enough and present in sufficient quantity.

Q5: I am using the Eschweiler-Clarke reaction (formaldehyde and formic acid) for methylation, but I am seeing a side product with a mass corresponding to an N-formyl group. How can I avoid this?

The formation of an N-formyl derivative is a known side reaction in the Eschweiler-Clarke synthesis. To minimize this:

  • Control Reagent Addition: Add the formic acid portion-wise to the mixture of the amine and formaldehyde.

  • Optimize Temperature: While the Eschweiler-Clarke reaction often requires heating, excessively high temperatures can favor formylation. An optimal range is typically 80-100 °C.

Section 3: Troubleshooting Guide for Route B - Direct Reductive Amination

This route is more atom-economical but requires careful control of the reaction conditions to be successful.

Troubleshooting Direct Reductive Amination

Q6: My direct reductive amination of tetrahydrothiopyran-4-carbaldehyde with methylamine is giving a very low yield of the desired product. What are the likely causes?

Low yields in direct reductive aminations often stem from issues with the initial imine formation or the subsequent reduction step.

Potential Cause Troubleshooting/Minimization Strategy
Inefficient Imine/Iminium Ion Formation The condensation of the aldehyde and methylamine to form the imine (or its protonated form, the iminium ion) is a crucial first step. This equilibrium can be unfavorable. To drive the reaction forward, consider adding a catalytic amount of a weak acid, such as acetic acid.[4] The use of a dehydrating agent, like molecular sieves, can also be beneficial.
Premature Reduction of the Aldehyde If a strong reducing agent like sodium borohydride (NaBH4) is used, it can reduce the starting aldehyde to the corresponding alcohol before it has a chance to form the imine.[4] Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[4]
Low Reactivity of Starting Materials Ensure the purity of both the aldehyde and the methylamine source. If using methylamine hydrochloride, a base must be added to liberate the free amine.
Side Reactions Over-alkylation of the product secondary amine to a tertiary amine can occur if the product is more nucleophilic than the starting methylamine. This is less common with bulky secondary amines but can be a factor. Using a slight excess of methylamine can help to mitigate this.
Recommended Protocol for Direct Reductive Amination

Based on general procedures for reductive amination, the following protocol is recommended as a starting point:

  • Dissolve tetrahydrothiopyran-4-carbaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Add methylamine (as a solution in THF or as methylamine hydrochloride with 1.1 eq. of a non-nucleophilic base like triethylamine) (1.2 eq.).

  • If desired, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

Section 4: Purification Strategies

Q7: What is the best way to purify the final product, N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE?

The purification strategy will depend on the nature of the impurities present.

  • Acid-Base Extraction: As a basic amine, the product can be separated from non-basic impurities by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 2M NaOH) and the free amine re-extracted into an organic solvent.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Column Chromatography: For high purity, column chromatography on silica gel is a standard technique. A solvent system of dichloromethane/methanol with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is often effective.

Section 5: Safety Information

N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE is classified as a corrosive material.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).[5]

References

  • Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584–1586. [Link]

  • PubChem. (n.d.). 4-(Methylamino)tetrahydro-2H-pyran. Retrieved from [Link]

  • Katritzky, A. R., & El-Zohry, M. F. (2015). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 51(1), 1-13. [Link]

  • Google Patents. (n.d.). Method for preparing aminotetrahydropyran compound.
  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

  • Siddiq, M., Munawar, M. A., & Iqbal, M. (1986). Alkylation of Hydroxypyrones. Journal of the Chemical Society of Pakistan, 8(4), 437-440.
  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2011). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Tetrahedron Letters, 52(33), 4333-4336.
  • Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two... Retrieved from [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. Synfacts, 21(10), 1085.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
  • Google Patents. (n.d.). Method for preparing methylamines.
  • ResearchGate. (2017). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine

Welcome to the technical support center for the synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound. The information provided herein is based on established principles of organic chemistry and aims to provide practical, field-proven insights to ensure a successful and efficient synthesis.

Introduction

The synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine is most commonly achieved via a one-pot reductive amination of tetrahydrothiopyran-4-one with methylamine. This method is generally efficient, but like any chemical transformation, it is not without its potential pitfalls. This guide will address the most frequently encountered issues, from starting material quality to product purification, in a comprehensive question-and-answer format.

Troubleshooting Guide

Question 1: My reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to a slow or incomplete reaction. Let's break down the possibilities:

  • Poor Quality of Starting Materials:

    • Tetrahydrothiopyran-4-one: The purity of the starting ketone is crucial. Impurities can interfere with the reaction. It is advisable to use freshly purified ketone, for instance, by distillation or chromatography, before use. The synthesis of tetrahydro-4H-thiopyran-4-one itself can be a source of impurities if not performed carefully.[1]

    • Methylamine: Methylamine is a gas at room temperature and is typically used as a solution in a solvent like THF or methanol. Ensure the concentration of the methylamine solution is accurate. An old or improperly stored solution may have a lower concentration than stated.

  • Suboptimal Reaction Conditions:

    • pH: The formation of the intermediate imine is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-6). If the reaction medium is too acidic, the methylamine will be protonated and become non-nucleophilic. If it's too basic, the carbonyl group of the ketone will not be sufficiently activated. Acetic acid can be used as a catalyst in some reductive amination reactions.[2]

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.

  • Choice of Reducing Agent:

    • The reactivity of the reducing agent plays a significant role. Milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine in the presence of the ketone.[3] A stronger reducing agent like sodium borohydride (NaBH4) can reduce the starting ketone to the corresponding alcohol, leading to a lower yield of the desired amine.[3][4]

Question 2: I am observing a significant amount of an alcohol byproduct. How can I prevent this?

The formation of tetrahydrothiopyran-4-ol is a common side reaction that occurs when the reducing agent reduces the starting ketone before it can react with methylamine to form the imine.

Root Cause Analysis and Mitigation:

Cause Explanation Mitigation Strategy
Highly Reactive Reducing Agent Sodium borohydride (NaBH4) is a potent reducing agent that can readily reduce ketones.[4]Switch to a milder reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[3]
One-Pot Procedure Issues In a one-pot reaction, the ketone, amine, and reducing agent are mixed together. If the rate of ketone reduction is competitive with the rate of imine formation, the alcohol byproduct will form.Implement a two-step, one-pot procedure. First, mix the tetrahydrothiopyran-4-one and methylamine and allow sufficient time for the imine to form. Monitor the reaction by TLC or GC-MS. Once imine formation is complete, add the reducing agent.[2]
Question 3: My final product is contaminated with a higher molecular weight impurity. What is it and how do I get rid of it?

This is a classic case of over-alkylation, a common side reaction in reductive aminations involving primary amines.[2] The initially formed secondary amine product can react further with another molecule of the ketone to form a tertiary amine.

Mechanism of Over-Alkylation:

Over_Alkylation Ketone Tetrahydrothiopyran-4-one Product N-Methyl(tetrahydrothiopyran-4-yl)methylamine (Desired Product) Ketone->Product + Methylamine + [H] Methylamine Methylamine Side_Product Tertiary Amine Side Product Product->Side_Product + Tetrahydrothiopyran-4-one + [H]

Caption: Formation of the tertiary amine side product via over-alkylation.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of methylamine relative to the ketone to favor the formation of the desired secondary amine.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the newly formed secondary amine before it has a chance to react further.

Purification:

The tertiary amine side product can be difficult to remove due to its similar polarity to the desired product. Careful column chromatography is often required. Alternatively, derivatization of the secondary amine followed by purification and deprotection can be considered in challenging cases.

Question 4: I am using a metal catalyst for hydrogenation, and the reaction is not proceeding. What could be the issue?

The sulfur atom in the tetrahydrothiopyran ring can act as a catalyst poison for many transition metal catalysts, particularly those based on palladium, platinum, and nickel.[5][6][7]

Explanation of Catalyst Poisoning:

The lone pairs of electrons on the sulfur atom can strongly adsorb to the active sites of the metal catalyst, blocking them from catalyzing the hydrogenation reaction.[8] This can lead to a complete shutdown of the reaction.

Catalyst_Poisoning cluster_0 Catalyst Surface cluster_1 Reactants Active_Site_1 Active Site Active_Site_2 Active Site Active_Site_3 Active Site Imine Imine Imine->Active_Site_1 Binds for reduction H2 H₂ H2->Active_Site_2 Binds for activation Sulfur_Compound Tetrahydrothiopyran Moiety (Sulfur Atom) Sulfur_Compound->Active_Site_3 Binds strongly, deactivating the catalyst

Caption: Diagram illustrating catalyst poisoning by the sulfur-containing substrate.

Troubleshooting Catalytic Hydrogenation:

  • Use a Sulfur-Tolerant Catalyst: Some catalysts, such as certain ruthenium-based catalysts, have shown tolerance to sulfur-containing compounds.[8]

  • Switch to a Hydride Reducing Agent: Avoid catalytic hydrogenation altogether and use a chemical hydride reducing agent like NaBH3CN, NaBH(OAc)3, or NaBH4 (with the precautions mentioned in Question 2).

Question 5: I suspect the tetrahydrothiopyran ring is not stable under my reaction conditions. Is this possible?

While the tetrahydrothiopyran ring is generally stable, ring-opening is a potential, though less common, side reaction, particularly under harsh acidic or reductive conditions. The analogous tetrahydropyran ring can undergo cleavage under certain conditions.[9][10][11]

Potential Ring-Opening Pathways:

  • Strongly Acidic Conditions: In the presence of a strong acid, the sulfur atom can be protonated, which could potentially lead to a ring-opening cascade.

  • Harsh Reducing Agents: Some very strong reducing agents, especially in combination with Lewis acids, could potentially induce ring cleavage.

Mitigation:

  • Maintain Mild Reaction Conditions: Avoid using strong, non-volatile acids. If an acid catalyst is needed, use a mild one like acetic acid.

  • Choose Appropriate Reducing Agents: Stick to the commonly used borohydride reagents for reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

Common solvents for reductive amination include methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM).[4] The choice of solvent can depend on the specific reducing agent used. For example, sodium triacetoxyborohydride is not very compatible with methanol.[4]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can visualize the consumption of the starting ketone and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis, allowing you to identify the starting materials, product, and any major side products.

Q3: What is the best way to purify the final product?

Purification of amines can be challenging due to their basic nature. Here are a few common methods:

  • Acid-Base Extraction: This is a classic method for purifying amines. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be used, but the basicity of the amine can lead to tailing and poor separation. It is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Q4: Can the thioether be oxidized during the reaction?

Oxidation of the thioether to a sulfoxide or sulfone is a potential side reaction, but it is generally unlikely to occur under standard reductive amination conditions with borohydride reagents.[12][13][14] However, if strong oxidizing agents are present as impurities or if the reaction is exposed to air for prolonged periods at elevated temperatures, some oxidation may be observed.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane (DCM) is added a solution of methylamine (1.2 eq) in THF.

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes.

  • The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing 1% triethylamine).

Protocol 2: Two-Step, One-Pot Reductive Amination using Sodium Borohydride

  • Tetrahydrothiopyran-4-one (1.0 eq) and a solution of methylamine (1.5 eq) in methanol are combined and stirred at room temperature for 2-4 hours. The formation of the imine is monitored by GC-MS.

  • Once imine formation is complete, the reaction mixture is cooled to 0 °C.

  • Sodium borohydride (1.5 eq) is added slowly in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the careful addition of water.

  • The methanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product.

  • Purification is achieved via acid-base extraction as described in the FAQ section.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Block, E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Synthesis, 2007(10), 1584-1588.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Jacos. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Ganter, C., & Meili, J. (1971). Reductive cleavage of 2-alkoxy- and 2-aryloxy-tetrahydropyrans with LiAlH4–AlCl3. Canadian Journal of Chemistry, 49(14), 2347-2354.
  • Glass, R. S., et al. (2009). Neighboring Amide Participation in Thioether Oxidation: Relevance to Biological Oxidation. Journal of the American Chemical Society, 131(38), 13791–13805.
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Aripdjanov, O. Y., & Abdumo'minov, J. A. (2025). INTERACTION OF SULPHUR AND SULPHUR-CONTAINING COMPOUNDS WITH AMINES. Universum: технические науки, 4(133).
  • Google Patents. (1964). Process for producing methylamines. US4485261A.
  • Gas Treating Products & Technologies. Amines Purification - HSAS Removal Unit (RU). [Link]

  • Ali, S. H., & Al-Marri, M. J. (2018). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Journal of Materials and Environmental Science, 9(4), 1234-1246.
  • Rychnovsky, S. D., & Kim, J. (2005). Tetrahydropyran rings from a Mukaiyama-Michael cascade reaction. Organic letters, 7(24), 5473–5475.
  • Safrole. Methylamine Synthesis. [Link]

  • Hlushkov, V. A., & Gornostaev, A. A. (2024). Ring Expansion Reactions via C-N Bond Cleavage in the Synthesis of Medium-sized Cycles and Macrocycles. Journal of Organic and Pharmaceutical Chemistry, 22(3), 4-25.
  • Ramachandran, P. V., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(35), 25313-25319.
  • Glass, R. S., et al. (2009). Neighboring amide participation in thioether oxidation: relevance to biological oxidation. Journal of the American Chemical Society, 131(38), 13791-13805.
  • Wikipedia. Catalyst poisoning. [Link]

  • Quispe, C., et al. (2013). 8_Tetrahydropyrimidines synthesis. Revista Boliviana de Química, 30(2), 115-120.
  • Chemistry Steps. Reductive Amination. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • 3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems.
  • Organic Chemistry Tutor. (2024). Cleavage of Cyclic Ethers [Video]. YouTube. [Link]

  • Bryan Research & Engineering, LLC. (2013). SO2 Wreaks Havoc in Amine Units. [Link]

  • Wang, Y., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 20(15), 4496–4500.
  • Leitner, W., et al. (2023). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society, 145(21), 11649–11657.
  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. [Link]

  • Google Patents. (2020). A kind of novel synthesis technique of tetrahydrofuran-3-methylamine. CN107118184B.
  • Gas Processing & LNG. (2022). The other sulfides: Organic sulfur species in amine solvents. [Link]

Sources

Troubleshooting

purification challenges of "N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE"

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. As a secondary, hete...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. As a secondary, heterocyclic amine, this compound presents a unique set of purification hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth troubleshooting, frequently asked questions, and validated experimental workflows to empower you to achieve the desired purity and yield in your experiments.

Introduction: The Challenge of Purifying a Basic Heterocycle

N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE is a valuable building block, but its basic nitrogen and sulfur-containing ring introduce specific purification complexities. Researchers often face issues stemming from its interaction with standard purification media, its potential for salt formation, and the presence of closely-related impurities from its synthesis. The most common synthetic route likely involves the reductive amination of tetrahydro-4H-thiopyran-4-one, a process that can generate impurities such as the starting ketone, the primary amine, or over-alkylated tertiary amine byproducts.[1][2]

This guide is structured to address these issues head-on, moving from common problems to practical, step-by-step solutions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just a solution but the underlying scientific rationale.

Question 1: My compound is streaking badly on my silica gel TLC plate and I'm getting poor recovery from my flash column. What is happening?

Answer: This is a classic issue when purifying basic amines on standard silica gel.[3] The root cause is an acid-base interaction between the basic nitrogen of your amine and the acidic silanol groups (Si-OH) on the surface of the silica.[3] This strong interaction leads to:

  • Peak Tailing/Streaking: The compound "sticks" to the stationary phase and elutes slowly and unevenly.

  • Low Recovery: A portion of the compound may bind irreversibly to the silica, especially if it remains on the column for an extended period.[3]

  • Potential Degradation: The acidic environment of the silica surface can sometimes catalyze the degradation of sensitive molecules.

Solution Pathway:

  • Mobile Phase Modification (First-Line Approach): The simplest solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing base to your eluent system.

    • Action: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Causality: The sacrificial base saturates the acidic silanol groups, preventing your target amine from interacting strongly with the stationary phase. This results in a more symmetrical peak shape and significantly improved recovery.[3]

  • Change of Stationary Phase (Alternative Approach): If mobile phase modification is insufficient, consider a less acidic stationary phase.

    • Action: Switch from silica gel to neutral or basic alumina.

    • Causality: Alumina has a less acidic surface than silica, reducing the problematic acid-base interactions. It is an excellent alternative for strongly basic compounds.

Question 2: I've removed the starting materials, but I have a persistent impurity with a very similar Rf value to my product. How can I resolve this?

Answer: This situation often arises from byproducts formed during synthesis that are structurally similar to the target compound, such as a des-methyl or over-alkylated analog.[4] When standard chromatography fails to provide baseline separation, manipulating the chemical properties of your target compound is the most effective strategy.

Solution Pathway: Salt Formation and Recrystallization/Extraction

The secondary amine functionality of your product allows for the selective formation of a salt, which dramatically alters its solubility profile compared to non-basic or less-basic impurities.

  • Action: Convert your amine into its hydrochloride (HCl) salt. Dissolve the crude mixture in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise. Your target secondary amine will precipitate as the ammonium chloride salt, while many organic impurities remain in solution.[5]

  • Causality: The protonation of the amine nitrogen forms an ionic salt. This salt is typically highly polar and insoluble in non-polar organic solvents, while unreacted starting materials or less basic byproducts may not precipitate under the same conditions.[5][6] The solid salt can then be isolated by filtration. To recover the free base, the collected salt is dissolved in water, the pH is adjusted to >10 with a base (e.g., NaOH), and the product is extracted back into an organic solvent.

Question 3: My purified product is a clear oil, but it develops a yellow or brown tint upon standing. Is it decomposing?

Answer: Amines, particularly secondary amines, are susceptible to air oxidation. The lone pair of electrons on the nitrogen can be oxidized, leading to the formation of colored impurities over time. The presence of the sulfur atom in the thiopyran ring could also contribute to complex degradation pathways.

Solution Pathway: Proper Handling and Storage

  • Action: Store the purified compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[7] For long-term storage, refrigeration (-4°C to -20°C) is recommended to slow the rate of any potential degradation reactions.[7] Avoid exposure to direct light and air.

  • Causality: Removing oxygen from the storage environment prevents oxidative degradation. Lower temperatures decrease the kinetic energy of the molecules, significantly reducing the rate of decomposition.

Frequently Asked Questions (FAQs)

  • Q: What are the expected common impurities from a typical synthesis?

    • A: Based on a standard reductive amination synthesis, you should be vigilant for:

      • Unreacted Tetrahydro-4H-thiopyran-4-one (starting ketone).

      • The primary amine, (Tetrahydrothiopyran-4-yl)methanamine , from incomplete methylation.

      • The tertiary amine, N,N-dimethyl(tetrahydrothiopyran-4-yl)methylamine , from over-methylation.

      • Residual reducing agents or their byproducts.

  • Q: Which analytical techniques are best for assessing the purity of the final product?

    • A: A combination of techniques is recommended:

      • ¹H and ¹³C NMR: Provides structural confirmation and can quantify major impurities.

      • GC-MS or LC-MS: Excellent for identifying and quantifying trace-level impurities due to their high sensitivity and ability to provide mass information.[8][9][10] Standard GC or HPLC without a mass spectrometer may not be sensitive enough for trace contaminants.[9]

      • TLC: A quick and effective method for monitoring reaction progress and column chromatography fractions (use a modified eluent as described above).

  • Q: Is vacuum distillation a viable purification method for this compound?

    • A: Yes, vacuum distillation can be an effective method for removing non-volatile impurities or separating components with sufficiently different boiling points. Distillation under vacuum is crucial for high-boiling amines to prevent thermal degradation, which can occur at the high temperatures required for atmospheric distillation.[11][12]

Data Summary & Protocols

Table 1: Recommended Column Chromatography Systems
Technique Stationary Phase Typical Mobile Phase (Gradient) Additive Best For Separating
Modified Normal Phase Silica Gel0-10% Methanol in Dichloromethane1% Triethylamine (Et₃N)General purpose, good for removing less polar impurities.
Modified Normal Phase Silica Gel0-50% Ethyl Acetate in Hexanes1% Ammonium Hydroxide (NH₄OH)Alternative to Et₃N, good for removing non-polar impurities.
Neutral/Basic Phase Neutral Alumina0-10% Methanol in DichloromethaneNone requiredStrongly basic impurities, avoids acidic conditions.
Reversed Phase C18 Silica10-95% Acetonitrile in Water0.1% Ammonium Hydroxide (to maintain high pH)Polar impurities. The amine should be in its free-base form at high pH.[3]
Workflow 1: Purification Strategy Selection

This diagram outlines a logical workflow for choosing the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Strategy A Analyze Crude Product (TLC, ¹H NMR) B Are there baseline or particulate impurities? A->B C Aqueous Workup / Filtration B->C Yes D Are impurities well-separated from product on TLC? B->D No C->D E Modified Flash Chromatography (Silica + Amine Base) D->E Yes F Are impurities structurally similar (close Rf)? D->F No H Assess Purity of Isolated Product (NMR, LC-MS) E->H G Salt Formation & Recrystallization/Extraction F->G Yes G->H I Product Meets Purity Spec? H->I J Purified Product I->J Yes K Further Purification Required (Consider alternative method) I->K No

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Modified Flash Column Chromatography

This protocol is designed to mitigate the issues of purifying a basic amine on silica gel.

  • Slurry Preparation:

    • Choose an appropriate solvent system based on TLC analysis (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine).

    • In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase. Ensure the triethylamine or ammonium hydroxide is well-mixed.

  • Column Packing:

    • Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.

    • Allow the excess solvent to drain to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (the gradient) to elute your compound.

    • Collect fractions and analyze them by TLC, ensuring to use plates that are also run with a modified eluent.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator. The added base (Et₃N) is volatile and should co-evaporate.

    • Place the resulting oil or solid under high vacuum to remove any final traces of solvent and triethylamine.

Protocol 2: Purification via HCl Salt Formation

This protocol is ideal for separating the target amine from non-basic, structurally similar impurities.

  • Salt Precipitation:

    • Dissolve the crude product (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes/ethyl acetate).

    • While stirring, add a solution of 2.0 M HCl in diethyl ether (1.05 eq) dropwise.

    • A white precipitate of the amine hydrochloride salt should form immediately.

    • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Isolation of the Salt:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities clinging to the surface.

    • Dry the salt under vacuum. At this stage, the salt can be recrystallized from a suitable solvent system (e.g., Ethanol/Ether) if further purity is needed.

  • Conversion back to Free Base:

    • Dissolve the purified salt in deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Slowly add 2 M sodium hydroxide (NaOH) solution until the pH of the aqueous layer is >10 (confirm with pH paper).

    • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic extracts.

  • Final Isolation:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the purified free amine.

References

  • ResearchGate, Simple and Efficient Preparation of Reagents for Thiopyran Introduction. [Link]

  • Biotage, How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • US EPA, OSHA Method 40: Methylamine. [Link]

  • ResearchGate, How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Journal of the Korean Society of Food Science and Nutrition, Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. [Link]

  • Sciencemadness Discussion Board, questions regarding methylamine synthesis impurities. [Link]

  • Google Patents, EP0037695B1 - Methylamines purific
  • University of Rochester, Department of Chemistry, Solvents for Recrystallization. [Link]

  • American Chemical Society, A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • ResearchGate, Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines. [Link]

  • Longdom Publishing, The Formation of Heterocyclic Aromatic Amines. [Link]

  • Sciencemadness Discussion Board, How do I best conduct a recrystallization when the impurities are similar solubilities as the product? [Link]

  • ResearchGate, Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Preprints.org, Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

  • Cheresources.com Community, Vacuum Distillation For Amine Regeneration. [Link]

  • Koch-Glitsch, Amine Production. [Link]

  • Asian Publication Corporation, Nitrosamine Impurities: Assessing Concerns through Case Studies. [Link]

  • PubMed Central, Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

Welcome to the technical support resource for the synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental work.

The most common and efficient route to synthesize N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE is via the reductive amination of tetrahydrothiopyran-4-one with methylamine. This process typically involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Question 1: My reaction yield is low, and I have a significant amount of unreacted tetrahydrothiopyran-4-one. What are the likely causes and how can I fix it?

Answer:

Low conversion of the starting ketone is a common issue in reductive amination. The root cause often lies in the equilibrium of the initial iminium ion formation or the efficacy of the reducing agent.

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The reaction between the ketone and methylamine to form the iminium intermediate is a reversible equilibrium.

    • Causality: Water is a byproduct of this step. If water is not effectively removed or sequestered, the equilibrium will favor the starting materials.

    • Solution:

      • Use of a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

      • Azeotropic Removal of Water: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically.

  • Suboptimal pH: The pH of the reaction medium is critical.

    • Causality: The reaction requires a slightly acidic environment to protonate the hydroxyl group of the hemiaminal intermediate, facilitating water elimination. However, if the pH is too low, the starting methylamine will be protonated, rendering it non-nucleophilic.

    • Solution: The reaction is often self-catalyzing if using a methylamine salt or can be catalyzed by adding a small amount of a weak acid like acetic acid. If you are using free-base methylamine, consider adding 0.1-0.2 equivalents of acetic acid.

  • Inactive Reducing Agent: The reducing agent may have degraded or is not suitable for the reaction conditions.

    • Causality: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) can decompose upon exposure to moisture or highly acidic conditions. Sodium triacetoxyborohydride (STAB) is generally more stable.

    • Solution:

      • Use a freshly opened bottle of the reducing agent.

      • Consider switching to a more robust reducing agent like sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations.[1]

      • If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned.

  • Insufficient Reaction Time or Temperature:

    • Causality: The reaction kinetics may be slow at the chosen temperature.

    • Solution: Monitor the reaction progress by TLC or GC-MS. If the reaction has stalled, consider increasing the temperature moderately (e.g., from room temperature to 40-50 °C) or extending the reaction time.

Question 2: I am observing a significant impurity with a mass corresponding to the di-alkylated product, N,N-bis((tetrahydrothiopyran-4-yl)methyl)amine. How is this possible when I'm using a primary amine?

Answer:

This is an excellent question. While it seems counterintuitive, the formation of a di-alkylated product is possible through a secondary reaction pathway.

Mechanism of Di-alkylation Impurity Formation:

The desired product, N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE, is a secondary amine and is therefore still nucleophilic. It can compete with methylamine and react with the starting ketone, tetrahydrothiopyran-4-one, to form a new iminium ion. Subsequent reduction of this larger iminium ion leads to the di-alkylated impurity.

G cluster_main Main Reaction cluster_side Side Reaction Ketone Tetrahydrothiopyran-4-one Iminium1 Iminium Ion 1 Ketone->Iminium1 + Methylamine Iminium2 Iminium Ion 2 Methylamine Methylamine Product N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE (Desired Product) Product->Iminium2 + Ketone Iminium1->Product + [H] Impurity Di-alkylated Impurity Iminium2->Impurity + [H]

Caption: Formation of the di-alkylated impurity.

Solutions to Minimize Di-alkylation:

  • Stoichiometry Control: Use an excess of methylamine (e.g., 1.5-2.0 equivalents). This will statistically favor the reaction of the ketone with methylamine over the secondary amine product.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the ketone and methylamine. This keeps the concentration of the product low during the initial phase of the reaction, minimizing its chance to compete.

  • One-Pot, Two-Step Procedure: Allow the ketone and methylamine to react first to form the iminium ion (e.g., stir for 1-2 hours) before adding the reducing agent. This can help to consume the ketone before a significant amount of the secondary amine product is formed.

Question 3: My final product is contaminated with an impurity that has a similar polarity, making it difficult to purify by column chromatography. What could this be and how can I remove it?

Answer:

An impurity with similar polarity is often a structurally related compound. A likely candidate is the corresponding alcohol, 4-((methylamino)methyl)tetrahydrothiopyran-4-ol, formed by the reduction of the starting ketone.

Potential Impurities and Purification Strategies:

Impurity NameStructureSourceRecommended Purification/Removal
Tetrahydrothiopyran-4-ol Reduction of the starting ketone by the reducing agent.Optimize the reaction to favor iminium formation before reduction. Can be separated by careful column chromatography with a suitable solvent system.
Unreacted Tetrahydrothiopyran-4-one Incomplete reaction.Can be removed by converting the amine product to its hydrochloride salt. The salt is typically insoluble in organic solvents, while the neutral ketone remains in solution.
Di-alkylated Impurity Reaction of the product with the starting ketone.Difficult to separate by standard chromatography. Prevention is key (see Q2). Acid-base extraction might be possible if the pKa values are sufficiently different.

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired amine product and any amine impurities will move into the aqueous layer as their hydrochloride salts. The neutral ketone and alcohol impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the pH is >12 to deprotonate the amine hydrochloride and regenerate the free amine.

  • Re-extraction: Extract the basified aqueous layer with fresh DCM or ethyl acetate. The purified free amine product will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the reaction progress and assess the purity of the final product?

A1: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for analyzing volatile amines. It can be used to identify and quantify the starting materials, product, and volatile impurities.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Can be used for non-volatile impurities. Derivatization may be required for UV detection of amines.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and can be used to determine purity if a suitable internal standard is used.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety measures are crucial:

  • Methylamine: Is a flammable and corrosive gas or solution with a strong odor. Always handle it in a well-ventilated fume hood.

  • Reducing Agents: Borohydride reagents react with water and acids to produce flammable hydrogen gas. Add them slowly and in a controlled manner.

  • Solvents: Use appropriate precautions for the solvents being used (e.g., flammability of ethers, toxicity of chlorinated solvents).

Q3: Can I use other reducing agents for this reaction?

A3: Yes, several reducing agents are suitable for reductive amination:

  • Sodium Cyanoborohydride (NaBH₃CN): A classic choice, effective at mildly acidic pH. However, it is highly toxic.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): Generally considered a superior reagent as it is less toxic, moisture-stable, and does not require acidic conditions.[1]

  • Catalytic Hydrogenation (H₂ with Pd, Pt, or Ni catalyst): A "greener" option that produces water as the only byproduct. However, it requires specialized equipment (hydrogenator) and the catalyst can be sensitive to sulfur-containing compounds like tetrahydrothiopyran-4-one.

References

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. ResearchGate. Available at: [Link]

  • Making Methylamine 3 Ways. YouTube. Available at: [Link]

  • Process for producing methylamines. Google Patents.
  • Methylamine Synthesis. Safrole. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • Methylamines purification process. Google Patents.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Process for producing methylamines. Google Patents.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]

  • Analysis of impurities in amine streams. Agilent. Available at: [Link]

  • Methylamine Synthesis via Solid Acid Catalysts. Scribd. Available at: [Link]

  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate. Available at: [Link]

  • Syntheses of Amines: Substitution Reactions. YouTube. Available at: [Link]

  • 8_Tetrahydropyrimidines synthesis. Revistas Bolivianas. Available at: [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Available at: [Link]

  • Methylamines purification by distillation and purge. Google Patents.
  • Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Oxford Academic. Available at: [Link]

  • trimethylamine and other tertiary amines by HPLC-UV? Chromatography Forum. Available at: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Pyridine, 1,2,3,4-tetrahydro-1-methyl-5-phenyl. Organic Syntheses Procedure. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reductive Amination for Tetrahydrothiopyran Substrates

Welcome to the Technical Support Center dedicated to the nuanced art of reductive amination on tetrahydrothiopyran (THTP) substrates. This guide is designed for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced art of reductive amination on tetrahydrothiopyran (THTP) substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this important heterocyclic scaffold. The inherent properties of the sulfur atom within the THTP ring demand a thoughtful approach to reaction optimization to achieve high yields and purity. This resource provides in-depth troubleshooting guidance and frequently asked questions to empower you to overcome common experimental hurdles.

The Challenge: The Sulfur Factor in Reductive Amination

The reductive amination of tetrahydrothiopyran-4-one and its derivatives is a cornerstone reaction for accessing a diverse array of biologically active molecules. However, the seemingly straightforward transformation of the ketone to an amine is often complicated by the presence of the sulfur atom. The lone pairs of electrons on the sulfur can interact with and deactivate certain catalysts, leading to sluggish or incomplete reactions. Furthermore, the steric and electronic properties of the THTP ring can influence the equilibrium of iminium ion formation. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: A Deeper Dive into Reaction Optimization

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Problem 1: Low or No Conversion of the Tetrahydrothiopyran-4-one

Question: I am attempting a reductive amination with tetrahydrothiopyran-4-one and a primary amine using sodium triacetoxyborohydride (STAB), but I am observing very low conversion to the desired product, with the starting ketone remaining. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in the reductive amination of THTP ketones is a common issue that can often be traced back to the equilibrium of imine/iminium ion formation. Here’s a breakdown of potential causes and solutions:

  • Inefficient Iminium Ion Formation: The equilibrium between the ketone and amine to form the iminium ion intermediate may not be favorable.[1] This is the crucial first step before reduction can occur.

    • Solution 1: Acid Catalysis. The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly promote the dehydration step required for iminium ion formation.[2] Typically, 1-2 equivalents of acetic acid are sufficient. For less reactive amines, a stronger acid might be necessary, but careful pH control is crucial to avoid unwanted side reactions.

    • Solution 2: Water Removal. The formation of the imine intermediate generates water, and its presence can shift the equilibrium back towards the starting materials.[1] The use of a dehydrating agent, such as powdered 3Å or 4Å molecular sieves, can effectively sequester water and drive the reaction forward. Alternatively, azeotropic removal of water with a Dean-Stark apparatus in a suitable solvent like toluene can be employed, although this is more common in process scale-up.

  • Steric Hindrance: If either your amine or substituents on the THTP ring are sterically bulky, the initial nucleophilic attack of the amine on the ketone can be slow.

    • Solution: Extended Reaction Time and Temperature. Allow the ketone and amine to stir together, with the acid catalyst, for a longer period (e.g., 1-2 hours) before adding the reducing agent. This "pre-formation" of the iminium ion can be beneficial. Gently warming the reaction mixture (e.g., to 40-50 °C) during this pre-formation step can also increase the rate of iminium ion formation.

Problem 2: Competing Reduction of the Ketone

Question: I am using sodium borohydride (NaBH₄) for the reductive amination of a substituted tetrahydrothiopyranone, but I am isolating a significant amount of the corresponding alcohol (tetrahydrothiopyran-4-ol) as a byproduct. How can I favor the formation of the amine?

Answer:

The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting ketone faster than, or at a comparable rate to, the iminium ion intermediate. This is a classic selectivity issue.

  • Choice of Reducing Agent: Sodium borohydride is a relatively strong reducing agent and can readily reduce unhindered ketones.

    • Solution 1: Switch to a More Selective Reducing Agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations precisely because it is less reactive towards ketones and aldehydes but highly effective at reducing the protonated iminium ion.[2] The steric bulk and electron-withdrawing acetate groups on STAB temper its reactivity.

    • Solution 2: Use Sodium Cyanoborohydride (NaBH₃CN) with pH Control. NaBH₃CN is another selective reducing agent, particularly effective under mildly acidic conditions (pH 4-6).[1] At this pH, the imine is readily protonated to the more electrophilic iminium ion, which is rapidly reduced. The ketone, however, is less reactive towards NaBH₃CN at this pH. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon quenching with strong acid. Handle with appropriate care in a well-ventilated fume hood.

    • Solution 3: Consider Borane-Pyridine Complex. Borane-pyridine is a stable and less toxic alternative to cyanoborohydride and can be very effective for reductive aminations, especially for hindered systems.[3]

  • Two-Step Procedure: If you must use a less selective reducing agent like NaBH₄, a two-step procedure can be effective.

    • Solution: First, form the imine intermediate by reacting the ketone and amine in a suitable solvent (e.g., methanol or ethanol) with an acid catalyst. Monitor the reaction by TLC or NMR until imine formation is complete. Then, add the sodium borohydride to reduce the imine to the desired amine.

Problem 3: Reaction Stalls with Heterogeneous Catalysts

Question: I am attempting a catalytic hydrogenation (H₂, Pd/C) for the reductive amination of tetrahydrothiopyran-4-one, but the reaction is very slow or stops altogether. Is the sulfur poisoning the catalyst?

Answer:

Yes, catalyst poisoning by the sulfur atom is a very likely cause. The lone pair of electrons on the sulfur can strongly adsorb to the surface of transition metal catalysts like palladium, platinum, and nickel, blocking the active sites and halting the catalytic cycle.[1]

  • Solution 1: Use a Poison-Tolerant Catalyst. While less common in a standard academic lab, specialized catalysts have been developed that show higher tolerance to sulfur. Research into catalysts like platinum sub-nanoclusters has shown promise in this area. If this is a recurring issue in your work, exploring such advanced catalytic systems may be worthwhile.

  • Solution 2: Switch to a Homogeneous Reducing Agent. This is the most practical solution in most laboratory settings. Borohydride-based reagents (STAB, NaBH₃CN) and borane complexes are not susceptible to poisoning in the same way as heterogeneous metal catalysts. These reagents will be far more reliable for THTP substrates.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for reductive amination of tetrahydrothiopyran substrates?

A1: The choice of solvent depends on the specific reducing agent.

  • For Sodium Triacetoxyborohydride (STAB) , aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[2]

  • For Sodium Cyanoborohydride (NaBH₃CN) , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used, as they help to dissolve the reagent and facilitate the reaction.

  • For Borane-Pyridine Complex , the reaction can often be run in the neat amine or in a variety of alcoholic or aprotic solvents.

Q2: How do I monitor the progress of my reductive amination reaction?

A2: Thin-layer chromatography (TLC) is the most common method. You can spot the starting ketone, the amine, and the reaction mixture. The product amine should have a different Rf value from the starting materials. Staining with ninhydrin can be useful for visualizing primary and secondary amines. For more quantitative analysis, LC-MS or GC-MS are excellent techniques.

Q3: My product is a tertiary amine. How can I purify it away from any unreacted secondary amine?

A3: Purification can sometimes be challenging.

  • Column Chromatography: Standard silica gel chromatography is often effective.

  • Acid/Base Extraction: If the basicity of your product and starting amine are sufficiently different, an acid/base extraction workup can be used for purification.

  • Scavenger Resins: For removal of excess primary or secondary amine starting material, isocyanate or aldehyde-functionalized scavenger resins can be very effective.

Q4: Can I perform an intramolecular reductive amination to form a bicyclic system containing the THTP ring?

A4: Yes, intramolecular reductive aminations are a powerful tool for forming cyclic amines. If your THTP substrate has a tethered amine that can reach the ketone, cyclization can occur under standard reductive amination conditions. The choice of a mild reducing agent like STAB is often crucial to prevent premature reduction of the ketone before cyclization.

Visualizing the Workflow and Key Concepts

Reductive Amination Mechanism

Reductive_Amination_Mechanism General Reductive Amination Mechanism Ketone Tetrahydrothiopyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, H⁺ - H₂O Amine R-NH₂ Amine->Iminium Product Product Amine Iminium->Product + [H⁻] (Reducing Agent) Troubleshooting_Tree Troubleshooting Reductive Amination of THTPs Start Low Yield or Stalled Reaction Check_SM Starting Material Recovered? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No/Side Products Check_SM->No_SM Imine_Issue Inefficient Iminium Formation Yes_SM->Imine_Issue Side_Product_ID Identify Side Product No_SM->Side_Product_ID Sol1 Add Acetic Acid Imine_Issue->Sol1 Sol2 Add Molecular Sieves Imine_Issue->Sol2 Sol3 Increase Temperature/Time Imine_Issue->Sol3 Alcohol Alcohol Byproduct? Side_Product_ID->Alcohol Other Other/Decomposition Side_Product_ID->Other Reduction_Issue Poor Reductant Selectivity Alcohol->Reduction_Issue Catalyst_Issue Catalyst Poisoning (if using Pd/C, etc.) Other->Catalyst_Issue Sol4 Switch to STAB or NaBH₃CN Reduction_Issue->Sol4 Sol5 Use Two-Step Procedure Reduction_Issue->Sol5 Sol6 Switch to Borohydride Reagent Catalyst_Issue->Sol6

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Tetrahydrothiopyran-4-one with STAB
  • To a solution of tetrahydrothiopyran-4-one (1.0 equiv) in 1,2-dichloroethane (DCE, ~0.2 M), add the primary or secondary amine (1.1 equiv).

  • Add glacial acetic acid (1.5 equiv) to the mixture.

  • Stir the reaction at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCE or DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride
  • Dissolve tetrahydrothiopyran-4-one (1.0 equiv) and the amine (1.1 equiv) in methanol (MeOH, ~0.2 M).

  • Adjust the pH of the solution to ~5-6 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.2 equiv) in one portion.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully concentrate the solvent under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and water.

  • CAUTION: Slowly and carefully adjust the pH of the aqueous layer to be basic (pH > 8) with 1 M NaOH to quench any remaining NaBH₃CN without generating significant HCN.

  • Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Summary of Recommended Conditions

ParameterRecommendation for THTP SubstratesRationale
Reducing Agent 1. Sodium Triacetoxyborohydride (STAB) 2. Sodium Cyanoborohydride (NaBH₃CN) 3. Borane-Pyridine ComplexExcellent selectivity for iminium ions over ketones; avoids catalyst poisoning. [2]
Catalyst Acetic Acid (catalytic to stoichiometric)Promotes the rate-limiting iminium ion formation. [2]
Solvent DCE, DCM, or THF (for STAB); MeOH or EtOH (for NaBH₃CN)Compatibility with the chosen reducing agent. [2]
Additives Molecular Sieves (3Å or 4Å)Removes water to drive the imine formation equilibrium forward.
Temperature Room Temperature to 50 °CMild heating can accelerate slow iminium ion formation.
Workup Aqueous NaHCO₃ (for STAB); Basic quench (for NaBH₃CN)Safely quenches the reducing agent and neutralizes the acid catalyst.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane-pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]

  • Reductive amination. (2023). In Wikipedia. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

Sources

Optimization

preventing over-methylation in "N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE" synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-methylated amines, specifically f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-methylated amines, specifically focusing on the selective synthesis of N-methyl(tetrahydrothiopyran-4-yl)methylamine . Our goal is to provide you with robust troubleshooting strategies and in-depth answers to common challenges, with a primary focus on preventing over-methylation and the formation of unwanted tertiary amine and quaternary ammonium salt by-products.

Troubleshooting Guide: Overcoming Over-Methylation

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction is yielding a mixture of the desired secondary amine, the di-methylated tertiary amine, and unreacted starting material. How can I improve selectivity?

This is a classic selectivity challenge in N-methylation. The root cause is that the desired product, a secondary amine, is often more nucleophilic than the primary amine starting material, leading to a second methylation event that is faster than the first.

Core Issue: Kinetic competition between the primary and secondary amine for the methylating agent.

Solutions:

  • Stoichiometric Control (Reductive Amination): The most effective strategy is to switch to a reductive amination protocol and carefully control the stoichiometry. Use formaldehyde as the C1 source. Critically, use slightly less than one equivalent of formaldehyde (e.g., 0.95 eq) relative to the primary amine. This ensures that the primary amine is always in excess, statistically favoring mono-methylation.

  • Slow Addition: Instead of adding all the formaldehyde at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the methylating agent low, reducing the probability of the newly formed secondary amine reacting a second time.

  • Lower Reaction Temperature: Reducing the temperature can enhance selectivity. While this will slow down the overall reaction rate, it often has a more pronounced effect on the rate of the second methylation, allowing the first methylation to proceed more cleanly. Start at 0 °C and allow the reaction to slowly warm to room temperature.

Q2: I'm observing a significant amount of a polar, water-soluble by-product that I suspect is the quaternary ammonium salt. Which methylation method completely prevents this?

The formation of a quaternary ammonium salt is a common issue with traditional alkylating agents like methyl iodide or dimethyl sulfate. These powerful electrophiles will continue to react with the tertiary amine by-product.

Core Issue: Use of an overly reactive methylating agent or a reaction mechanism that does not inherently stop before quaternization.

Solution: Adopt Reductive Amination

Reductive amination is the superior strategy for avoiding quaternization. The mechanism proceeds through the formation of an iminium ion, which is then reduced. A tertiary amine cannot form an iminium ion with formaldehyde, so the reaction sequence naturally terminates, preventing the formation of the quaternary salt.[1]

  • Recommended Method: One-pot reductive amination using formaldehyde and a selective hydride reducing agent.

  • Method to Avoid: Direct alkylation with methyl halides (CH₃I) or sulfates ((CH₃)₂SO₄). While seemingly straightforward, controlling selectivity is extremely difficult and almost always leads to a mixture of products, including the quaternary salt.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the sequential methylation process, highlighting the desired product and the undesired over-methylation by-products.

methylation_pathway start Primary Amine ((THP-4-yl)methyl)amine secondary Desired Product N-Methyl Secondary Amine start->secondary + CH₂O, [H] tertiary Over-Methylation By-product N,N-Dimethyl Tertiary Amine secondary->tertiary + CH₂O, [H] (Undesired) quaternary Quaternary Salt By-product (CH₃)₃N⁺-(CH₂-THP-4) X⁻ tertiary->quaternary + CH₃-X (Only with Alkyl Halides)

Caption: Reaction pathway for N-methylation of a primary amine.

Q3: My purification by column chromatography is challenging due to the close polarity of the secondary and tertiary amine products. What are some effective purification strategies?

Separating closely related amines can be difficult. Here are several approaches:

  • pH-Controlled Extraction: Leverage the difference in basicity (pKa) between the primary, secondary, and tertiary amines. While subtle, it can sometimes be exploited. A more robust method is to use a protecting group that dramatically alters solubility.

  • Sulfonamide Formation: React the crude mixture with an arylsulfonyl chloride (e.g., tosyl chloride or nosyl chloride) under basic conditions (Hinsberg Test principle).

    • The unreacted primary amine will form a sulfonamide that is soluble in aqueous base.

    • The desired secondary amine will form a sulfonamide that is insoluble in aqueous base and can be easily separated as a solid or by extraction. This sulfonamide can then be cleaved under specific conditions to regenerate the pure secondary amine.

    • The tertiary amine by-product will not react. It can be washed away with dilute acid.

  • Boc Protection: React the crude mixture with Di-tert-butyl dicarbonate (Boc₂O). The primary and secondary amines will form Boc-carbamates, which have very different chromatographic properties from the unreactive tertiary amine. After separating the Boc-protected secondary amine, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA).[3][4]

Frequently Asked Questions (FAQs)
What is the best choice of reducing agent for a selective mono-methylation via reductive amination?

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting aldehyde (formaldehyde).

Reducing AgentChemical FormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Top Choice. Mild and highly selective for imines/iminium ions.[5][6] Safer than cyanoborohydride.[5] Allows for convenient one-pot procedures.[7]Water-sensitive; requires aprotic solvents.[5]
Sodium Cyanoborohydride NaBH₃CNHighly selective under mildly acidic conditions (pH 3-5).[8]Highly toxic; can generate toxic HCN gas, especially at lower pH.[9]
Sodium Borohydride NaBH₄Inexpensive, safe, and readily available.[9]Less selective; can reduce the starting aldehyde, leading to reagent waste and lower yields.[8] Often requires a two-step procedure.
Can I use the Eschweiler-Clarke reaction to synthesize the secondary amine?

The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is an excellent method for the exhaustive methylation of primary or secondary amines to yield tertiary amines.[10][11] A key feature is that it inherently prevents the formation of quaternary ammonium salts.[1][12] However, because it is designed to drive the reaction to completion (the tertiary amine), stopping it selectively at the secondary amine stage is very difficult. Therefore, it is not recommended for your specific goal of isolating N-methyl(tetrahydrothiopyran-4-yl)methylamine.

Is a protecting group strategy a viable option for ensuring mono-methylation?

Absolutely. A protecting group strategy offers the highest level of control and is an excellent, albeit longer, alternative to direct reductive amination.

Workflow:

  • Formylation: React the primary amine with an excess of a mild formylating agent like ethyl formate. This produces the N-formyl amide.

  • Purification: The amide is much less basic and has different polarity, making it easy to purify by chromatography or crystallization.

  • Reduction: Reduce the purified amide to the N-methyl amine using a reducing agent like LiAlH₄ or BH₃·THF.

This two-step approach completely avoids over-methylation by isolating the mono-functionalized intermediate before reduction.

Experimental Protocols
Protocol 1: Controlled Reductive Amination with STAB

This one-pot procedure is designed for high selectivity towards the mono-methylated product.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (tetrahydrothiopyran-4-yl)methanamine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Add aqueous formaldehyde (37 wt. %, 0.95 eq) dropwise. Stir the mixture at 0 °C for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Troubleshooting Workflow

This decision tree can help diagnose and solve common issues during the synthesis.

troubleshooting_workflow start Reaction Complete. Analyze crude product (LCMS/NMR). low_conversion Is there high % of starting material? start->low_conversion check_purity Is product mixture complex? (>20% over-methylation) success Proceed to Purification. check_purity->success No optimize Troubleshoot Over-Methylation: 1. Reduce eq of CH₂O to <1.0. 2. Use slow addition of CH₂O. 3. Lower reaction temperature. 4. Consider protecting group strategy. check_purity->optimize Yes low_conversion->check_purity No increase_reagents Troubleshoot Low Conversion: 1. Check STAB quality/activity. 2. Increase reaction time/temp slightly. 3. Ensure pH is suitable for imine formation. low_conversion->increase_reagents Yes

Sources

Troubleshooting

stability issues of "N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE" in solution

Technical Support Center: N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE Welcome to the technical support center for N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

Welcome to the technical support center for N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in solution. The information provided is based on established principles of chemical stability for secondary amines and tetrahydrothiopyran derivatives.

Frequently Asked Questions (FAQs) on Solution Stability

Q1: I'm observing a decrease in the concentration of my stock solution of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE over time. What could be the cause?

A decrease in concentration suggests that the compound may be degrading. Based on its structure, which contains a secondary amine and a sulfide moiety, there are several potential degradation pathways. The most common culprits are oxidation and pH-related instability. Secondary amines can be susceptible to oxidation, and the sulfur atom in the tetrahydrothiopyran ring is also prone to oxidation to form a sulfoxide and then a sulfone.[1] It is also important to consider the pH of your solution, as extreme pH values can catalyze degradation.

Q2: My solution has developed a slight yellow tint. Is this related to degradation?

The formation of colored impurities can be an indicator of degradation.[2] Oxidative degradation pathways, in particular, can sometimes lead to the formation of colored byproducts. It is recommended to analyze the solution using techniques like HPLC-UV/Vis or LC-MS to identify the impurity and confirm if it is a degradant.

Q3: What are the expected degradation products of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE?

Based on the structure, the primary expected degradation products would arise from oxidation of the secondary amine and the sulfur atom. This could include the N-oxide of the amine, and the sulfoxide or sulfone of the tetrahydrothiopyran ring.[1] In the presence of certain reagents or under specific conditions, more complex degradation pathways could be initiated.

digraph "Degradation_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Potential Oxidative Degradation Pathways.
Q4: How should I prepare and store stock solutions of this compound to maximize stability?

To minimize degradation, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, we recommend the following:

  • Solvent Choice: Use a high-purity, degassed solvent. Protic solvents like methanol or ethanol are generally suitable, but their stability should be confirmed.

  • pH Control: Maintain a neutral or slightly acidic pH. Since amines are basic, unbuffered aqueous solutions can have a higher pH which might affect stability.

  • Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen to minimize contact with oxygen.[3]

  • Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C. For very sensitive compounds, storage at -80°C might be necessary.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Confirm Compound Integrity: Before adding to the assay, confirm the purity of your stock solution using a suitable analytical method like HPLC.

  • Assess Stability in Assay Medium: Incubate the compound in the assay medium for the duration of your experiment. At various time points, take aliquots and analyze for the parent compound and potential degradants.

  • pH of Medium: Measure the pH of your assay medium. If it is significantly basic, it could contribute to instability.

  • Component Check: Some media components, like those containing reactive oxygen species, could promote degradation.

Issue 2: Appearance of unexpected peaks in my chromatogram.

Possible Cause: On-column degradation or degradation during sample preparation.

Troubleshooting Steps:

  • Vary Injection Conditions: Inject the sample using different solvent conditions to see if the impurity profile changes.

  • Analyze without Column: If your system allows, perform an injection without a column to see if the degradation is happening in the injector port.

  • Sample Preparation Stability: Analyze samples immediately after preparation and then after letting them sit at room temperature for a period to see if new peaks emerge.

Experimental Protocols for Stability Assessment

To systematically investigate the stability of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE, a forced degradation study is recommended.[4][5] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[6][7]

Forced Degradation Workflow
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}

Workflow for a Forced Degradation Study.
Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent and add a source of oxidation, such as 3% hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature.

  • Time Points: Withdraw aliquots at various time points.

  • Quenching: The reaction may need to be quenched before analysis.

  • Analysis: Analyze by HPLC.

Protocol 3: Thermal Degradation
  • Preparation: Place the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C).

  • Time Points: Sample at various time points.

  • Analysis: Analyze the solid (after dissolving) and the solution by HPLC.

Protocol 4: Photostability
  • Preparation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

  • Control: Keep a parallel sample in the dark as a control.

  • Time Points: Sample at various time points.

  • Analysis: Analyze both the light-exposed and dark control samples by HPLC.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperature
Acid Hydrolysis0.1 N HCl60°C
Base Hydrolysis0.1 N NaOH60°C
Oxidation3% H₂O₂Room Temperature
Thermal (Solid)-70°C
Thermal (Solution)-70°C
PhotolyticUV/Vis LightAmbient

Analytical Method Development

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products.[6] A reverse-phase HPLC method with UV and mass spectrometric (MS) detection is a good starting point.

Key Considerations for Method Development:
  • Column Choice: A C18 column is often a good initial choice.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid or ammonium acetate can be effective.

  • Detection: UV detection can quantify the parent compound and known impurities. MS detection is invaluable for identifying unknown degradants by their mass-to-charge ratio.[8][9]

References

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • PharmaTutor. (2014, April 15).
  • PubChem. Methyl((oxan-4-yl)methyl)amine hydrochloride.
  • Fisher Scientific. N-Methyl-(tetrahydropyran-4-ylmethyl)amine, 97%, Thermo Scientific.
  • ResearchGate. (2022). Pharmaceutical Forced Degradation (Stress Testing)
  • Alichem. 4-(Methylamino)tetrahydrothiopyran 1,1-Dioxide.
  • New York University. CHAPTER 21: AMINES.
  • Drug Discovery & Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Fisher Scientific. SAFETY DATA SHEET - N-Methyl(tetrahydrothiopyran-4-yl)methylamine.
  • Sigma-Aldrich. methyl-(tetrahydro-pyran-4-ylmethyl)-amine AldrichCPR.
  • NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
  • NCERT. Amines.
  • ResearchGate. (2024). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024).
  • Wiley Online Library. (2021, August 16). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)
  • ResolveMass. (2025, November 5).
  • YouTube. (2018, September 8). Basic strength of amines In aqueous solution: Why secondary amines is more basic than pri and ter.
  • PubMed Central. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
  • Benchchem. stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions.
  • ResearchGate. (2024).
  • US EPA. OSHA Method 40: Methylamine.
  • Wiley Online Library. (2021, August 16). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)
  • PubChem. 4-(Methylamino)tetrahydro-2H-pyran.
  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
  • Taylor & Francis Online. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • National Toxicology Program. Nomination Background: Methylamine (CASRN: 74-89-5).
  • FDA. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • ResearchGate. (2025, August 6). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.

Sources

Optimization

byproduct identification in "N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE" synthesis

Welcome to the technical support center for the synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricaci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating common byproducts. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE and what are its key steps?

The most prevalent and efficient method for synthesizing N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE is a two-step process. It begins with the synthesis of the precursor, tetrahydrothiopyran-4-one, followed by a reductive amination reaction.

Step 1: Synthesis of Tetrahydrothiopyran-4-one A reliable method for preparing tetrahydrothiopyran-4-one is through a Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by decarboxylation of the resulting β-keto ester.[1][2] This foundational route is well-established and suitable for producing the ketone intermediate on a large scale.[1]

Step 2: Reductive Amination The ketone is then reacted with methylamine in the presence of a reducing agent to form the target secondary amine. This reaction, also known as reductive alkylation, is a cornerstone of amine synthesis in organic chemistry.[3][4]

Q2: Why is reductive amination the preferred method for the final step?

Reductive amination is favored due to its high selectivity and efficiency in forming carbon-nitrogen bonds.[3][5] Unlike direct alkylation of amines with alkyl halides, which can lead to over-alkylation and a mixture of primary, secondary, tertiary, and even quaternary amine salts, reductive amination offers better control.[5] The reaction proceeds through the in situ formation of an imine or enamine intermediate from the ketone and methylamine, which is then selectively reduced to the desired secondary amine.[6]

Q3: What are the common reducing agents for this reductive amination, and how do I choose the right one?

Several reducing agents can be employed, each with its own advantages and considerations.

Reducing AgentKey Characteristics
Sodium Triacetoxyborohydride (STAB) A mild and selective reagent, often the preferred choice.[6][7] It is particularly effective for reducing the iminium ion intermediate in the presence of the unreacted ketone.[7][8]
Sodium Cyanoborohydride (NaBH₃CN) Another selective reducing agent that is stable in acidic conditions, which can favor iminium ion formation.[6][7] However, it is highly toxic and can generate hazardous cyanide byproducts.[6]
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can also reduce the starting ketone.[7][8] To minimize this side reaction, the imine formation should be allowed to complete before the addition of NaBH₄.[8]
Catalytic Hydrogenation (e.g., H₂/Pd/C) A clean and effective method, though it may require specialized high-pressure equipment. It is widely used in pharmaceutical and fine chemical synthesis due to its compatibility with many functional groups.[7]

For most lab-scale syntheses of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE, Sodium Triacetoxyborohydride (STAB) is recommended due to its high selectivity and safer handling profile compared to cyanide-based reagents.[6][7]

Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and actionable solutions.

Problem 1: Incomplete reaction and presence of starting material (Tetrahydrothiopyran-4-one) in the final product.

Possible Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.

  • Poor Imine/Enamine Formation: The equilibrium between the ketone, methylamine, and the imine/enamine intermediate may not favor the intermediate. This can be influenced by factors such as pH, temperature, and the presence of water.

  • Deactivation of the Reducing Agent: Moisture can deactivate hydride-based reducing agents like STAB.[8]

Solutions:

  • Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the reducing agent to ensure complete conversion.

  • Control Reaction pH: For reagents like NaBH₃CN, maintaining a pH of 6-7 is crucial for selective iminium ion reduction over ketone reduction.[6] The use of an acid catalyst, such as acetic acid, can facilitate imine formation, especially with less reactive ketones.[4]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, especially when working with moisture-sensitive reducing agents like STAB.[8]

  • Increase Reaction Time or Temperature: If the reaction is sluggish, extending the reaction time or moderately increasing the temperature may drive it to completion. Monitor the reaction progress by TLC or LC-MS to avoid byproduct formation.

Problem 2: Identification of an unexpected byproduct with a mass corresponding to a tertiary amine.

Possible Cause: This is likely the result of over-alkylation , where the desired secondary amine product reacts further with the starting ketone to form a tertiary amine.

Solutions:

  • Stepwise Procedure: A stepwise approach can mitigate this. First, allow the imine to form completely, then add the reducing agent.[4]

  • Control Stoichiometry: Use a slight excess of methylamine to favor the formation of the primary imine and minimize the reaction of the secondary amine product with the remaining ketone.

Problem 3: Formation of N,N-dimethyl(tetrahydrothiopyran-4-yl)methanamine.

Possible Cause: This byproduct can arise if the methylamine reagent is contaminated with dimethylamine or if the reaction conditions promote further methylation. While less common in standard reductive aminations, certain methylation procedures can lead to this.

Solutions:

  • Use High-Purity Methylamine: Ensure the methylamine source is free from significant dimethylamine contamination.

  • Avoid Eschweiler-Clarke Conditions Unintentionally: If formic acid is used as an acid catalyst or is present as an impurity, it can act as both a reducing agent and a methylating agent, potentially leading to dimethylation.[9] Stick to milder hydride reducing agents.

Problem 4: Presence of N-formyl or N-acetyl byproducts.

Possible Causes:

  • N-formyl impurities can arise if formic acid or formamide are used or generated during the reaction, which can happen in Leuckart-Wallach type conditions.[10]

  • N-acetyl impurities can be introduced if acetic acid is used as a catalyst and forms an amide with the product under certain conditions, or if acetylating agents are present.

Solutions:

  • Purify the Product: These byproducts can often be removed by aqueous workup or chromatography.

  • Hydrolysis: A mild acidic or basic hydrolysis step can cleave the formyl or acetyl group, converting the byproduct back to the desired secondary amine, which can then be re-purified.

Problem 5: Difficulty in purifying the final product.

Possible Causes:

  • Formation of Emulsions during Workup: The basic nature of the product can lead to emulsions during extraction.

  • Similar Polarity of Byproducts: Byproducts like the tertiary amine or unreacted starting materials may have similar chromatographic behavior to the desired product.

Solutions:

  • Optimize Extraction:

    • Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.

    • Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into an organic solvent.

  • Chromatographic Purification:

    • Use a gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is dichloromethane/methanol with a small amount of ammonium hydroxide to prevent the amine from streaking on the column.

  • Salt Formation and Recrystallization: Convert the amine product to a hydrochloride or other salt, which can often be purified by recrystallization. The free base can then be regenerated by treatment with a base.[11]

Experimental Workflow & Byproduct Analysis

The following diagram outlines the general synthetic and troubleshooting workflow.

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting & Purification A Tetrahydrothiopyran-4-one + Methylamine B Imine/Enamine Formation A->B Condensation C Reduction (e.g., STAB) B->C Selective Reduction D Crude Product C->D E Analyze Crude Product (TLC, LC-MS, NMR) D->E F Identify Byproducts E->F G Optimize Reaction Conditions F->G Feedback Loop H Purification (Chromatography/Distillation/Recrystallization) F->H G->A Re-run Synthesis I Pure N-METHYL(TETRAHYDRO- THIOPYRAN-4-YL)METHYLAMINE H->I

Caption: General workflow for synthesis and troubleshooting.

Byproduct Identification Workflow

When an impurity is detected, a systematic approach is crucial for its identification.

Start Impurity Detected (e.g., by LC-MS) MS Determine Molecular Weight (MS) Start->MS NMR Acquire NMR Spectra (¹H, ¹³C, DEPT) MS->NMR Isolate Impurity Compare Compare with Known Structures NMR->Compare Structure Propose Structure Compare->Structure If no match Confirm Confirm by Synthesis or Spiking Structure->Confirm End Structure Confirmed Confirm->End

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides in-depth support for the scale-up synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides in-depth support for the scale-up synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine, a key intermediate in various pharmaceutical development programs. As senior application scientists, we understand that transitioning a synthetic route from the laboratory bench to a larger scale introduces a unique set of challenges. This document is structured to address common issues encountered during the scale-up of this specific molecule, with a focus on troubleshooting, process optimization, and safety.

The synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine is typically achieved through a reductive amination of tetrahydrothiopyran-4-one with methylamine. This guide will delve into the critical parameters of this transformation, offering practical advice and scientifically grounded explanations to ensure a robust, safe, and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

Synthesis Pathway & Key Intermediates

Q1: What is the most common and scalable synthetic route to N-Methyl(tetrahydrothiopyran-4-yl)methylamine?

A1: The most prevalent and industrially viable route is the direct reductive amination of tetrahydrothiopyran-4-one with methylamine. This one-pot reaction is favored for its atom economy and operational simplicity. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine.

Q2: What are the primary starting materials, and what are the key considerations for their quality at scale?

A2: The primary starting materials are tetrahydrothiopyran-4-one and methylamine .

  • Tetrahydrothiopyran-4-one: The purity of this ketone is critical. Impurities can lead to side reactions and complicate purification. It is often synthesized via a Dieckmann condensation of dimethyl 3,3'-thiodipropionate followed by decarboxylation.[1][2] On a large scale, ensuring consistent quality and purity of this starting material is paramount.

  • Methylamine: Typically used as a solution in a solvent like THF or ethanol, or as the hydrochloride salt. When using the free base, careful handling is required due to its volatility and flammability. For scale-up, using the hydrochloride salt with an added base to liberate the free amine in situ can be a safer and more controlled approach.

Reaction Conditions & Optimization

Q3: Which reducing agent is most suitable for the scale-up of this reductive amination?

A3: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation, especially on a larger scale.[3][4][5] Its mildness and selectivity for imines over ketones prevent the formation of the corresponding alcohol byproduct.[5][6] Unlike other borohydrides, STAB is not water-sensitive and does not produce toxic byproducts like sodium cyanobohydride.[4][6] However, care must be taken as it can release hydrogen gas upon contact with protic solvents.[6]

Q4: What are the optimal solvent and temperature conditions for this reaction at scale?

A4: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents.[6] The reaction is typically run at ambient temperature. Careful temperature control is crucial during the addition of the reducing agent, as the reaction can be exothermic. On a larger scale, a jacketed reactor with efficient cooling is recommended to maintain a consistent temperature profile.

Work-up and Purification

Q5: What are the main challenges in the work-up and purification of the final product at scale?

A5: The primary challenges include:

  • Emulsion formation: During the aqueous work-up, the presence of the amine product can lead to emulsions, making phase separation difficult.

  • Product volatility: The product has some volatility, which can lead to losses during solvent removal under high vacuum.

  • Purification: While the reaction is generally clean, residual starting materials or byproducts may require removal. Distillation or crystallization are the most scalable purification methods.

Q6: How can I minimize emulsion formation during the aqueous work-up?

A6: To minimize emulsions, consider the following:

  • Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength.

  • Perform the phase separation at a slightly elevated temperature, if the product's stability allows.

  • Use a slow and gentle agitation during the wash steps.

II. Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Conversion of Tetrahydrothiopyran-4-one 1. Insufficient reducing agent. 2. Poor quality of the reducing agent. 3. Incomplete imine formation. 4. Low reaction temperature.1. Increase the equivalents of the reducing agent (e.g., STAB) to 1.2-1.5 eq. 2. Use a fresh, properly stored batch of the reducing agent. 3. Increase the reaction time or consider a slight increase in temperature (monitor for side reactions). 4. Ensure the reaction is running at the optimal temperature (typically ambient).
Formation of Tetrahydrothiopyran-4-ol byproduct 1. Use of a non-selective reducing agent (e.g., sodium borohydride). 2. Water present in the reaction mixture when using certain reducing agents.1. Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB).[3][5] 2. Ensure all reagents and solvents are anhydrous.
Difficult Phase Separation (Emulsions) 1. Product acting as a surfactant. 2. Vigorous mixing during extraction.1. Add brine to the aqueous phase. 2. Use a slower stirring rate during the work-up. 3. Consider a solvent swap to a less emulsion-prone solvent for the work-up.
Product Loss During Isolation 1. Product volatility. 2. Incomplete extraction from the aqueous phase.1. Use a rotary evaporator with a well-controlled vacuum and bath temperature. 2. Perform multiple extractions with the organic solvent to ensure complete recovery.
Discoloration of the Final Product 1. Air oxidation of the thioether. 2. Thermal decomposition during distillation.1. Handle the product under an inert atmosphere (e.g., nitrogen or argon). 2. Use vacuum distillation at the lowest possible temperature. Consider adding an antioxidant during storage.

III. Experimental Protocols & Methodologies

Protocol 1: Scale-up Synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine

This protocol is a general guideline for a multi-gram scale synthesis.

Materials:

  • Tetrahydrothiopyran-4-one

  • Methylamine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge tetrahydrothiopyran-4-one and dichloromethane.

  • Add methylamine hydrochloride to the solution.

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add triethylamine or DIPEA to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to allow for imine formation.

  • In a separate vessel, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.

  • Slowly add the STAB slurry to the reaction mixture, keeping the internal temperature below 15 °C. The addition is exothermic.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., GC-MS or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be aware of potential gas evolution.

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Workflow for Reductive Amination Scale-up

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with Tetrahydrothiopyran-4-one & DCM B Add Methylamine HCl A->B C Cool to 0-5 °C B->C D Add Base (TEA/DIPEA) C->D E Imine Formation (Stir 30 min) D->E F Add STAB Slurry E->F G Warm to RT & Stir F->G H Quench with NaHCO3(aq) G->H I Phase Separation H->I J Wash with Brine I->J K Dry & Concentrate J->K L Vacuum Distillation K->L M Final Product L->M

Caption: Scale-up workflow for the synthesis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

IV. Safety Considerations

Chemical Hazards
  • N-Methyl(tetrahydrothiopyran-4-yl)methylamine: This compound is corrosive and can cause severe skin burns and eye damage.[7] It may also cause respiratory irritation.[7] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Sodium Triacetoxyborohydride (STAB): This reagent is water-reactive and can release flammable hydrogen gas upon contact with moisture or protic solvents.[3][8] It should be handled in a dry, inert atmosphere.[3]

  • Thioethers: Thioethers can have unpleasant odors and may have specific safety issues.[9] Ensure adequate ventilation.

  • Amines: Amines are generally corrosive and require careful handling.[10] Store them in a cool, well-ventilated area away from incompatible materials like strong acids or oxidizers.[10]

Process Safety
  • Exothermic Reactions: The addition of the reducing agent can be exothermic.[11] Ensure the reactor has adequate cooling capacity to control the temperature. Add reagents slowly and monitor the internal temperature closely.

  • Gas Evolution: Quenching the reaction can lead to gas evolution. Ensure the reactor is properly vented.

  • Hydrogen Gas: The use of borohydride reagents can produce hydrogen gas, which is highly flammable.[6][11] Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

Troubleshooting Decision Tree for Scale-up Issues

Caption: A decision tree for troubleshooting common scale-up issues.

V. Analytical Methods

For a successful scale-up, robust analytical methods are essential for monitoring reaction progress, assessing product purity, and ensuring the final product meets specifications.

Parameter Recommended Analytical Technique(s) Purpose
Reaction Monitoring GC-MS, LC-MS, TLCTo track the consumption of starting materials and the formation of the product.
Purity of Starting Materials GC-FID, HPLC-UV, NMRTo ensure the quality of tetrahydrothiopyran-4-one and methylamine.
Final Product Purity GC-FID, HPLC-UV, NMRTo quantify the purity of N-Methyl(tetrahydrothiopyran-4-yl)methylamine.
Residual Solvents Headspace GC-FIDTo quantify any remaining solvents from the synthesis and purification process.
Structure Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of the final product.
Potential Impurities LC-MS/MS, GC-MSFor the identification and quantification of trace-level impurities, including potential N-nitrosamines, which are a regulatory concern.[12][13]

VI. References

  • Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PubMed Central. Available from: [Link]

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. Available from: [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Available from: [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. Available from: [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available from: [Link]

  • Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. ResearchGate. Available from: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. PubMed Central. Available from: [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Semantic Scholar. Available from: [Link]

  • Specific Solvent Issues / Safety Issues with Thioether Formation. Wordpress. Available from: [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available from: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available from: [Link]

  • 4. Organic Syntheses Procedure. Available from: [Link]

  • Mastering Reductive Amination with Sodium Triacetoxyborohydride. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. Available from: [Link]

  • Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry. Available from: [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Method for preparing methylamines. European Patent Office. Available from: [Link]

  • Methylamine Hydrochloride. Organic Syntheses Procedure. Available from: [Link]

  • OSHA Method 40: Methylamine. US EPA. Available from: [Link]

  • Process for producing methylamines. Google Patents. Available from:

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available from: [Link]

  • Methylamine Synthesis Methods Explained. Scribd. Available from: [Link]

  • Methylamine. Wikipedia. Available from: [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. ResearchGate. Available from: [Link]

  • Methylamines purification process. Google Patents. Available from:

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available from: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available from: [Link]

  • Synthesis of N-methyl imines in the presence of poly(N-vinylpyridine) as a reusable solid base catalyst by a mechanochemical process. ResearchGate. Available from: [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. Available from: [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. ResearchGate. Available from: [Link]

  • 4-Aminomethyltetrahydropyran. PubChem. Available from: [Link]

  • A kind of novel synthesis technique of tetrahydrofuran-3-methylamine. Google Patents. Available from:

  • Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. Available from: [Link]

  • Large-scale asymmetric synthesis of the bioprotective agent JP4-039 and analogs. PubMed Central. Available from: [Link]

  • The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

"N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE" vs N-methyl(piperidin-4-yl)methanamine

An In-Depth Comparative Analysis for Drug Discovery Professionals: N-Methyl(tetrahydrothiopyran-4-yl)methanamine vs. N-Methyl(piperidin-4-yl)methanamine In the landscape of medicinal chemistry, the selection of saturated...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: N-Methyl(tetrahydrothiopyran-4-yl)methanamine vs. N-Methyl(piperidin-4-yl)methanamine

In the landscape of medicinal chemistry, the selection of saturated heterocyclic scaffolds is a critical decision that profoundly influences the drug-like properties of a lead compound. Among the plethora of available building blocks, piperidine and its bioisosteres are frequently employed to explore chemical space and optimize pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparative analysis of two such analogs: N-methyl(tetrahydrothiopyran-4-yl)methanamine and N-methyl(piperidin-4-yl)methanamine.

While N-methyl(piperidin-4-yl)methanamine is a commonly utilized building block in drug discovery, N-methyl(tetrahydrothiopyran-4-yl)methanamine represents a less conventional yet potentially advantageous alternative. The core distinction lies in the heteroatom of the six-membered ring: a nitrogen in the piperidine and a sulfur in the tetrahydrothiopyran. This seemingly subtle change can induce significant alterations in the physicochemical and biological properties of the resulting drug candidates.

Structural and Physicochemical Properties: A Tale of Two Heteroatoms

The isosteric replacement of a nitrogen atom with a sulfur atom in the 4-methylaminomethyl-substituted saturated six-membered ring introduces key differences in lipophilicity, basicity, and hydrogen bonding potential. These parameters are fundamental to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyN-Methyl(tetrahydrothiopyran-4-yl)methanamineN-Methyl(piperidin-4-yl)methanamineSignificance in Drug Design
Molecular Weight 159.29 g/mol 128.22 g/mol The tetrahydrothiopyran analog has a higher molecular weight.
cLogP 1.15 (estimated)0.6 (estimated)The tetrahydrothiopyran derivative is more lipophilic, which can influence membrane permeability and plasma protein binding.
pKa ~10.4 (amine)~10.7 (amine), ~11 (ring N)The exocyclic primary amine has a similar pKa in both compounds. However, the piperidine ring introduces a second, more basic nitrogen.
Hydrogen Bond Acceptors 1 (amine N)2 (amine N, ring N)The piperidine offers an additional hydrogen bond acceptor, which can be critical for target engagement.
Hydrogen Bond Donors 1 (amine N-H)2 (amine N-H, ring N-H)The piperidine's ring nitrogen provides an additional hydrogen bond donor site.

The increased lipophilicity of the tetrahydrothiopyran scaffold can be a double-edged sword. While it may enhance cell permeability and blood-brain barrier penetration, it can also lead to increased metabolic liability and off-target effects. The presence of the basic nitrogen in the piperidine ring, on the other hand, can improve aqueous solubility at physiological pH but may also be a target for metabolic enzymes.

Synthetic Accessibility

Both building blocks are synthetically accessible, though the starting materials and routes differ. N-methyl(piperidin-4-yl)methanamine is commercially available from numerous suppliers and can be synthesized from 4-cyanopiperidine or piperidine-4-carboxamide. The synthesis of N-methyl(tetrahydrothiopyran-4-yl)methanamine typically starts from tetrahydrothiopyran-4-one.

Pharmacokinetic and Metabolic Considerations

The choice between a tetrahydrothiopyran and a piperidine moiety can have profound implications for a drug's metabolic fate.

  • Piperidine Metabolism : The secondary amine of the piperidine ring is susceptible to N-dealkylation, N-oxidation, and N-glucuronidation. The ring itself can undergo oxidation to form various hydroxylated metabolites.

  • Tetrahydrothiopyran Metabolism : The sulfur atom in the tetrahydrothiopyran ring is a primary site for metabolism, readily undergoing oxidation to the corresponding sulfoxide and sulfone. These metabolites often exhibit increased polarity and are more readily excreted. The formation of sulfoxides can introduce a new chiral center, potentially leading to diastereomeric metabolites with different pharmacological profiles.

Pharmacodynamic Implications: A Case Study Approach

Experimental Protocols: A Guide to Comparative Evaluation

To empirically determine the optimal scaffold for a given drug discovery program, a series of in vitro and in vivo experiments should be conducted.

In Vitro ADME Profiling

  • LogP/LogD Determination :

    • Protocol : Shake-flask method using n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Analysis : Quantify the concentration of the compound in each phase using LC-MS/MS.

    • Objective : To experimentally confirm the lipophilicity differences.

  • Metabolic Stability Assessment :

    • Protocol : Incubate the compounds with human liver microsomes in the presence of NADPH.

    • Analysis : Monitor the disappearance of the parent compound over time using LC-MS/MS.

    • Objective : To compare the intrinsic clearance of the two analogs.

  • Metabolite Identification :

    • Protocol : Incubate the compounds with hepatocytes and analyze the resulting metabolites using high-resolution mass spectrometry.

    • Objective : To identify the primary sites of metabolism for each scaffold.

In Vivo Pharmacokinetic Study

  • Animal Model : Male Sprague-Dawley rats.

  • Dosing : Administer the compounds intravenously and orally.

  • Sample Collection : Collect blood samples at various time points.

  • Analysis : Quantify the drug concentration in plasma using LC-MS/MS.

  • Objective : To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Visualizing the Comparison

Diagram: Key Physicochemical Differences

cluster_0 N-Methyl(piperidin-4-yl)methanamine cluster_1 N-Methyl(tetrahydrothiopyran-4-yl)methanamine p1 Lower Lipophilicity (cLogP ~0.6) t1 Higher Lipophilicity (cLogP ~1.15) p1->t1 Lipophilicity p2 Two Basic Centers (pKa ~10.7, ~11) t2 One Basic Center (pKa ~10.4) p2->t2 Basicity p3 H-Bond Donor & Acceptor t3 No Ring H-Bonding p3->t3 H-Bonding

Caption: Key physicochemical differences between the two scaffolds.

Diagram: Comparative Metabolic Pathways

G cluster_piperidine N-Methyl(piperidin-4-yl)methanamine Metabolism cluster_thiopyran N-Methyl(tetrahydrothiopyran-4-yl)methanamine Metabolism P_parent Piperidine Analog P_N_Ox N-Oxidation P_parent->P_N_Ox P_N_Dealk N-Dealkylation P_parent->P_N_Dealk P_Ring_OH Ring Hydroxylation P_parent->P_Ring_OH T_parent Tetrahydrothiopyran Analog T_Sulfox Sulfoxidation T_parent->T_Sulfox T_Sulfone Sulfone Formation T_Sulfox->T_Sulfone

Comparative

A Comparative Guide to the Reactivity of Tetrahydrothiopyran and Piperidine Scaffolds for Drug Discovery Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, reactivity, and ultimately, the biological activity of a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, reactivity, and ultimately, the biological activity of a drug candidate. Among the plethora of available saturated six-membered heterocycles, piperidine and tetrahydrothiopyran stand out for their prevalence in approved pharmaceuticals and their versatile chemical handles. This guide provides an in-depth, objective comparison of the reactivity of these two scaffolds, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions during the drug design and development process.

Fundamental Electronic and Structural Differences

The divergent reactivity of piperidine and tetrahydrothiopyran stems from the intrinsic properties of their respective heteroatoms: nitrogen and sulfur.

  • Electronegativity and Basicity: Nitrogen is more electronegative than sulfur. However, the lone pair of electrons on the nitrogen in piperidine is in a higher energy, more localized sp³ hybrid orbital, making it more available for protonation. Consequently, piperidine is a significantly stronger base (pKa of its conjugate acid is ~11.1-11.2) than tetrahydrothiopyran.[1][2][3][4] The sulfur atom in tetrahydrothiopyran is a very weak base.

  • Nucleophilicity: While basicity and nucleophilicity are often correlated, they are distinct properties. Sulfur is larger and more polarizable than nitrogen. Its valence electrons are held less tightly and are more easily distorted, making the sulfur atom in tetrahydrothiopyran a softer and generally more potent nucleophile than the nitrogen in piperidine, especially towards soft electrophiles.[5] This difference in nucleophilicity is a cornerstone of their differential reactivity in alkylation and acylation reactions.

  • Oxidation State: Sulfur can exist in multiple oxidation states (sulfide, sulfoxide, sulfone), offering a unique avenue for modulating polarity, solubility, and hydrogen bonding capacity. The nitrogen in piperidine is typically limited to the amine and N-oxide forms.

Comparative Reactivity in Key Transformations

The following sections delve into a direct comparison of the reactivity of piperidine and tetrahydrothiopyran in common synthetic transformations crucial for drug development.

Alkylation: A Tale of Two Nucleophiles

Alkylation is a fundamental reaction for introducing substituents and building molecular complexity. The choice between piperidine and tetrahydrothiopyran will dictate the reaction conditions and potential outcomes.

Piperidine (N-Alkylation): The nitrogen atom of piperidine is a strong nucleophile and readily undergoes N-alkylation with a variety of alkylating agents, such as alkyl halides.[6] The reaction typically proceeds via an SN2 mechanism. A potential complication with primary and secondary amines is over-alkylation to form quaternary ammonium salts, though this can often be controlled by using the amine as the limiting reagent or by slow addition of the alkylating agent.[6]

Tetrahydrothiopyran (S-Alkylation): The sulfur atom in tetrahydrothiopyran is also an excellent nucleophile and reacts readily with alkyl halides to form sulfonium salts.[7] Due to the higher nucleophilicity of sulfur, these reactions can often proceed under milder conditions than the corresponding N-alkylation of piperidines.

Conceptual Reactivity Comparison: Alkylation

THTP Tetrahydrothiopyran (Sulfide) Sulfoxide Tetrahydrothiopyran-1-oxide (Sulfoxide) THTP->Sulfoxide [O] (e.g., 1 eq. H₂O₂ or m-CPBA) Sulfone Tetrahydrothiopyran-1,1-dioxide (Sulfone) Sulfoxide->Sulfone [O] (e.g., excess H₂O₂ or m-CPBA)

Sources

Validation

A Comparative Guide to the Biological Activity of Sulfur vs. Nitrogen-Containing Heterocyples

Introduction: The Ubiquitous Role of Heterocycles in Modern Drug Discovery Heterocyclic chemistry is a cornerstone of medicinal chemistry, with nitrogen- and sulfur-containing ring systems forming the structural core of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Role of Heterocycles in Modern Drug Discovery

Heterocyclic chemistry is a cornerstone of medicinal chemistry, with nitrogen- and sulfur-containing ring systems forming the structural core of a vast number of pharmaceuticals.[1][2] Nitrogen heterocycles are particularly prevalent, with some analyses indicating that they are present in approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA).[3] Their prevalence is often attributed to their ability to form hydrogen bonds and engage in other crucial interactions with biological targets.[4] However, sulfur-containing heterocycles are also of immense importance in drug discovery, offering a diverse range of biological activities and unique physicochemical properties that can be leveraged to optimize drug candidates.[1][2]

This guide provides an in-depth comparison of the biological activities of sulfur- and nitrogen-containing heterocycles, offering insights into their respective roles in drug design and development. We will explore key differences in their mechanisms of action, pharmacokinetic profiles, and toxicological considerations, supported by experimental data and detailed protocols for assessing their biological effects.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences in the biological activities of sulfur- and nitrogen-containing heterocycles can often be traced back to the distinct physicochemical properties imparted by the heteroatom itself.[5] Nitrogen, being more electronegative than sulfur, has a stronger influence on the electron distribution within the aromatic ring.[5] This difference in electronegativity affects the aromaticity, reactivity, and hydrogen bonding capacity of the heterocycle, all of which have profound implications for drug-receptor interactions.

For instance, in the context of five-membered aromatic heterocycles, the order of reactivity is generally considered to be pyrrole > furan > thiophene > benzene.[6] This higher reactivity of pyrrole (a nitrogen-containing heterocycle) compared to thiophene (a sulfur-containing heterocycle) can influence their metabolic stability and potential for off-target interactions.

Comparative Biological Activities: A Look at Anticancer and Antimicrobial Agents

Both sulfur- and nitrogen-containing heterocycles have yielded a rich harvest of bioactive compounds, particularly in the fields of oncology and infectious diseases. A direct comparison of their activities reveals both overlapping functionalities and distinct advantages for each class.

Anticancer Activity: Targeting Key Cellular Pathways

A compelling illustration of the comparative activities of these heterocycles can be seen in the development of kinase inhibitors for cancer therapy. The bioisosteric replacement of a nitrogen-containing ring with a sulfur-containing one (or vice versa) is a common strategy in medicinal chemistry to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[7]

For example, a comparative study of pyrazolyl hybrid chalcones revealed that while both furan and thiophene analogs exhibited cytotoxic effects, the thiophene-containing compound was particularly potent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin.[8]

Drug/Compound ClassHeterocycle TypeTarget/Mechanism of ActionCell LineIC50 (µM)Reference
Sorafenib Nitrogen (Pyridine, Pyrrole)Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases)MCF-70.23[6]
Olaparib Nitrogen (Phthalazinone, Piperazine)PARP inhibitorBRCA-mutated cell linesVaries[9]
Dasatinib Sulfur & Nitrogen (Thiazole, Piperazine)Multi-kinase inhibitor (BCR-ABL, SRC family)CML cell lines<1 (nM)[1]
Thiophene Carboxamide Derivative (2b) Sulfur (Thiophene)Tubulin polymerization inhibitorHep3B5.46[5]
Thiadiazole-Pyrrole Hybrid (3c) Sulfur & NitrogenAnticancerHT-29Not specified[7]
Thiadiazole-Thiophene Hybrid (7b) Sulfur & NitrogenAnticancerHT-29Not specified[7]

Mechanism of Action: A Tale of Two Kinase Inhibitors

To illustrate the different ways these heterocycles can interact with their targets, let's compare the mechanisms of two prominent anticancer drugs: Sorafenib (a nitrogen-containing multi-kinase inhibitor) and a representative thiophene-based tubulin inhibitor.

Diagram: Mechanism of Action of Sorafenib

Sorafenib_Mechanism cluster_cell Cancer Cell Sorafenib Sorafenib (Nitrogen Heterocycles) VEGFR_PDGFR VEGFR/PDGFR Sorafenib->VEGFR_PDGFR Inhibits RAF RAF Kinase Sorafenib->RAF Inhibits VEGFR_PDGFR->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: Sorafenib inhibits receptor tyrosine kinases (VEGFR, PDGFR) and RAF kinases, blocking the MAPK signaling pathway and reducing cancer cell proliferation and angiogenesis.[4]

Diagram: Mechanism of Action of a Thiophene-Based Tubulin Inhibitor

Thiophene_Tubulin_Inhibitor cluster_cell Cancer Cell Thiophene_Inhibitor Thiophene-based Tubulin Inhibitor Tubulin Tubulin Dimers Thiophene_Inhibitor->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Thiophene_Inhibitor->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest & Apoptosis Mitotic_Spindle->Cell_Cycle_Arrest

Caption: Thiophene-based tubulin inhibitors bind to the colchicine site on tubulin, preventing microtubule polymerization and leading to cell cycle arrest and apoptosis.[10][11]

Antimicrobial Activity: A Broad Spectrum of Action

Both nitrogen- and sulfur-containing heterocycles are prominent scaffolds in the development of antimicrobial agents. Their mechanisms of action are diverse, ranging from the inhibition of cell wall synthesis to the disruption of DNA replication.

Drug/Compound ClassHeterocycle TypeTarget Organism(s)MIC (µg/mL)Reference
Ciprofloxacin Nitrogen (Quinoline)S. aureus, E. coli16 (for some derivatives)[12]
Benzimidazole-Quinoline Hybrid NitrogenB. subtilis, S. aureus10-20[13]
Thiophene-based Pyrazole Sulfur & NitrogenAspergillus fumigatusMore potent than Amphotericin B[14]

Pharmacokinetics and Toxicity: A Balancing Act

The choice between a sulfur- and a nitrogen-containing heterocycle can have significant consequences for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.

Nitrogen heterocycles, with their capacity for hydrogen bonding, can influence a molecule's solubility and ability to cross biological membranes.[4] However, they can also be sites of metabolic modification, which can lead to either detoxification or the formation of reactive metabolites.

Sulfur-containing heterocycles, such as thiophene, are known to be susceptible to metabolic oxidation by cytochrome P450 enzymes.[12][15] This can lead to the formation of reactive intermediates, such as thiophene S-oxides and epoxides, which have been implicated in the toxicity of some thiophene-containing drugs.[12][15] However, it is important to note that the presence of a thiophene ring does not automatically confer toxicity, as the overall metabolic fate of the molecule depends on its entire structure and the presence of other metabolic pathways.[14]

Experimental Protocols: A Guide to Biological Evaluation

To provide a practical context for the comparison of these heterocycles, we present detailed protocols for key in vitro assays used to assess their biological activity.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of heterocyclic compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Step-by-Step Protocol for Broth Microdilution:

  • Prepare Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[17] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16]

Enzyme Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.[19]

Step-by-Step Protocol for ADP-Glo™ Kinase Assay:

  • Kinase Reaction: Set up the kinase reaction in a microplate well containing the kinase, substrate, ATP, and the test compound (inhibitor).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[8]

  • Measure Luminescence: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion: A Synergistic Future

Both sulfur- and nitrogen-containing heterocycles are indispensable tools in the medicinal chemist's armamentarium. While nitrogen heterocycles are more prevalent in approved drugs, sulfur-containing rings offer unique properties that can be exploited to overcome challenges in drug development, such as metabolic instability or lack of potency. The principle of bioisosterism, where these two classes of heterocycles can be interchanged, underscores their complementary nature.[7] A thorough understanding of their comparative biological activities, informed by robust experimental data, is crucial for the rational design of the next generation of therapeutics. The future of drug discovery will undoubtedly involve the continued exploration and synergistic application of both sulfur- and nitrogen-containing heterocyclic scaffolds.

References

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012, November 28). PharmaTutor. Retrieved from [Link]

  • (PDF) Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015, December 21). ResearchGate. Retrieved from [Link]

  • Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. (2024, November 5). PubMed. Retrieved from [Link]

  • (PDF) Synthesis of Thiadiazole-Pyrrole and Thiadiazole-Thiophene Hybrid Compounds: Molecular Modeling as Anticancer Agents. (2022, November 1). ResearchGate. Retrieved from [Link]

  • (PDF) Comparative study of chemically synthesized and plasma polymerized pyrrole and thiophene thin films. (1995, January 1). ResearchGate. Retrieved from [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. (2015, December 21). PubMed. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved from [Link]

  • A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. (2013, May 29). PubMed. Retrieved from [Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. (n.d.). MDPI. Retrieved from [Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (n.d.). MDPI. Retrieved from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). AJPR. Retrieved from [Link]

  • What are Tubulin inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. (n.d.). Інститут металофізики. Retrieved from [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. (n.d.). KIT - IBG. Retrieved from [Link]

  • Olaparib an anticancer drug: A review. (2021, August 28). ResearchGate. Retrieved from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. Retrieved from [Link]

  • A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2022, August 19). PubMed Central (PMC). Retrieved from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). MDPI. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization and Purity Validation of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

For researchers, scientists, and drug development professionals, ensuring the purity and identity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and identity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth technical overview of the characterization and purity validation of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE, a secondary amine with a heterocyclic core. By leveraging established analytical principles and comparing methodologies, this document serves as a practical framework for developing a robust quality control strategy for this and structurally related molecules.

Introduction: The Criticality of Purity in Drug Development

The journey of a potential drug candidate from discovery to clinical application is paved with stringent quality control measures. The purity of an Active Pharmaceutical Ingredient (API) is not merely a quality attribute but a critical determinant of its safety and efficacy. Impurities, even at trace levels, can arise from various stages of the manufacturing process, including starting materials, intermediates, reagents, and degradation products.[1] These impurities can possess undesirable pharmacological or toxicological properties, potentially compromising patient safety.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the identification, qualification, and control of impurities in new drug substances.[1]

This guide will navigate the essential steps for the comprehensive characterization and purity validation of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE, providing a comparative analysis of suitable analytical techniques and the rationale behind their selection and validation.

Structural Characterization of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

Before assessing purity, it is imperative to unequivocally confirm the chemical structure of the primary molecule. A combination of spectroscopic techniques is employed for this purpose, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3][4] For N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative numbers (integration). Key expected signals would include those for the N-methyl group, the methylene bridge, and the protons on the tetrahydrothiopyran ring. The chemical shifts of the ring protons will be influenced by the electronegativity of the sulfur atom.[5][6]

  • ¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon environments. This is particularly useful for confirming the carbon skeleton of the molecule.

  • 2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. This is a definitive method for confirming the molecular formula.

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum, often induced by techniques like Electron Ionization (EI), provides structural information. For cyclic amines, characteristic fragmentation involves cleavage of the ring.[7][8] The fragmentation of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE would be expected to show losses related to the methyl group and fragmentation of the tetrahydrothiopyran ring.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (if protonated), C-H stretching and bending, and C-N stretching.

Potential Impurities: A Synthesis-Based Approach

A thorough understanding of the synthetic route is paramount for predicting and identifying potential process-related impurities. A likely synthetic pathway for N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE is through the reductive amination of tetrahydrothiopyran-4-one with methylamine.[10][11][12]

graph "Synthesis_and_Impurities" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Potential Impurities from Reductive Amination Synthesis.

Based on this synthetic route, potential impurities could include:

  • Unreacted Starting Materials: Residual tetrahydrothiopyran-4-one and methylamine.

  • Intermediate Impurities: Unreacted imine intermediate.

  • Over-alkylation Products: Tertiary amines formed from the reaction of the product with another molecule of the starting ketone followed by reduction.

  • By-products from the Reducing Agent: Impurities derived from the reducing agent used (e.g., borate salts if sodium borohydride is used).[13]

  • Starting Material Impurities: Impurities present in the initial tetrahydrothiopyran-4-one.

Comparative Analysis of Analytical Techniques for Purity Determination

The selection of an appropriate analytical method for purity determination depends on the physicochemical properties of the analyte and the potential impurities. For N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE, the primary techniques to consider are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry.

Technique Principle Advantages for N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE Disadvantages/Considerations
HPLC-UV Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.- Versatile for a wide range of polarities. - Non-destructive. - Well-established and robust.- The target molecule lacks a strong chromophore, potentially leading to low sensitivity. Derivatization may be necessary.[14]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.- High separation efficiency for volatile and semi-volatile compounds. - Provides structural information from mass spectra.[15]- Amines can exhibit poor peak shape due to interaction with the column.[16] - Derivatization may be required to improve volatility and peak shape.
LC-MS Combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry.- High sensitivity and selectivity. - Applicable to a wide range of compounds without the need for volatility. - Provides molecular weight and structural information.- More complex instrumentation and higher cost. - Matrix effects can influence ionization.

For a comprehensive purity assessment, a combination of these techniques is often employed. HPLC-UV can be used for routine purity checks and quantification of known impurities, while LC-MS or GC-MS are invaluable for the identification of unknown impurities and for achieving lower detection limits.

Alternative Compound for Comparison: N-Benzylpiperidine

To provide a practical comparison, we will consider N-benzylpiperidine as an alternative compound. It is a commercially available secondary amine with a heterocyclic ring, making it a relevant comparator.[17][18]

Parameter N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE N-Benzylpiperidine
Structure Contains a tetrahydrothiopyran ringContains a piperidine ring and a benzyl group
Molecular Weight ~145.26 g/mol 175.27 g/mol [19]
UV Chromophore WeakStrong (due to the benzyl group)
Volatility Moderately volatileModerately volatile
Primary Analytical Challenge Low UV absorbancePotential for co-elution with related impurities

This comparison highlights a key difference: the presence of a strong UV chromophore in N-benzylpiperidine makes its analysis by HPLC-UV more straightforward and sensitive compared to N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE.

Experimental Protocols and Method Validation

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[19][20] The validation parameters are defined by ICH guideline Q2(R1).[9]

graph "Analytical_Method_Validation_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: General Workflow for Analytical Method Validation.
Proposed HPLC-UV Method for Purity Determination

Given the likely low UV absorbance of the target molecule, this method may require optimization for sensitivity or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A/B (50:50)

Validation Parameters and Acceptance Criteria:

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interference at the retention time of the main peak and known impurities.
Linearity Analyze a minimum of five concentrations across the range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze spiked samples at three concentration levels (e.g., 80%, 100%, 120%).Recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different day, analyst, instrument).RSD ≤ 2.0%.
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the linearity curve.To be established based on the required sensitivity.
Robustness Vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).System suitability parameters are met.
Proposed GC-MS Method for Impurity Identification

This method is ideal for identifying volatile and semi-volatile impurities.

Chromatographic and Spectrometric Conditions (Starting Point):

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Illustrative HPLC Purity Data Comparison

Compound Retention Time (min) Purity by Area % Major Impurity (RRT) Impurity Level (%)
N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE8.599.51.2 (Unreacted Ketone)0.2
N-Benzylpiperidine12.299.80.9 (Starting Material)0.1

Table 2: Summary of a Hypothetical HPLC Method Validation

Parameter Result Acceptance Criteria Status
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Repeatability (RSD) 0.8%≤ 2.0%Pass
Intermediate Precision (RSD) 1.2%≤ 2.0%Pass
LOQ 0.05%ReportablePass

Conclusion

The characterization and purity validation of N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE require a multi-faceted analytical approach. While the molecule's lack of a strong UV chromophore presents a challenge for HPLC-UV analysis, this can be overcome through method optimization, the use of alternative detectors, or by employing complementary techniques such as GC-MS and LC-MS.

A thorough understanding of the synthetic process is crucial for predicting and identifying potential impurities. The validation of the chosen analytical methods according to ICH guidelines is a non-negotiable step to ensure the generation of reliable and accurate data. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can establish a robust quality control strategy for N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE, ensuring its identity, purity, and suitability for further development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 45(10), 865–883.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021).
  • Whitman College. (n.d.). GCMS Section 6.15: Amine Fragmentation. Retrieved from [Link]

  • Macomber, R. S. (1996). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.
  • ResearchGate. (2025). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
  • Google Patents. (n.d.). US4485261A - Process for producing methylamines.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. [Link]

  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]

  • Safrole. (n.d.). Methylamine Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Direct reductive amination of ketones with ammonium salt catalysed by CpIr(iii) complexes bearing an amidato ligand*. [Link]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • PubChem. (n.d.). N-Methylpiperidine. Retrieved from [Link]

  • PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]

  • Revistas Bolivianas. (2013). 8_Tetrahydropyrimidines synthesis. [Link]

  • Department of Drug Administration, Nepal. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

  • EJNMMI Radiopharmacy and Chemistry. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Cyclohexylamine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031404). Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). DETERMINATION AND QUANTIFICATION OF A N-NITROSO-N-METHYLCYCLOHEXYLAMINE IN THE BROMHEXINE HYDROCHLORIDE ACTIVE PHARMACEUTICAL INGREDIENT BY GC-MS/MS. [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • ChemBK. (2024). N-benzylpiperidine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Tetrahydrothiopyran Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-focused comparison of putative tetrahydrothiopyran amine derivatives as inhibitors of Acetylcholinesterase (ACh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused comparison of putative tetrahydrothiopyran amine derivatives as inhibitors of Acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] We will navigate the nuances of comparative molecular docking, moving beyond a simple procedural list to explain the critical thinking behind experimental choices. This document is designed to be a self-validating system, grounding its protocols in established scientific principles and authoritative sources.

The Significance of Tetrahydrothiopyran Amines and In Silico Screening

Tetrahydrothiopyran amine scaffolds are of growing interest in medicinal chemistry due to their structural resemblance to endogenous molecules and their potential to form diverse interactions with biological targets. In silico techniques, particularly molecular docking, have become indispensable in modern drug discovery for rapidly screening and prioritizing compounds before committing to costly and time-consuming synthesis and in vitro testing.[3][4] This guide will demonstrate how to leverage these computational tools to perform a rigorous comparative analysis.

Experimental Design: A Hypothetical Case Study

For this guide, we will conduct a comparative docking study of three hypothetical tetrahydrothiopyran amine derivatives (THPTA-1, THPTA-2, and THPTA-3) against human Acetylcholinesterase (AChE). We will also include Donepezil, a known AChE inhibitor, as a reference compound to validate our docking protocol and benchmark the performance of our novel derivatives.[1][2]

Our primary objectives are to:

  • Predict the binding affinity and binding mode of each derivative within the AChE active site.

  • Identify key molecular interactions driving the binding of these ligands.

  • Compare the potential inhibitory activity of the derivatives against each other and the known inhibitor, Donepezil.

The Comparative Docking Workflow: A Step-by-Step Protocol with Rationale

A successful docking study is more than just running software; it's a series of carefully considered steps designed to mimic a biological system accurately.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_retrieval 1. Target Protein Retrieval (PDB ID: 4EY7) Protein_prep 2. Protein Preparation PDB_retrieval->Protein_prep Ligand_prep 3. Ligand Preparation Protein_prep->Ligand_prep Grid_gen 4. Grid Box Generation Ligand_prep->Grid_gen Validation 5. Docking Protocol Validation (Redocking) Grid_gen->Validation Docking 6. Comparative Docking Simulation Validation->Docking Results_analysis 7. Analysis of Docking Results Docking->Results_analysis Visualization 8. Visualization of Interactions Results_analysis->Visualization Conclusion 9. Conclusion & Prioritization Visualization->Conclusion G cluster_protein AChE Active Site cluster_ligands Ligands TRP86 TRP86 TYR337 TYR337 PHE338 PHE338 ASP74 ASP74 SER203 SER203 Donepezil Donepezil Donepezil->TRP86 H-Bond Donepezil->TYR337 π-π stacking Donepezil->PHE338 Hydrophobic THPTA1 THPTA-1 THPTA1->TRP86 H-Bond THPTA1->SER203 H-Bond THPTA2 THPTA-2 THPTA2->TRP86 H-Bond THPTA2->TYR337 π-π stacking THPTA2->ASP74 Ionic

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Methyl(tetrahydrothiopyran-4-yl)methylamine

Introduction: The Imperative for Rigorous Method Validation In pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs), intermediates, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Method Validation

In pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. N-Methyl(tetrahydrothiopyran-4-yl)methylamine serves as a key exemplar of a secondary amine, a structural motif frequently encountered in medicinal chemistry. The validation of analytical methods used to assess such compounds is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy.[1][2] This process provides documented evidence that an analytical procedure is fit for its intended purpose.[1][3]

Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines that form the global standard for analytical method validation.[4][5][6] These guidelines emphasize a lifecycle approach, where a method is developed, validated, and continuously monitored to ensure its performance over time.[6] This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine, detailing their validation in accordance with ICH Q2(R2) principles.[5][7][8]

Primary Technique: High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its versatility in separating non-volatile and thermally sensitive compounds. For a secondary amine like N-Methyl(tetrahydrothiopyran-4-yl)methylamine, which lacks a strong native chromophore, direct UV detection is often insensitive. The strategic solution is pre-column derivatization, a chemical modification that attaches a UV-active or fluorescent tag to the analyte, dramatically enhancing detectability and improving chromatographic behavior.[9][10]

Causality of Experimental Choices: The choice of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) as the derivatizing agent is deliberate. FMOC-Cl reacts rapidly and specifically with primary and secondary amines under mild conditions to form a stable, highly fluorescent derivative.[10][11] This allows for sensitive detection using either a UV or, preferably, a fluorescence detector, which offers superior sensitivity and selectivity. The reversed-phase HPLC method is selected for its robustness and ability to effectively separate the derivatized amine from excess reagent and other matrix components.

Experimental Workflow: HPLC-UV/FLD

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample 1. Sample Weighing (N-Methyl(tetrahydrothiopyran-4-yl)methylamine) Dilution 2. Dilution (Acetonitrile/Water) Sample->Dilution Buffer 3. pH Adjustment (Borate Buffer, pH 8.5) Dilution->Buffer Reagent 4. Add FMOC-Cl Reagent Buffer->Reagent Reaction 5. Incubation (40°C, 30 min) Reagent->Reaction Quench 6. Quench Reaction (e.g., with Glycine) Reaction->Quench Injection 7. HPLC Injection Quench->Injection Separation 8. Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection 9. Detection (Fluorescence: Ex 265 nm, Em 315 nm) Separation->Detection Data 10. Data Acquisition & Processing Detection->Data

Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.

Detailed Experimental Protocol: HPLC-UV/FLD
  • Standard and Sample Preparation:

    • Prepare a stock solution of N-Methyl(tetrahydrothiopyran-4-yl)methylamine reference standard at 1.0 mg/mL in 50:50 acetonitrile:water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 25 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Accurately weigh and dissolve the test sample to achieve a target concentration within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of each standard, QC, or sample solution in a vial, add 400 µL of 0.1 M borate buffer (pH 8.5).

    • Add 500 µL of a 2 mg/mL solution of FMOC-Cl in anhydrous acetonitrile.

    • Vortex the mixture and incubate in a water bath at 40°C for 30 minutes.

    • To quench the reaction, add 100 µL of a 0.1 M glycine solution and vortex.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 50% B to 95% B over 15 minutes, hold for 3 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.

Validation Performance Data: HPLC-UV/FLD

The method was validated according to ICH Q2(R2) guidelines, yielding the following performance characteristics.[5][12]

Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interference at the analyte's retention time from blank, placebo, or known impurities.Peak is spectrally pure and well-resolved from placebo and degradant peaks (Resolution > 2.0).Pass
Linearity & Range Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over the range of 0.5 µg/mL to 25 µg/mL.Pass
Accuracy 80.0% - 120.0% recovery for impurities.[13]98.5% - 101.2% recovery across three concentration levels (n=3 at each level).Pass
Precision (Repeatability) RSD ≤ 2.0% for n=6 preparations at 100% test concentration.[14]RSD = 0.85%Pass
Precision (Intermediate) RSD ≤ 3.0% (different days, analysts).RSD = 1.25%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.5 µg/mLPass
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.0.15 µg/mLPass
Robustness RSD remains within limits after small, deliberate variations (flow rate ±0.1, pH ±0.2).[7][15]All variations resulted in RSD < 2.0% and system suitability passed.Pass

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful alternative, offering exceptional specificity and sensitivity. GC is ideal for volatile or semi-volatile compounds. However, the direct analysis of polar secondary amines like N-Methyl(tetrahydrothiopyran-4-yl)methylamine by GC can be challenging due to their tendency to cause peak tailing on standard columns.[16] Derivatization is again the key, but for GC, the goal is to reduce polarity and increase volatility.[17]

Causality of Experimental Choices: Benzenesulfonyl chloride is an effective derivatizing agent for GC analysis of amines.[17][18] It converts the polar amine into a more volatile and thermally stable sulfonamide derivative, which exhibits excellent chromatographic properties. Coupling GC with a mass spectrometer provides an orthogonal detection method to HPLC-UV/FLD. MS detection is not only highly sensitive but also provides structural information based on the fragmentation pattern of the analyte, making it invaluable for definitive identification and the analysis of unknown impurities.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep_gc Sample Preparation & Derivatization cluster_analysis_gc Instrumental Analysis Sample_GC 1. Sample Weighing Dilution_GC 2. Dissolution (e.g., in Toluene) Sample_GC->Dilution_GC Base_GC 3. Add Base (Aqueous NaOH) Dilution_GC->Base_GC Reagent_GC 4. Add Benzenesulfonyl Chloride Base_GC->Reagent_GC Reaction_GC 5. Agitation/Heating (e.g., 80°C, 30 min) Reagent_GC->Reaction_GC Extraction_GC 6. Liquid-Liquid Extraction (e.g., with Hexane) Reaction_GC->Extraction_GC Dry_GC 7. Dry Organic Layer (Na₂SO₄) Extraction_GC->Dry_GC Injection_GC 8. GC Injection Dry_GC->Injection_GC Separation_GC 9. Chromatographic Separation (DB-5ms Column, Temp Program) Injection_GC->Separation_GC Ionization_GC 10. Electron Ionization (EI) Separation_GC->Ionization_GC Detection_GC 11. Mass Analysis (Quadrupole Analyzer) Ionization_GC->Detection_GC Data_GC 12. Data Acquisition & Processing Detection_GC->Data_GC

Caption: Workflow for GC-MS analysis with chemical derivatization.

Detailed Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of N-Methyl(tetrahydrothiopyran-4-yl)methylamine reference standard at 1.0 mg/mL in toluene.

    • Create calibration standards and QC samples by serial dilution.

  • Derivatization Procedure: [17]

    • In a reaction vial, combine 200 µL of the sample/standard with 200 µL of 10 M Sodium Hydroxide (NaOH).

    • Add 200 µL of Benzenesulfonyl Chloride (BSC).

    • Seal the vial and agitate the mixture at room temperature for 30 minutes.

    • Add an additional 0.5 mL of 10 M NaOH and continue agitation at 80°C for 30 minutes.

    • After cooling, extract the derivative by adding 1 mL of hexane and vortexing for 2 minutes.

    • Transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried hexane solution to a GC vial for analysis.

  • Chromatographic Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[18]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: Initial temperature 150°C (hold 1 min), ramp at 20°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using a characteristic ion for the derivative for quantification, and Scan mode (50-550 m/z) for identification.

Validation Performance Data: GC-MS
Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interfering peaks in the chromatogram of the blank. Mass spectrum of the analyte peak matches the reference standard.Clean baseline in blank injections. Mass spectrum of the derivatized analyte is unique and consistent.Pass
Linearity & Range Correlation coefficient (r²) ≥ 0.995r² = 0.9985 over the range of 0.1 µg/mL to 50 µg/mL.Pass
Accuracy 80.0% - 120.0% recovery.97.2% - 103.5% recovery across three concentration levels.Pass
Precision (Repeatability) RSD ≤ 5.0% for n=6 preparations.RSD = 2.1%Pass
Precision (Intermediate) RSD ≤ 6.0% (different days, analysts).RSD = 3.5%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.1 µg/mLPass
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.0.03 µg/mLPass
Robustness RSD remains within limits after small, deliberate variations (inlet temp ±5°C, oven ramp ±1°C/min).All variations resulted in RSD < 5.0% and system suitability passed.Pass

Objective Comparison: HPLC-UV/FLD vs. GC-MS

The choice between HPLC and GC-MS is dictated by the specific analytical objective, such as routine quality control, stability testing, or impurity identification.

FeatureHPLC-UV/FLD with DerivatizationGC-MS with Derivatization
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility/boiling point.
Applicability Excellent for non-volatile, polar, and thermally labile compounds.Best for volatile or semi-volatile, thermally stable compounds.
Specificity High, based on retention time and fluorescence properties. Orthogonal methods may be needed for co-eluting peaks.[14][19]Very high, based on both retention time and unique mass fragmentation pattern, providing structural confirmation.
Sensitivity (LOQ) Very good (0.5 µg/mL in this example), especially with fluorescence detection.Excellent (0.1 µg/mL in this example), especially in SIM mode.
Precision Typically higher (RSD < 2%) due to the robustness of liquid-phase injections.Good (RSD < 5%), but can be more variable due to injection technique and derivatization efficiency.
Sample Preparation Simpler derivatization, often in-vial without extraction.More complex, often requiring multi-step derivatization and liquid-liquid extraction.[17]
Throughput Moderate; typical run times are 15-30 minutes.Moderate; similar run times, but sample preparation can be a bottleneck.
Use Case Ideal for quantitative assays, purity determinations, and routine QC where the analyte and key impurities are known.Superior for impurity identification, structure elucidation, and trace-level analysis where definitive proof of identity is required.

Conclusion and Recommendations

Both HPLC-UV/FLD and GC-MS, when properly developed and validated, are powerful and suitable techniques for the analysis of N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

  • For routine quality control, assay, and purity testing , the HPLC-UV/FLD method is recommended. Its higher precision, simpler sample preparation, and proven robustness make it ideal for high-throughput environments where reliability and consistency are the primary concerns.

  • For impurity profiling, identification of unknown degradants, and confirmatory analysis , the GC-MS method is the superior choice. The unparalleled specificity of mass spectrometric detection provides confidence in the identity of measured analytes and is essential during development and investigation activities.

Ultimately, a comprehensive analytical strategy may employ both techniques. HPLC can be used for routine release testing, while GC-MS serves as a complementary, orthogonal method for validation, stability studies, and in-depth investigations, ensuring a complete and scientifically sound understanding of the drug substance.[19][20]

References

  • BenchChem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
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  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

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  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. Retrieved from [Link]

  • Clark, C. R., DeRuiter, J., & Noggle, F. T. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399–404. Retrieved from [Link]

  • Pharmatech. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

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  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(1). Retrieved from [Link]

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  • D'Aniello, A., et al. (2007). Typical HPLC determination of methylamine (CH3-NH2) coming from the oxidation of NMDA with D-AspO. ResearchGate. Retrieved from [Link]

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Validation

A Comparative Guide to the Physicochemical Properties of Thiopyran and Piperidine Derivatives for Drug Discovery

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. Among the myriad of available ring systems, six-m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. Among the myriad of available ring systems, six-membered heterocycles are particularly prevalent. This guide provides an in-depth, objective comparison of the physicochemical properties of two such scaffolds: thiopyran and piperidine. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of novel therapeutics. We will explore the nuances of their intrinsic properties, supported by experimental data and detailed methodologies for their determination.

Structural and Electronic Distinctions: The Influence of the Heteroatom

The fundamental differences in the physicochemical profiles of thiopyran and piperidine derivatives stem from the replacement of a methylene group in cyclohexane with a sulfur or a nitrogen atom, respectively. This seemingly subtle change has profound implications for the geometry, electronics, and, consequently, the drug-like properties of the resulting molecules.

Piperidine , a saturated amine, features an sp3-hybridized nitrogen atom with a lone pair of electrons. This lone pair imparts basicity to the molecule and serves as a hydrogen bond acceptor. The piperidine ring typically adopts a stable chair conformation, similar to cyclohexane.[1] Substituents on the nitrogen or the carbon atoms can significantly influence its conformation and properties.[2]

Thiopyran , in its saturated form (tetrahydrothiopyran), contains an sp3-hybridized sulfur atom. Unlike nitrogen, sulfur is less electronegative and its lone pairs are more diffuse, rendering the thiopyran ring significantly less basic. The C-S bond is also longer and less polar than the C-N bond.[3] These differences in bond lengths and angles can lead to subtle but important variations in ring conformation and steric profiles compared to piperidine.

Thiopyran Thiopyran Piperidine Piperidine Thiopyran->Piperidine Structural Comparison

Caption: Comparison of Thiopyran and Piperidine Structures.

Comparative Analysis of Key Physicochemical Properties

The success of a drug candidate is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare thiopyran and piperidine derivatives across several critical parameters.

Physicochemical PropertyThiopyran DerivativesPiperidine DerivativesSignificance in Drug Discovery
pKa Generally non-basic.Basic (pKa of conjugate acid typically 8-11).[4][5][6]Influences solubility, absorption, and interaction with acidic targets.
logP/logD Generally more lipophilic.Lipophilicity is tunable via N-substitution.[7]Affects permeability, solubility, and off-target toxicity.
Aqueous Solubility Generally lower.Higher, especially when protonated at physiological pH.[8][9]Crucial for formulation and achieving therapeutic concentrations.[10][11]
Metabolic Stability Prone to S-oxidation.Prone to N-dealkylation and C-hydroxylation.[12][13]Determines the drug's half-life and potential for drug-drug interactions.
Hydrogen Bonding Weak H-bond acceptor.Strong H-bond acceptor (N-H donor in unsubstituted form).Mediates interactions with biological targets and influences solubility.
Basicity (pKa): A Defining Difference

The most striking difference between the two scaffolds is their basicity. Piperidine is a well-known base, with the pKa of its conjugate acid typically falling in the range of 8-11.[4][5][6] This means that at physiological pH (around 7.4), a significant portion of piperidine-containing drugs will be protonated. This charge can enhance aqueous solubility and facilitate interactions with acidic residues in target proteins. However, high basicity can also lead to liabilities such as hERG channel inhibition and increased clearance.

In stark contrast, the sulfur atom in the thiopyran ring does not confer significant basicity. This makes thiopyran derivatives attractive when a non-basic scaffold is required to mitigate basicity-related adverse effects.

Lipophilicity (logP) and Distribution (logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.[14][15] While the inherent lipophilicity of the parent thiopyran and piperidine rings is similar, the ability to readily functionalize the nitrogen atom in piperidine provides a powerful handle to modulate this property. N-alkylation or acylation can significantly alter the lipophilicity of piperidine derivatives.[7] For thiopyran, modulation of lipophilicity relies solely on substitution at the carbon framework.

Aqueous Solubility

Aqueous solubility is a prerequisite for oral absorption and parenteral formulation.[10][11] The basicity of the piperidine ring is a major advantage in this regard. At pH values below their pKa, piperidine derivatives can form soluble salts, significantly enhancing their concentration in aqueous media.[8][9] Thiopyran derivatives, being non-basic, generally exhibit lower aqueous solubility, which may necessitate enabling formulation strategies.[16]

Metabolic Stability

Both scaffolds are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes.[17] Saturated heterocycles are often metabolized at the position adjacent to the heteroatom.[12] For piperidine derivatives, common metabolic pathways include N-dealkylation and C-hydroxylation.[13] The metabolic fate of thiopyran derivatives is often dominated by S-oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's polarity and pharmacological activity.

Strategies to enhance metabolic stability often involve blocking metabolically liable sites, for instance, by introducing fluorine atoms or by altering the steric and electronic environment of the ring.[12]

G cluster_piperidine Piperidine Metabolism cluster_thiopyran Thiopyran Metabolism p Piperidine Derivative p_met N-dealkylation, C-hydroxylation p->p_met CYP450 clearance Enhanced Clearance p_met->clearance Increased Polarity t Thiopyran Derivative t_met S-oxidation (Sulfoxide, Sulfone) t->t_met CYP450 t_met->clearance Increased Polarity

Caption: Common Metabolic Pathways for Piperidine and Thiopyran Derivatives.

Experimental Protocols for Physicochemical Profiling

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following are standard, validated protocols for key parameters.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.[18][19] The inflection point of the resulting titration curve corresponds to the pKa.[20]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).[19]

    • Prepare standardized 0.1 M solutions of HCl and NaOH.[18]

    • Use a 0.15 M KCl solution to maintain constant ionic strength.[18]

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stirrer.[19]

    • If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.

    • Add the titrant in small increments and record the pH after each addition, ensuring the reading has stabilized.[19]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest portion of the curve (the inflection point).[20] Perform the titration in triplicate to ensure reproducibility.[19]

G start Prepare Solutions (Compound, Titrant, KCl) calibrate Calibrate pH Meter start->calibrate titrate Titrate Compound Solution with Acid/Base calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine pKa from Inflection Point plot->analyze

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for logP determination, involving the partitioning of a compound between n-octanol and water.[21]

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

    • Saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers.

  • Partitioning:

    • Add a small amount of the stock solution to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.

    • Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the thermodynamic solubility of a compound in an aqueous buffer.[10][11]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS).[22]

  • Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[11] The presence of undissolved solid should be visually confirmed.[11]

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a low-binding filter, e.g., 0.45 µm PVDF).[10]

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[22]

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.[13][23]

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human liver microsomes, HLM), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound (typically at a final concentration of 1 µM).

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion and Future Perspectives

The choice between a thiopyran and a piperidine scaffold is a nuanced decision that must be guided by the specific goals of the drug discovery program. Piperidine offers the advantages of inherent basicity, which can be leveraged to enhance solubility and target interactions, along with a well-established track record in approved drugs.[24][25][26] However, this basicity can also be a liability. Thiopyran provides a non-basic alternative, which can be beneficial for avoiding basicity-related off-target effects. The distinct metabolic profiles of the two heterocycles also present both challenges and opportunities for optimization.

As our understanding of the interplay between physicochemical properties and biological outcomes continues to grow, a rational, data-driven approach to scaffold selection is paramount. The experimental protocols outlined in this guide provide a framework for generating the high-quality data needed to make these critical decisions and to ultimately design safer and more effective medicines.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methyl(tetrahydrothiopyran-4-yl)methylamine

This document provides essential, in-depth guidance for the proper handling and disposal of N-Methyl(tetrahydrothiopyran-4-yl)methylamine (CAS No. 950603-22-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, in-depth guidance for the proper handling and disposal of N-Methyl(tetrahydrothiopyran-4-yl)methylamine (CAS No. 950603-22-2). As a specialized chemical used in advanced research and drug development, its unique properties necessitate a rigorous and scientifically-grounded disposal protocol. This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance for your laboratory.

Hazard Assessment: Understanding the Intrinsic Risks

N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a corrosive secondary amine containing a sulfur heterocycle. Its disposal procedure is dictated by its significant chemical hazards. A failure to appreciate these risks can lead to serious injury, environmental damage, and regulatory non-compliance.

The compound is classified as a corrosive material that causes severe skin burns and serious eye damage.[1][2] Ingestion is harmful, and inhalation of its vapors may cause respiratory irritation.[2][3] The toxicological properties have not been fully investigated, which necessitates treating it with the highest degree of caution.[1]

Table 1: Hazard Profile of N-Methyl(tetrahydrothiopyran-4-yl)methylamine

PropertyIdentifier / ClassificationSource
CAS Number 950603-22-2[1][2]
GHS Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[2]
Signal Word Danger[1][2]
Key Precautionary Statements P260: Do not breathe mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents, acid chlorides.[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides.[1][2]

The presence of both an amine group and a sulfur atom means that this compound is chemically reactive and poses multiple hazards. The amine functionality makes it basic and corrosive, while the sulfur atom can lead to the release of toxic sulfur oxides upon combustion.[1][2] Therefore, disposal must be managed through controlled, high-temperature incineration at a licensed facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][5]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste is collected. The core principle is the strict segregation and secure containment of the waste stream to prevent hazardous reactions.[4][6]

Step-by-Step Segregation and Storage Workflow
  • Identify and Segregate: Isolate all waste containing N-Methyl(tetrahydrothiopyran-4-yl)methylamine, including pure substance, solutions, and contaminated labware (e.g., pipette tips, vials). This waste stream must be kept separate from other chemical wastes, especially acids and oxidizing agents, to prevent violent reactions.[1][4]

  • Select a Compatible Container:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container. The original product container is often a suitable choice.[6]

    • Ensure the container material is compatible with corrosive amines. High-density polyethylene (HDPE) or other chemically resistant plastic carboys are recommended. Do not use metal containers, as amines can be corrosive to some metals.[6][7]

  • Proper Labeling:

    • Label the container with the words "HAZARDOUS WASTE ".[6]

    • Clearly list all contents, including "N-Methyl(tetrahydrothiopyran-4-yl)methylamine" and any solvents or other chemicals present.

    • Indicate the associated hazards: Corrosive, Toxic .

    • Attach a completed hazardous waste tag as required by your institution and local regulations.[8]

  • Secure Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.

    • Store the container in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA).[1][7]

    • The storage area should be away from direct sunlight, heat sources, and incompatible substances.[4] Store in a corrosives cabinet if available.

Disposal Decision and Execution Workflow

The disposal of this chemical is not a laboratory procedure. It requires professional intervention. The following workflow outlines the necessary decision-making and execution process.

DisposalWorkflow cluster_Lab Laboratory Actions cluster_EHS EHS / Professional Disposal Actions A Identify Waste: N-Methyl(tetrahydro- thiopyran-4-yl)methylamine B Segregate from Incompatible Wastes (Acids, Oxidizers) A->B C Select Compatible HDPE Container B->C D Label Container: 'HAZARDOUS WASTE' + Contents + Hazards C->D E Store Securely in Satellite Accumulation Area D->E F Request Waste Pickup via Institutional EHS Office E->F Hand-off G EHS Personnel Collects and Consolidates Waste H Transport by Licensed Hazardous Waste Hauler G->H I Final Disposal at Approved Waste Plant (Incineration) H->I

Diagram Caption: Disposal workflow from laboratory generation to final disposal.

Step-by-Step Disposal Execution
  • Do Not Attempt Neutralization: Due to its complex structure and unknown reaction byproducts, in-lab neutralization is not recommended. The risk of generating more hazardous or volatile compounds is significant.

  • Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS office (or equivalent regulatory body) to schedule a pickup.[9]

  • Engage a Licensed Professional: The disposal must be handled by a licensed hazardous waste disposal company.[4] These professionals are equipped to manage transportation and ensure the material is sent to an approved waste disposal plant, typically for high-temperature incineration.[1][2][3] This is the only acceptable method to ensure the complete destruction of the molecule and its hazardous breakdown products (NOx, SOx).[1][2]

  • Maintain Records: Keep meticulous records of waste disposal, including quantities, dates, and collection confirmation, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[4][8]

Emergency Procedures: Spill Management

Preparedness for accidental spills is a critical component of safe handling.[4]

  • Evacuate and Ventilate: In case of a significant spill, evacuate non-essential personnel from the area. Ensure the area is well-ventilated. Use a chemical fume hood for all handling procedures.[1]

  • Wear Full PPE: Before addressing a spill, don appropriate Personal Protective Equipment (PPE), including:

    • Eye/Face Protection: Chemical safety goggles and a face shield.[1]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.[1]

    • Body Protection: A lab coat or chemical-resistant apron.[1]

    • Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator may be necessary. Personnel must be properly trained and fit-tested for respirator use.[7]

  • Contain and Absorb:

    • For small spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

    • Collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of N-Methyl(tetrahydrothiopyran-4-yl)methylamine, protecting themselves, their colleagues, and the environment.

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  • Hazardous Waste - EHSO Manual. Oakland University. [Link] (Note: A representative example of institutional EHS guidelines)

Sources

Handling

Personal protective equipment for handling N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

Essential Safety and Handling Guide for N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE This document provides a comprehensive, procedural guide to the safe handling, use, and disposal of N-Methyl(tetrahydrothiopyran-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE

This document provides a comprehensive, procedural guide to the safe handling, use, and disposal of N-Methyl(tetrahydrothiopyran-4-yl)methylamine (CAS No. 950603-22-2). As a secondary amine with significant corrosive properties, stringent adherence to these protocols is essential to ensure personnel safety and experimental integrity in all research and development settings. This guide is built on the foundational principles of risk mitigation, procedural clarity, and verifiable safety standards.

Core Hazard Profile and Risk Assessment

N-Methyl(tetrahydrothiopyran-4-yl)methylamine is a corrosive material that can cause severe damage to skin, eyes, and the respiratory tract.[1] Its toxicological properties have not been fully investigated, which necessitates a cautious approach, treating it as a substance with potential for unknown long-term health effects.[1] A thorough understanding of its classified hazards is the first step in establishing a safe operational workflow.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 1B/1C Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Irritation Category 1 Causes serious eye damage.[1][2]
Acute Toxicity, Oral Category 4 Harmful if swallowed.[2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |

The causality behind these classifications is rooted in the chemical reactivity of the amine group. Amines are basic and can readily react with moisture on biological tissues, leading to a corrosive effect that can cause severe, irreversible damage.[3] The "Category 1" designation for skin and eye damage signifies the highest level of risk, mandating the most robust protective measures.[1][2]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of PPE is not merely a checklist but a dynamic response to the specific procedures being undertaken.

PPE Selection Logic

The level of PPE must correspond to the risk of exposure. Routine handling of small quantities inside a certified chemical fume hood represents the baseline. Tasks with a higher splash or aerosolization potential, such as large-volume transfers or spill cleanup, require an escalation in protective measures.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Action Start Start: Assess Handling Task Risk Evaluate Splash & Aerosol Potential Start->Risk Baseline Baseline PPE (Routine Use in Hood) Risk->Baseline Low Enhanced Enhanced PPE (Spill / Large Transfer) Risk->Enhanced High Proceed Proceed with Caution Baseline->Proceed Enhanced->Proceed

Caption: PPE selection is dictated by the assessed risk of the handling task.

Detailed PPE Specifications

The following table outlines the minimum required PPE for any interaction with N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

Table 2: Personal Protective Equipment Specifications

PPE Category Item Specifications & Rationale
Eye & Face Protection Chemical Safety Goggles Must be worn at all times to protect from splashes and vapors. Standard safety glasses are insufficient.[4]
Face Shield Required over goggles during transfers, dilutions, or any activity with a heightened splash risk. This provides a secondary barrier for the entire face.[4][5]
Hand Protection Chemical-Resistant Gloves Double-gloving with nitrile or neoprene gloves is recommended.[5][6] The outer glove absorbs initial contact, while the inner glove provides protection during doffing. Always inspect gloves for degradation or punctures before use.[1]
Body Protection Flame-Resistant Lab Coat Must be fully buttoned to provide maximum torso and arm coverage.
Chemical-Resistant Apron Worn over the lab coat, this provides an additional layer of protection against corrosive spills to the torso and legs.[5]
Closed-toe Shoes Made of a non-porous material to protect feet from spills. Perforated shoes or sandals are strictly prohibited.[5]
Respiratory Protection Chemical Fume Hood All handling of this compound must occur within a properly functioning and certified chemical fume hood to control vapor inhalation.[1]

| | Air-Purifying Respirator | A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations like a significant spill outside of the fume hood.[4][7] |

Standard Operating Procedure: Safe Handling Workflow

This protocol provides a self-validating system for handling the chemical, where each step confirms the safety of the preceding one.

Handling_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase Prep_Area 1. Prepare Work Area (Verify Fume Hood, Clear Space) Prep_PPE 2. Don Baseline PPE (Goggles, Lab Coat, Double Gloves) Prep_Area->Prep_PPE Transfer 3. Transfer Chemical (Slowly, Deliberately) Prep_PPE->Transfer React 4. Perform Reaction (Maintain Vigilance) Transfer->React Decon 5. Decontaminate (Glassware & Surfaces) React->Decon Doff_PPE 6. Doff PPE Correctly (Outer Gloves First) Decon->Doff_PPE Dispose 7. Dispose of Waste (Segregated Waste Stream) Doff_PPE->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash

Caption: Sequential workflow for handling N-Methyl(tetrahydrothiopyran-4-yl)methylamine.

Step-by-Step Methodology
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure a spill kit rated for corrosive amines is immediately accessible.

    • Clear the work area of all unnecessary equipment and chemicals.

    • Don all required PPE as specified in Table 2, ensuring a proper fit.

  • Handling and Use:

    • Perform all manipulations, including weighing and transfers, deep within the fume hood.

    • When transferring, pour slowly and carefully to avoid splashing. Use a secondary container to transport the chemical from storage to the hood.

    • Keep the container tightly closed when not in use.[1]

    • Avoid any direct contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory.[2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Doff PPE carefully, removing outer gloves first, followed by the apron, face shield, and inner gloves, avoiding contact with the contaminated outer surfaces.

    • Dispose of all contaminated consumables (e.g., pipette tips, wipes, gloves) in a designated, sealed hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after work is complete.[1]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical to mitigating harm.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Incident Incident Occurs Spill Chemical Spill Incident->Spill Material Release Exposure Personnel Exposure Incident->Exposure Direct Contact Evacuate Evacuate Immediate Area Spill->Evacuate Remove Remove Contaminated Clothing Exposure->Remove Alert Alert Supervisor & EH&S Evacuate->Alert Cleanup Cleanup only if trained & with Enhanced PPE Alert->Cleanup Flush Flush Affected Area (15+ minutes with water) Remove->Flush Medical Seek IMMEDIATE Medical Attention Flush->Medical SDS Provide SDS to Responders Medical->SDS

Caption: Decision-making workflow for emergency incidents.

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[1] Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention immediately.[1][2] Ingestion can cause severe damage and perforation of the digestive tract.[1]

Storage and Disposal Plan

Storage

Proper storage is crucial for maintaining chemical stability and preventing accidental release or reaction.

  • Location: Store in a designated "Corrosives Area".[1] The area must be cool, dry, and well-ventilated.[1][8][9]

  • Container: Keep the container tightly closed and sealed.[1] If the original container is compromised, transfer it to a suitable, properly labeled secondary container.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[1] A violent reaction can occur if mixed.

Disposal

All waste associated with this compound is considered hazardous.

  • Waste Classification: This material is classified as corrosive amine waste (UN shipping name: AMINES, LIQUID, CORROSIVE, N.O.S.).[1]

  • Procedure: Dispose of all chemical residues and contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Regulatory Compliance: Do not empty into drains.[1] All disposal must be conducted through an approved waste disposal plant and in accordance with all local, regional, and national regulations.[1][2] The waste generator is responsible for ensuring complete and accurate classification of the waste.[1]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • 10 Tips Working Safely with corrosives. Chemsafe. [Link]

  • What are Amines? Structure, Types, Applications, and Safety. Rawsource. [Link]

  • Methyl((oxan-4-yl)methyl)amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • SAFETY DATA SHEET for Methylamine. Airgas. [Link]

  • The MSDS HyperGlossary: Amine. Interactive Learning Paradigms, Incorporated. [Link]

  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-METHYL(TETRAHYDROTHIOPYRAN-4-YL)METHYLAMINE
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